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  • Product: 3-(Methylamino)-3-phenylpropan-1-ol
  • CAS: 69888-75-1

Core Science & Biosynthesis

Foundational

crystal structure analysis of 3-(methylamino)-3-phenylpropan-1-ol

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Methylamino)-3-phenylpropan-1-ol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(Methylamino)-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the , a key intermediate in the synthesis of various pharmaceutical compounds. The document delves into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, offering insights grounded in established scientific literature.

Introduction: Significance of 3-(methylamino)-3-phenylpropan-1-ol

3-(Methylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a crucial building block in medicinal and organic chemistry.[1] Its structural architecture is of significant interest to drug development professionals, particularly as a precursor for the synthesis of antidepressants like fluoxetine.[2] The precise three-dimensional arrangement of atoms within the crystal lattice, determined through X-ray crystallography, provides invaluable information about its conformation, intermolecular interactions, and solid-state properties, which are critical for drug design and formulation.

The hydrochloride salt of 3-(methylamino)-1-phenylpropan-1-ol has been noted to exhibit sympathomimetic activity, acting on adrenergic receptors.[1] Understanding the crystal structure of the base compound provides a foundational understanding for structure-activity relationship (SAR) studies and the development of related therapeutic agents.

Synthesis and Crystallization: Obtaining Diffraction-Quality Crystals

The successful determination of a crystal structure begins with the synthesis of a pure compound and the growth of high-quality single crystals.

Synthesis of 3-(methylamino)-3-phenylpropan-1-ol

A common and effective method for the synthesis of 3-(methylamino)-3-phenylpropan-1-ol involves the reductive cleavage of a phenylisoxazolidine derivative.[3] One documented procedure involves the reduction of 2-methyl-3-phenylisoxazolidine-3-carbonitrile with lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.[4][5]

Experimental Protocol:

  • A solution of 2-methyl-3-phenylisoxazolidine-3-carbonitrile (0.80 mmol) in anhydrous diethyl ether (5 ml) is added at 0°C to a suspension of LiAlH₄ (1.6 mmol) in anhydrous diethyl ether (15 ml).[4]

  • The mixture is stirred for 30 minutes at 0°C and then allowed to warm to room temperature and stirred for an additional hour.[4]

  • The reaction mixture is subsequently heated to reflux for 12 hours.[4]

  • After cooling, the reaction is quenched by the sequential addition of water (0.5 ml), 5% NaOH (0.5 ml), and water (1.5 ml).[4]

  • The product is extracted with diethyl ether and dichloromethane.[4]

  • The combined organic layers are dried over Na₂SO₄, and the solvent is evaporated to yield the crude product.[4]

This procedure affords the amino alcohol as a colorless solid.[4] Other synthetic routes, such as the Mannich reaction of acetophenone and the reductive amination of a propiophenone derivative, have also been described.[2][3][6]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. For 3-(methylamino)-3-phenylpropan-1-ol, crystallization from diethyl ether has been reported to yield colorless crystals of suitable quality for structural analysis.[4]

Experimental Protocol:

  • The purified solid of 3-(methylamino)-3-phenylpropan-1-ol is dissolved in a minimal amount of diethyl ether.

  • The solution is allowed to stand, and the solvent is slowly evaporated at room temperature.

  • This slow evaporation process facilitates the formation of well-ordered single crystals.[4]

The following diagram illustrates the overall workflow from synthesis to crystal harvesting.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start 2-methyl-3-phenylisoxazolidine-3-carbonitrile reagent LiAlH4 in Diethyl Ether reaction Reduction Reaction reagent->reaction workup Quenching & Extraction reaction->workup product Crude 3-(methylamino)-3-phenylpropan-1-ol workup->product dissolution Dissolution in Diethyl Ether product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals

Caption: Workflow for the synthesis and crystallization of 3-(methylamino)-3-phenylpropan-1-ol.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]

Data Collection

A suitable single crystal of 3-(methylamino)-3-phenylpropan-1-ol is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

Experimental Parameters:

ParameterValue
InstrumentSiemens P4 diffractometer[4][5]
RadiationCu Kα[4]
Temperature293 K[4][5]
Crystal Size0.80 × 0.50 × 0.20 mm[4][5]

A total of 3535 reflections were measured, of which 1704 were independent.[4][5]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The atomic positions are then determined using direct methods, and the structural model is refined against the experimental data.

Crystallographic Software:

  • Data Collection and Reduction: XSCANS (Bruker, 1996)[4][5]

  • Structure Solution: SHELXS97[4][5]

  • Structure Refinement: SHELXL97[4][5]

  • Molecular Graphics: XP in SHELXTL-Plus[4]

The following diagram outlines the general workflow for single-crystal X-ray diffraction analysis.

X-ray_Crystallography_Workflow cluster_experiment Experimental cluster_computation Computational crystal_mount Crystal Mounting data_collection X-ray Data Collection crystal_mount->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystal Structure and Molecular Packing

The crystal structure of 3-(methylamino)-3-phenylpropan-1-ol reveals key insights into its molecular conformation and intermolecular interactions.

Crystallographic Data

The compound crystallizes in the monoclinic system.[4]

ParameterValue
Chemical FormulaC₁₀H₁₅NO[4]
Molecular Weight165.23[4]
Crystal SystemMonoclinic[4]
Space GroupP2₁/n
a (Å)5.9816 (8)[4]
b (Å)23.8962 (19)[4]
c (Å)7.4653 (8)[4]
β (°)111.119 (7)[4]
Volume (ų)995.40 (19)[4]
Z4[4]
R-factor0.071[4][5]
Molecular Conformation and Intermolecular Interactions

The molecular structure shows that, apart from the hydroxy group and the phenyl ring, all non-hydrogen atoms are nearly coplanar.[4][5] The crystal packing is dominated by a network of hydrogen bonds.

In the crystal, molecules are linked by classical O—H···N and N—H···O hydrogen bonds, forming a three-dimensional network.[4][5] These interactions lead to the formation of centrosymmetric dimers and tetrameric units.[4][5] The cooperative hydrogen bonds, alternating between the hydroxy and amino groups, connect the molecules into chains along the crystallographic a-axis.[4]

Hydrogen Bond Geometry:

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1B···O1ⁱ1.02 (4)2.06 (3)3.023 (4)157 (2)
O1—H1A···N1ⁱⁱ1.12 (4)1.70 (4)2.815 (3)176 (3)

Symmetry codes: (i) x+1, y, z; (ii) -x+2, -y, -z+1[5]

The following diagram illustrates the hydrogen bonding interactions leading to the formation of dimers and chains.

Hydrogen_Bonding_Network cluster_dimer Centrosymmetric Dimer cluster_chain Chain Formation M1 Molecule A M2 Molecule B M1->M2 O-H···N M2->M1 N-H···O D1 Dimer 1 D2 Dimer 2 D1->D2 Inter-dimer H-bonds D3 Dimer 3 D2->D3 Inter-dimer H-bonds

Caption: Schematic of hydrogen bonding interactions in the crystal structure of 3-(methylamino)-3-phenylpropan-1-ol.

Conclusion

The provides a detailed understanding of its solid-state conformation and the intricate network of hydrogen bonds that govern its molecular packing. This information is fundamental for researchers in medicinal chemistry and drug development, offering a structural basis for understanding its physicochemical properties and for the design of new, related pharmaceutical compounds. The protocols and data presented herein serve as a valuable technical resource for the synthesis, crystallization, and structural elucidation of this important molecule.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (2008).
  • Eureka | Patsnap. (2008). 3- methylamino-1-phenylpropanol preparation method. [Link]

Sources

Exploratory

An In-depth Technical Guide to γ-(Methylamino)benzenepropanol (CAS 69888-75-1)

For Researchers, Scientists, and Drug Development Professionals Introduction γ-(Methylamino)benzenepropanol, registered under CAS number 69888-75-1, is a chiral amino alcohol that serves as a versatile building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-(Methylamino)benzenepropanol, registered under CAS number 69888-75-1, is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a phenyl ring, a secondary amine, and a primary alcohol, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis methodologies, and safety information, compiled to support research and development activities.

Chemical Identity

  • IUPAC Name : 3-(methylamino)-3-phenylpropan-1-ol[1]

  • Synonyms : γ-(Methylamino)benzenepropanol, 3-(methylamino)-3-phenyl-1-propanol[1]

  • CAS Number : 69888-75-1[1]

  • Molecular Formula : C₁₀H₁₅NO[1]

  • Molecular Weight : 165.23 g/mol [1][2]

Chemical Structure

Caption: 2D Structure of 3-(methylamino)-3-phenylpropan-1-ol.

Physical and Chemical Properties

Data for CAS 69888-75-1 is sparse in the literature. The information presented below is a consolidation of data from various sources, including chemical suppliers and publications on closely related isomers or the racemate. It is crucial to note that properties can vary based on the specific enantiomer and purity.

Tabulated Physical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline solid/powder[3][4]
Melting Point 56-57 °C[3]
59-60 °C[1]
64 °C[4]
Boiling Point 109 °C at 2 Torr[4]
Density 1.0 ± 0.1 g/cm³ (Predicted)[4]
Solubility Soluble in polar solvents like water and alcohols. Recrystallized from cyclohexane or ligroine.[1][5][6]
Chemical Reactivity and Stability
  • Basicity : The presence of the methylamino group confers basic properties to the molecule, allowing it to form salts with acids.[5]

  • Reactivity : As an amino alcohol, it can undergo reactions typical of both amines (e.g., acylation, alkylation) and alcohols (e.g., oxidation, esterification). It is a key intermediate in the synthesis of pharmaceuticals, such as certain norepinephrine reuptake inhibitors, where its stereochemistry is critical for biological activity.[7]

  • Stability : The compound is stable under normal shipping and handling conditions. It should be stored in a cool, dry place in a tightly sealed container, preferably in a corrosives area.[4]

Synthesis and Manufacturing

The synthesis of γ-(methylamino)benzenepropanol is of significant interest due to its application in the pharmaceutical industry. Several synthetic routes have been developed, with a common strategy involving the reduction of a ketone precursor.

Representative Synthesis: Reductive Amination of a Propiophenone Derivative

A widely documented method involves the reduction of a 3-(methylamino)-1-phenyl-2-propen-1-one intermediate.[7][8] This multi-step synthesis generally begins with a Claisen condensation of acetophenone and an appropriate formate ester, followed by condensation with methylamine. The resulting enaminone is then reduced to the target amino alcohol.

Synthesis_Workflow acetophenone Acetophenone propenone 3-Methylamino-1-phenyl-2-propen-1-one acetophenone->propenone Claisen Condensation & Amination methylamine Methylamine HCl methylamine->propenone reduction Reduction (e.g., NaBH₄ / Acetic Acid) propenone->reduction product 3-(Methylamino)-3-phenylpropan-1-ol reduction->product

Caption: General workflow for the synthesis of 3-(methylamino)-3-phenylpropan-1-ol.

Detailed Experimental Protocol (Adapted from Patent Literature)[8]
  • Preparation of 3-methylamino-1-phenyl-2-propen-1-one: Acetophenone is reacted with a suitable formylating agent, followed by condensation with methylamine hydrochloride to yield the enaminone intermediate. The product is typically isolated by filtration, washed, and dried.

  • Reduction to 3-methylamino-1-phenyl-1-propanol:

    • Dissolution: Dissolve 3.7 mmol of 3-methylamino-1-phenyl-2-propen-1-one in glacial acetic acid.

    • Cooling: Cool the solution to a temperature between 5 to 10°C using an ice bath.

    • Reduction: Slowly add approximately 21 mmol of sodium borohydride (NaBH₄) to the solution in portions, while maintaining the temperature between 5-10°C.

    • Stirring: Stir the reaction mixture for 30 minutes at the same temperature, followed by an additional 3 hours at room temperature to ensure the reaction proceeds to completion.

  • Work-up and Isolation:

    • Neutralization: Carefully add 4 M aqueous sodium hydroxide dropwise under cooling to neutralize the acetic acid and decompose excess borohydride.

    • Extraction: Extract the resulting mixture three times with ethyl acetate.

    • Washing & Drying: Wash the combined organic layers with water and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Purification: Evaporation of the solvent under reduced pressure yields the crude product, which can be further purified by recrystallization from a suitable solvent like cyclohexane to afford the final product.[6]

Another reported synthetic route involves the reductive cleavage of a 2-methyl-3-phenylisoxazolidine-3-carbonitrile precursor using a reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[3]

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, MS) for CAS 69888-75-1 is limited. However, data for the closely related compound 3-Methylamino-1-phenylpropanol (CAS 42142-52-9) is available in some databases.

  • Raman Spectra : A FT-Raman spectrum for 3-Methylamino-1-phenylpropanol is available through the PubChem database (CID 2733989).[2] Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment.

Safety and Hazards

Based on aggregated GHS data from multiple suppliers for the closely related 3-Methylamino-1-phenylpropanol, the following hazards have been identified:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation (Category 1B) : Causes severe skin burns and eye damage.[2]

Precautionary Measures

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

γ-(Methylamino)benzenepropanol is primarily utilized as a building block in the synthesis of pharmaceutically active compounds.[1] Its chiral nature makes it particularly useful for the enantioselective synthesis of drugs where a specific stereoisomer is responsible for the desired therapeutic effect.[7] For instance, it is a known precursor in the synthesis of Atomoxetine, a norepinephrine reuptake inhibitor used for the treatment of ADHD.[7]

Conclusion

References

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PubChem. 3-Methylamino-1-phenylpropanol. National Center for Biotechnology Information. Available from: [Link]

  • Acta Crystallographica Section E. 3-Methylamino-3-phenylpropan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • PubChem. 3-Methylamino-1-phenylpropanol. National Center for Biotechnology Information. Available from: [Link]

Sources

Foundational

Unveiling the Molecular Conformation of 3-(Methylamino)-3-phenylpropan-1-ol: A Technical Guide to Solid-State vs. Solution Dynamics

Executive Summary 3-(Methylamino)-3-phenylpropan-1-ol is a critical chiral amino alcohol intermediate, pivotal in the synthesis of active pharmaceutical ingredients (APIs) such as the selective norepinephrine reuptake in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Methylamino)-3-phenylpropan-1-ol is a critical chiral amino alcohol intermediate, pivotal in the synthesis of active pharmaceutical ingredients (APIs) such as the selective norepinephrine reuptake inhibitor atomoxetine and the SSRI fluoxetine[1]. Understanding its 3D molecular conformation is not merely an academic exercise; the spatial arrangement of its pharmacophoric elements—the phenyl ring, the secondary amine, and the primary hydroxyl group—dictates its reactivity, chiral resolution efficiency, and biological target binding.

As application scientists, we observe a fascinating conformational dichotomy in this molecule. The conformation it adopts in a crystal lattice is starkly different from its preferred state in solution. This whitepaper dissects these structural nuances, providing a self-validating experimental framework for its synthesis, crystallization, and crystallographic elucidation.

Mechanistic Insights: The Conformational Dichotomy

The structural behavior of 3-(methylamino)-3-phenylpropan-1-ol is governed by a thermodynamic competition between intramolecular and intermolecular hydrogen bonding.

Solution-State Dynamics

In dilute solutions—as analyzed by IR dilution experiments and extensive 13C and 1H NMR data—the molecule predominantly exists as a monomer[2].

  • Causality: The entropic penalty of forming intermolecular networks in non-polar or moderately polar solvents drives the molecule to stabilize itself via intramolecular hydrogen bonds (O–H···N)[3]. This internal interaction acts as a conformational lock, forcing the flexible propanol backbone into a constrained, chair-like arrangement[4].

Solid-State Architecture

Upon crystallization, the energetic landscape shifts dramatically.

  • Causality: The lattice energy payoff derived from extensive intermolecular hydrogen bonding overcomes the entropic cost of molecular ordering. Single-crystal X-ray diffraction reveals that the molecule abandons the chair-like monomeric state[2].

Instead, the carbon chain and the amine nitrogen (C1/C2/C3/N1/C4) adopt a planar, zigzag-chain conformation[3]. To minimize steric clash and optimize crystal packing, both the terminal hydroxy group and the phenyl ring twist out of this plane[2]. The resulting supramolecular architecture is a robust 3D network driven by cooperative, alternating O–H···N and N–H···O hydrogen bonds. These interactions connect the molecules into alternating centrosymmetric dimers and tetrameric units down the crystallographic a axis[2].

G Molecule 3-(Methylamino)-3-phenylpropan-1-ol SolState Solution State (Dilute, Non-polar) Molecule->SolState Dissolved in solvent SolidState Solid State (Crystal Lattice) Molecule->SolidState Crystallization IntraHB Intramolecular H-Bonding (O-H···N) SolState->IntraHB Entropy favored ChairConf Chair-like Monomer Arrangement IntraHB->ChairConf Conformational lock InterHB Intermolecular H-Bonding (O-H···N & N-H···O) SolidState->InterHB Lattice energy payoff ZigZag Planar Zigzag-Chain (C1/C2/C3/N1/C4 coplanar) InterHB->ZigZag Steric accommodation Network 3D Supramolecular Network (Dimers & Tetramers) InterHB->Network Cooperative assembly

Logical flow of conformational shifts between solution and solid states.

Quantitative Structural Parameters

To validate the solid-state conformation, the following crystallographic and geometric parameters serve as benchmarks for quality control and computational modeling ()[2].

Table 1: Key Crystallographic and Conformational Parameters

ParameterValueAnalytical Significance
Crystal System / Space Group Monoclinic, P21​/n Indicates a centrosymmetric packing arrangement typical of racemates[5].
Unit Cell Dimensions a = 5.9816 Å, b = 23.8962 Å, c = 7.4653 Å, β = 111.119°Baseline metrics for powder XRD phase identification[6].
Hydroxy Dihedral Angle -60.3° (with C5-C1-C2-C3 plane)Confirms out-of-plane twisting to facilitate intermolecular H-bonding[3].
Phenyl Dihedral Angle -63.0° (with C5-C1-C2-C3 plane)Minimizes steric hindrance with the planar zigzag backbone[2].
Dimer Graph-Set Descriptor R22​(12) Defines the 12-membered hydrogen-bonded ring in the dimer[2].
Tetramer Graph-Set Descriptor R44​(8) Defines the 8-membered hydrogen-bonded ring connecting dimers[3].

Experimental Methodology: Synthesis and Crystallization

The synthesis of 3-(methylamino)-3-phenylpropan-1-ol typically proceeds via the reductive cleavage of an isoxazolidine precursor. The N–O bond cleavage must be carefully controlled to prevent over-reduction or degradation.

Protocol 1: Reductive Cleavage of 2-Methyl-3-phenylisoxazolidine-3-carbonitrile
  • Reagent Preparation: Suspend 1.6 mmol (61.0 mg, 2.0 eq) of Lithium Aluminum Hydride ( LiAlH4​ ) in 15 mL of anhydrous diethyl ether in a flame-dried, nitrogen-purged round-bottom flask[3].

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

    • Causality: LiAlH4​ reduction is highly exothermic; initiating at 0 °C prevents solvent boil-off and suppresses unwanted side reactions.

  • Substrate Addition: Dissolve 0.80 mmol (150 mg) of 2-methyl-3-phenylisoxazolidine-3-carbonitrile in 5 mL of anhydrous diethyl ether. Add this solution dropwise to the LiAlH4​ suspension over 10 minutes[4].

  • Reaction Progression: Stir the mixture for 30 minutes at 0 °C. The N-O bond cleavage and nitrile reduction occur rapidly under these conditions[4].

  • Fieser Workup (Quenching): Carefully quench the excess LiAlH4​ . Sequentially add 0.5 mL H2​O , 0.5 mL 5% NaOH aqueous solution, and 1.5 mL H2​O [2].

    • Causality: This specific stoichiometric addition forces the aluminum salts to precipitate as a granular white solid, making filtration and extraction highly efficient and avoiding notorious hydride emulsions.

  • Extraction: Extract the aqueous phase with diethyl ether (4 × 15 mL) and dichloromethane (2 × 10 mL). Combine the organic layers and dry over anhydrous Na2​SO4​ [2].

  • Isolation: Evaporate the solvent in vacuo (5 mbar, 40 °C) to yield the crude amino alcohol as a colorless solid (approx. 84% yield, m.p. 56–57 °C)[2].

Protocol 2: Crystallization for X-ray Diffraction
  • Dissolve 50 mg of the analytically pure solid in a minimum volume of warm diethyl ether[2].

  • Allow the vial to stand at room temperature in a vibration-free environment with a slightly loosened cap to permit slow solvent evaporation.

  • Harvest the resulting colorless crystals after 48-72 hours.

    • Causality: Slow evaporation ensures the thermodynamic product (the highly ordered 3D hydrogen-bonded network) forms, yielding crystals with sufficient dimensions (e.g., 0.80 × 0.50 × 0.20 mm) for single-crystal XRD[2].

Analytical Validation Protocols

To ensure the synthesized compound meets the rigorous standards required for pharmaceutical intermediates, a self-validating analytical system must be employed.

Protocol 3: Single-Crystal X-Ray Diffraction (XRD)
  • Mounting: Select a pristine, colorless crystal and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Transfer to a diffractometer (e.g., Siemens P4) equipped with Cu Kα radiation (λ = 1.54178 Å). Collect data at 293 K[6].

  • Structure Solution: Use direct methods (e.g., SHELXS97) to solve the phase problem[2].

  • Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL97)[2].

    • Crucial Causality Step: Ensure the hydrogen atoms of the hydroxy and amino moieties are refined freely, rather than constrained. Because these atoms dictate the R22​(12) and R44​(8) hydrogen-bonding networks, their exact empirical positions are critical for validating the supramolecular structure[3].

Workflow Start 2-Methyl-3-phenylisoxazolidine -3-carbonitrile Reduction Reductive Cleavage (LiAlH4, Et2O, 0°C to RT) Start->Reduction N-O bond cleavage Workup Aqueous Fieser Workup (H2O, NaOH, Extraction) Reduction->Workup Quench & Extract Product Crude 3-(Methylamino)- 3-phenylpropan-1-ol Workup->Product Evaporation Cryst Crystallization (Slow Evaporation, Ether) Product->Cryst Purification NMR Solution NMR / IR (Dilution experiments) Product->NMR Solution-state analysis XRD Single-Crystal XRD (Free H-atom refinement) Cryst->XRD Solid-state analysis

Step-by-step synthetic and analytical workflow for structural validation.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). "3-Methylamino-3-phenylpropan-1-ol". Acta Crystallographica Section E: Crystallographic Communications, 68(10), o2857. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3-(Methylamino)-3-phenylpropan-1-ol in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(methylamino)-3-phenylpropan-1-ol, a key chemical intermediate. In the absence of extensive published quantitative da...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(methylamino)-3-phenylpropan-1-ol, a key chemical intermediate. In the absence of extensive published quantitative data, this document establishes a foundational understanding based on physicochemical principles and structural analogy. It offers a predicted solubility profile across a range of common organic solvents, from polar protic to nonpolar aprotic. Crucially, this guide also provides detailed, field-proven experimental protocols for researchers to determine the precise thermodynamic solubility of the compound. These methodologies are designed to ensure scientific rigor and data integrity, empowering drug development professionals and researchers to effectively utilize this compound in synthesis, purification, and formulation.

Introduction

3-(Methylamino)-3-phenylpropan-1-ol is an aromatic amino alcohol whose structural features are of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] Its utility as a precursor and intermediate necessitates a thorough understanding of its behavior in various solvent systems.[1] Solubility is a critical physicochemical parameter that governs reaction kinetics, influences purification strategies such as crystallization, and is a determinant for formulation and bioavailability.[4][5][6][7]

This guide addresses the current information gap regarding the specific solubility of 3-(methylamino)-3-phenylpropan-1-ol in organic solvents. It serves as a robust resource for scientists by:

  • Detailing the key molecular features that dictate its solubility.

  • Providing a theoretically-grounded, predicted solubility profile.

  • Presenting a comprehensive, step-by-step experimental workflow for accurate solubility determination.

Physicochemical Properties and Theoretical Solubility Considerations

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent, a principle often summarized as "like dissolves like".[8] The structure of 3-(methylamino)-3-phenylpropan-1-ol—possessing a polar hydroxyl group, a secondary amine, a nonpolar phenyl ring, and a short alkyl chain—suggests a nuanced solubility profile.[2][9]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 69888-75-1[10][11]
Molecular Formula C₁₀H₁₅NO[2][10][11]
Molecular Weight 165.24 g/mol [2][10]
Melting Point 45-47 °C / 56-57 °C[9][10]
Appearance White to off-white crystalline powder/solid[3][9][10]

The presence of both hydrogen bond donor (hydroxyl, secondary amine) and acceptor (hydroxyl, amine nitrogen) sites indicates a strong potential for interaction with polar protic solvents.[8] The phenyl group, conversely, allows for van der Waals forces and π-stacking interactions with aromatic and nonpolar solvents. The overall solubility in a given solvent will be a balance of these competing interactions.

Impact of Functional Groups on Solubility
  • Hydroxyl (-OH) and Methylamino (-NHCH₃) Groups: These polar, protic groups can participate in hydrogen bonding.[8] They are the primary drivers for solubility in polar protic solvents like alcohols (methanol, ethanol) and water.

  • Phenyl (-C₆H₅) Ring: This large, nonpolar aromatic ring contributes to solubility in nonpolar solvents like toluene and hexane through London dispersion forces.[12]

  • Propanol Backbone: The three-carbon alkyl chain provides a moderate nonpolar character.

Based on these features, a broad range of solubilities can be anticipated. The compound is expected to be most soluble in polar protic solvents and least soluble in highly nonpolar aliphatic solvents.

Predicted Solubility Profile

While experimental data is scarce, we can construct a predicted solubility profile by analogy with similar structures, such as 3-(dimethylamino)-1-phenylpropan-1-ol, and by applying fundamental chemical principles.[12] One source indicates that the closely related 3-Hydroxy-N-methyl-3-phenyl-propylamine is soluble in DMSO and slightly soluble in methanol.[13]

Table 1: Predicted Solubility of 3-(methylamino)-3-phenylpropan-1-ol in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale for Prediction
Methanol Polar ProticVery SolubleThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily solvating the polar functional groups of the solute.[14]
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities make it a good solvent for this molecule.[14]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleAs a strong hydrogen bond acceptor, DMSO can effectively interact with the hydroxyl and amino protons of the solute.
Acetone Polar AproticSolubleThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl and amino groups of the solute.[12]
Ethyl Acetate Moderately PolarModerately SolubleAs a moderately polar solvent, it can interact with both the polar and nonpolar regions of the molecule.[12]
Dichloromethane (DCM) Polar AproticModerately SolubleIts polarity allows for dipole-dipole interactions with the solute.[12]
Toluene Nonpolar AromaticSlightly SolubleThe phenyl ring of toluene can interact with the phenyl ring of the solute via π-stacking, but the polar groups of the solute limit its solubility.[12]
Hexane Nonpolar AliphaticSparingly SolubleThe nonpolar nature of hexane makes it a poor solvent for the polar functional groups of the molecule.[12]

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is required. The "gold standard" for determining thermodynamic solubility is the shake-flask method , proposed by Higuchi and Connors.[15][16] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[6][16]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solvent Prepare Solvent System prep_vial Add Compound & Solvent to Vial prep_solvent->prep_vial prep_compound Weigh Excess Compound prep_compound->prep_vial shake Agitate at Constant Temperature (e.g., 24-72 hours) prep_vial->shake separate Filter or Centrifuge (Remove undissolved solid) shake->separate dilute Dilute Supernatant separate->dilute analyze Analyze Concentration (e.g., HPLC-UV, UPLC) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol describes a robust method for determining the solubility of 3-(methylamino)-3-phenylpropan-1-ol.

1. Preparation of Saturated Solution: a. Add an excess amount of solid 3-(methylamino)-3-phenylpropan-1-ol to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.[6] b. Accurately dispense a known volume of the desired organic solvent into each vial. c. Securely seal the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a temperature-controlled shaker or agitator set to the desired experimental temperature (e.g., 25 °C). b. Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[5][15] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

3. Phase Separation: a. After equilibration, remove the vials and allow any suspended particles to settle. b. To separate the saturated supernatant from the excess solid, use either centrifugation or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).[15] This step is critical to prevent solid particles from artificially inflating the measured concentration.

4. Quantification: a. Carefully withdraw a precise aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve. c. Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][16] d. The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Alternative Method: Potentiometric Titration

For ionizable compounds like 3-(methylamino)-3-phenylpropan-1-ol, potentiometric titration offers a rapid and precise alternative for determining solubility, particularly in aqueous or mixed aqueous-organic systems.[17][18][19] This method involves titrating a solution of the compound and measuring the pH changes to determine the point at which the compound precipitates, thereby revealing its solubility limit.[17][19]

Factors Influencing Solubility

Several experimental factors can influence the measured solubility value, and controlling them is paramount for obtaining reproducible and accurate data.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain and report a constant temperature throughout the experiment.[6]

  • Solvent Polarity: As predicted in Table 1, the polarity of the solvent is a primary determinant. A systematic study across a range of solvents with varying polarity indices can provide a comprehensive solubility map.

  • Solid-State Properties: The crystalline form (polymorph) of the solid can significantly impact its solubility. It is recommended to characterize the solid form before and after the equilibration period using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for any phase transformations.[15]

  • pH (in protic or aqueous systems): As an amine, the compound's solubility in protic solvents can be pH-dependent. At lower pH, the amine will be protonated, forming a more soluble salt.

Logical Relationship of Influencing Factors

The interplay between the compound's properties, solvent characteristics, and experimental conditions determines the final solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Equilibrium Solubility FunctionalGroups Functional Groups (-OH, -NHCH₃, Phenyl) FunctionalGroups->Solubility SolidState Crystal Form (Polymorphism) SolidState->Solubility Polarity Polarity (Protic/Aprotic) Polarity->Solubility H_Bonding H-Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility pH pH (if applicable) pH->Solubility

Caption: Key Factors Influencing the Solubility of 3-(methylamino)-3-phenylpropan-1-ol.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of 3-(methylamino)-3-phenylpropan-1-ol in organic solvents. While specific experimental data remains to be broadly published, the principles of physical organic chemistry allow for a reliable, predictive assessment of its solubility profile. The compound is expected to be highly soluble in polar protic solvents and sparingly soluble in nonpolar aliphatic solvents. For researchers requiring precise quantitative data for process development, purification, or formulation, the detailed shake-flask methodology presented herein offers a robust, self-validating system for achieving accurate and reproducible results.

References

  • Wiedenbeck, E., Gebauer, D., & Cölfen, H. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]

  • Scite. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ACS Publications. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Methylamino-1-phenylpropanol. PubChem. Retrieved from [Link]

  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

  • Open Access Dissertations. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(methylamino)-3-phenylpropan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • ChemBK. (2024). 3-Hydroxy-N-methyl-3-phenyl-propylamine. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • PMC. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. Retrieved from [Link]

  • ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Foundational

The Architecture of Association: A Technical Guide to the Supramolecular Ring Motifs of 3-(Methylamino)-3-phenylpropan-1-ol

This in-depth technical guide provides a comprehensive exploration of the supramolecular chemistry of 3-(methylamino)-3-phenylpropan-1-ol, a molecule of significant interest in pharmaceutical development. For researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive exploration of the supramolecular chemistry of 3-(methylamino)-3-phenylpropan-1-ol, a molecule of significant interest in pharmaceutical development. For researchers, scientists, and drug development professionals, understanding the non-covalent interactions that govern the solid-state architecture of this amino alcohol is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. This guide will delve into the intricate network of hydrogen bonds that dictate the formation of specific and robust ring motifs, offering insights into the principles of crystal engineering and the rational design of crystalline materials.

Introduction: Beyond the Covalent Bond

In the realm of drug development, the three-dimensional arrangement of molecules in a crystal lattice is as critical as the covalent structure of the molecule itself. These arrangements, orchestrated by a subtle interplay of non-covalent forces, define the supramolecular chemistry of a compound.[1] 3-(methylamino)-3-phenylpropan-1-ol, a chiral amino alcohol, serves as a key intermediate in the synthesis of various pharmaceutical agents.[2] Its molecular framework, possessing a hydroxyl group, a secondary amino group, and a phenyl ring, provides a rich tapestry of hydrogen bond donors and acceptors, as well as aromatic surfaces capable of engaging in π-π stacking interactions.[3][4] This guide will elucidate how these functional groups cooperate to form predictable and recurring supramolecular ring motifs, which are the fundamental building blocks of the crystal lattice.

The Hierarchical Self-Assembly of 3-(Methylamino)-3-phenylpropan-1-ol

The solid-state structure of 3-(methylamino)-3-phenylpropan-1-ol is a testament to the power and predictability of hydrogen bonding. The crystal packing is dominated by a hierarchical assembly process, where individual molecules first form dimeric and tetrameric ring motifs, which then propagate into a three-dimensional network.[3][5]

The Foundation: The Centrosymmetric R²₂(12) Dimer

The primary and most robust supramolecular synthon observed in the crystal structure of 3-(methylamino)-3-phenylpropan-1-ol is the centrosymmetric R²₂(12) dimer.[3] This motif is formed through a pair of intermolecular hydrogen bonds, where the hydroxyl group of one molecule donates a proton to the nitrogen atom of a neighboring molecule, and vice versa (O—H⋯N and N—H⋯O).

The graph set notation, R²₂(12), provides a concise description of this ring motif:

  • R denotes a ring.

  • The superscript 2 indicates the number of hydrogen bond donors.

  • The subscript 2 indicates the number of hydrogen bond acceptors.

  • The number in parentheses, 12 , is the total number of atoms in the ring.

The formation of this dimer is a highly favorable and predictable event, driven by the strong directionality and complementarity of the hydroxyl and amino groups.[6] The centrosymmetric nature of this dimer means that the two molecules are related by a center of inversion, a common feature in the crystallization of achiral molecules or racemic mixtures.[7]

The Tetrameric R⁴₄(8) Motif: An Expansion of the Hydrogen-Bonding Network

Building upon the foundation of the R²₂(12) dimers, the crystal structure of 3-(methylamino)-3-phenylpropan-1-ol reveals a higher-order assembly: a tetrameric unit characterized by the R⁴₄(8) graph set descriptor.[3][5] These tetrameric units are formed by the interaction of two adjacent centrosymmetric dimers. The cooperative nature of the hydrogen bonds, alternating between the hydroxy and amino groups, connects these dimers into chains.[3]

The R⁴₄(8) motif is a more complex ring structure involving four hydrogen bond donors and four acceptors, encompassing a total of eight atoms in the ring. The stability of this tetramer is a result of the cooperative reinforcement of the hydrogen bond network, a key principle in supramolecular chemistry.[8]

The Role of Constituent Functional Groups in Supramolecular Assembly

The specific supramolecular architecture of 3-(methylamino)-3-phenylpropan-1-ol is a direct consequence of the interplay between its constituent functional groups.

  • Hydroxyl and Amino Groups: As the primary drivers of the supramolecular assembly, the hydroxyl and amino groups act as complementary hydrogen bond donors and acceptors.[9] Their ability to form robust and directional O—H⋯N and N—H⋯O interactions is the cornerstone of the observed ring motifs.[3] The presence of both a donor (OH and NH) and acceptor (O and N) within the same molecule allows for the formation of these self-complementary patterns.

  • The Phenyl Group: While not directly participating in the primary hydrogen-bonding rings, the phenyl group plays a crucial role in the overall crystal packing.[3] The aromatic rings engage in weaker C—H⋯π and potential π-π stacking interactions, which help to stabilize the three-dimensional network.[10][11] These interactions, although weaker than conventional hydrogen bonds, are significant in directing the arrangement of the hydrogen-bonded chains and layers, contributing to the overall density and stability of the crystal.[3]

Experimental Protocols: From Synthesis to Single Crystals

The successful investigation of supramolecular motifs is predicated on the ability to synthesize high-purity material and grow single crystals suitable for X-ray diffraction analysis.

Synthesis of 3-(Methylamino)-3-phenylpropan-1-ol

Several synthetic routes to 3-(methylamino)-3-phenylpropan-1-ol have been reported.[1][2] One common and effective method involves the reductive ring-opening of a phenylisoxazolidine derivative.[3]

Protocol: Synthesis via Reductive Cleavage of 2-Methyl-3-phenylisoxazolidine-3-carbonitrile [3]

  • Preparation of the Reaction Mixture: A solution of 2-methyl-3-phenylisoxazolidine-3-carbonitrile (150 mg, 0.80 mmol) in anhydrous diethyl ether (5 ml) is prepared at 0°C.

  • Reduction with LiAlH₄: This solution is added to a suspension of lithium aluminum hydride (LiAlH₄) (61.0 mg, 1.6 mmol, 2 equivalents) in anhydrous diethyl ether (15 ml) and stirred for 30 minutes at 0°C.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction mixture is then heated to reflux for 12 hours.

  • Work-up: The solution is cooled to room temperature, and then to 0°C with vigorous stirring. Water (0.5 ml), 5% NaOH (0.5 ml), and then more water (1.5 ml) are added sequentially.

  • Extraction: The reaction mixture is extracted with diethyl ether (4 x 15 ml) and dichloromethane (2 x 10 ml).

  • Drying and Evaporation: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is then evaporated under reduced pressure (5 mbar, 40°C) to yield the crude product.

  • Purification: The resulting solid is analytically and spectroscopically pure 3-(methylamino)-3-phenylpropan-1-ol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ is a powerful reducing agent that reacts violently with water. Therefore, the use of anhydrous diethyl ether is crucial for safety and to ensure the efficiency of the reduction.

  • Excess LiAlH₄: Using two equivalents of LiAlH₄ ensures the complete reduction of the nitrile group to an amine and the cleavage of the N-O bond in the isoxazolidine ring.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the N-O bond cleavage to completion.

  • Sequential Quenching: The careful, sequential addition of water and NaOH solution at 0°C is a standard procedure to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.

Crystallization

The growth of high-quality single crystals is essential for elucidating the supramolecular structure.

Protocol: Crystallization of 3-(Methylamino)-3-phenylpropan-1-ol [3]

  • Solvent Selection: The solid 3-(methylamino)-3-phenylpropan-1-ol is dissolved in a minimal amount of diethyl ether.

  • Slow Evaporation: The solution is allowed to stand undisturbed at room temperature, permitting the slow evaporation of the solvent.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of colorless crystals suitable for single-crystal X-ray diffraction.

Causality Behind Experimental Choices:

  • Solvent Choice: Diethyl ether is a good solvent for 3-(methylamino)-3-phenylpropan-1-ol at room temperature but has a relatively low boiling point, which facilitates slow evaporation.

  • Slow Evaporation Technique: This is a common and effective method for growing high-quality crystals. The slow rate of solvent removal allows the molecules to arrange themselves in a highly ordered, thermodynamically stable crystal lattice, minimizing defects.

Data Presentation

Crystallographic Data

The following table summarizes the key crystallographic parameters for 3-(methylamino)-3-phenylpropan-1-ol.[3]

ParameterValue
Chemical FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.9816 (8) Å
b23.8962 (19) Å
c7.4653 (8) Å
β111.119 (7)°
Volume995.40 (19) ų
Z4
Temperature293 K
Hydrogen Bond Geometry

The table below details the geometric parameters of the key hydrogen bonds that form the supramolecular ring motifs.[3]

Donor (D)—H···Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code of A
N1—H1B···O11.02 (4)2.06 (3)3.023 (4)157 (2)x, -y+1/2, z+1/2
O1—H1A···N11.12 (4)1.70 (4)2.815 (3)176 (3)-x+1, -y, -z+1

Visualization of Supramolecular Motifs and Workflows

Supramolecular Ring Motifs

Supramolecular_Motifs cluster_dimer R²₂(12) Dimer Formation cluster_tetramer R⁴₄(8) Tetramer Assembly M1 Molecule 1 (D-H, A) M2 Molecule 2 (D-H, A) M1->M2 O-H···N M2->M1 N-H···O D1 Dimer 1 D2 Dimer 2 D1->D2 Cooperative H-Bonds

Caption: Hierarchical assembly from monomers to dimers and tetramers.

Experimental Workflow: Synthesis and Crystallization

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start 2-Methyl-3-phenyl- isoxazolidine-3-carbonitrile reduction Reduction (LiAlH₄, Et₂O, Reflux) start->reduction workup Aqueous Work-up & Extraction reduction->workup product Crude Product workup->product dissolution Dissolution (Diethyl Ether) product->dissolution Purified Solid evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals

Caption: Workflow for the synthesis and crystallization of the title compound.

Conclusion

The supramolecular chemistry of 3-(methylamino)-3-phenylpropan-1-ol provides an exemplary case study in the principles of crystal engineering. The formation of robust and predictable R²₂(12) and R⁴₄(8) hydrogen-bonded ring motifs dictates the crystal packing and, by extension, the material properties of this important pharmaceutical intermediate. A thorough understanding of these non-covalent interactions, from their fundamental drivers to their manifestation in the solid state, empowers researchers to control and manipulate the crystalline forms of drug substances. The detailed experimental protocols and the rationale behind them offer a practical guide for the synthesis and crystallization of this and related amino alcohols, paving the way for the rational design of pharmaceutical materials with optimized performance characteristics.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]

  • Ibrahim, M. M., Frey, W., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Google Patents. (2006). Preparation method of 3-methylamino-1-phenylpropanol.
  • de la Cruz-Martínez, F., Tlahuext, H., & Tlahuextl, M. (2019). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm, 21(24), 3749-3760. [Link]

  • Cai, Y., Chen, L., Zhang, Y., Wang, Y., & Chen, J. (2025). Phenyl Side Groups Enhance Phonon Transport in Rubrene Crystals. Journal of the American Chemical Society. [Link]

  • Ben Nasr, T., Marouani, H., Rzaigui, M., & Ben Nasr, C. (2023). Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate: Synthesis, Molecular Structure, Thermal Characterization, Spectroscopic Properties and Quantum Chemical Study. Molecules, 28(11), 4381. [Link]

  • American Chemical Society. (2022). Probing and Manipulating Noncovalent Interactions in Functional Polymeric Systems. Chemical Reviews. [Link]

  • Eppel, S., & Bernstein, J. (n.d.). Statistical survey of hydrogen bond motifs in crystallographic special symmetry positions, and the influence of chirality of molecules in the crystal on formation of hydrogen bond ring motifs. ResearchGate. [Link]

  • Kálmán, A., Fábián, L., Argay, G., Bernáth, G., & Gyarmati, Z. (2002). Novel, predicted patterns of supramolecular self-assembly, afforded by tetrameric R44(12) rings of C2 symmetry in the crystal structures of 2-hydroxy-1-cyclopentanecarboxylic acid, 2-hydroxy-1-cyclohexanecarboxylic acid and 2-hydroxy-1-cycloheptanecarboxylic acid. Acta Crystallographica Section B: Structural Science, 58(Pt 3 Pt 2), 494–501. [Link]

  • MDPI. (2016). Analysis of Hydrogen Bonds in Crystals. [Link]

  • ResearchGate. (n.d.). Crystal packing of 1, showing the R22(12) and R22(16) graph‐set motifs. The centre‐symmetric dimers are connected by intermolecular hydrogen bonds (dashed lines). [Link]

  • Meijler, M. M., & Rebek, J. (1998). Cooperative multiple hydrogen bonding in supramolecular chemistry. Pure and Applied Chemistry, 70(12), 2355-2359. [Link]

  • ResearchGate. (2018). The role of amino acids on supramolecular co-assembly of naphthalenediimide–pyrene based hydrogelators. [Link]

  • ResearchGate. (2017). The Role of Hydroxyl Groups in the Self-Assembly of Long Chain Alkylhydroxyl Carboxylic Acids on Mica. [Link]

  • American Chemical Society. (2015). The Power of Nonconventional Phenyl C–H···N Hydrogen Bonds: Supportive Crystal-Packing Force and Dominant Supramolecular Engineering Force. Crystal Growth & Design. [Link]

Sources

Exploratory

Structural Elucidation of Phenyl-Substituted 1,3-Amino Alcohols: A Technical Guide to Conformational and Stereochemical Analysis

Introduction: The Pharmacophoric Imperative Phenyl-substituted 1,3-amino alcohols, such as 1[1], are ubiquitous structural motifs in modern drug development. They serve as critical pharmacophores in a vast array of thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacophoric Imperative

Phenyl-substituted 1,3-amino alcohols, such as 1[1], are ubiquitous structural motifs in modern drug development. They serve as critical pharmacophores in a vast array of therapeutics, including HIV protease inhibitors, selective serotonin reuptake inhibitors (SSRIs), and β -adrenergic agonists 2[2]. The biological efficacy of these molecules is inextricably linked to their three-dimensional conformation, which is heavily dictated by their relative stereochemistry (syn vs. anti) and the presence of intramolecular hydrogen bonding (IHB) between the hydroxyl donor and the amine acceptor.

As an application scientist, approaching the structural analysis of these compounds requires moving beyond simple 1D connectivity. We must treat the molecule as a dynamic system where stereoelectronic effects and solvent interactions dictate the dominant pharmacophore presentation.

Conformational Dynamics: The Causality of Solvent Selection

The structural analysis of 1,3-amino alcohols is fundamentally an exercise in dynamic conformational profiling. In the gas phase and in non-polar solvents, the most stable conformation of 1,3-amino alcohols features a robust O–H···N intramolecular hydrogen bond, which effectively locks the flexible acyclic chain into a pseudo-chair conformation3[3].

The Causality Behind Experimental Choices: When designing an analytical workflow, solvent selection is the most critical variable. In non-basic, non-polar solvents (e.g., CDCl3​ , CCl4​ ), the IHB conformers dominate, representing 70–80% of the conformational equilibrium[3]. Conversely, in basic or highly polar solvents (e.g., DMSO- d6​ ), intermolecular solvent interactions outcompete the IHB, reducing the IHB conformer population to approximately 10%[3]. Therefore, robust structural elucidation workflows must employ a dual-solvent strategy to decouple intramolecular forces from external solvent effects.

G A 1,3-Amino Alcohol (Phenyl Motif) B Non-Polar Solvent (e.g., CDCl3) A->B Preserve IHB C Polar Solvent (e.g., DMSO-d6) A->C Disrupt IHB D FTIR: O-H Stretch (3480-3419 cm⁻¹) B->D E NMR: 13C Shifts & NOESY B->E C->E F IHB Conformer Dominant (70-80% Equilibrium) D->F E->F Non-polar data G Solvent-Interacted (IHB Disrupted) E->G Polar data H Stereochemical Assignment (syn vs anti) F->H G->H

Workflow for the structural elucidation of 1,3-amino alcohols using solvent-dependent IHB dynamics.

Self-Validating Protocol for Stereochemical Assignment

To rigorously assign the structure and stereochemistry of phenyl-containing 1,3-amino alcohols, a multi-modal approach combining Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) is required. The following protocol is engineered as a self-validating system, where the physical phenomena observed in one technique independently verify the geometric constraints deduced from the other.

Step-by-Step Methodology

Step 1: Dual-Solvent Sample Preparation

  • Action: Prepare two highly dilute (0.05 M) solutions of the synthesized 1,3-amino alcohol. Dissolve Aliquot A in anhydrous CDCl3​ (IHB-preserving) and Aliquot B in anhydrous DMSO- d6​ (IHB-disrupting).

  • Causality: High dilution is critical to prevent intermolecular hydrogen bonding between solute molecules. This ensures that any observed hydrogen bonding is strictly intramolecular, reflecting the molecule's innate folded state.

Step 2: FTIR Spectroscopic Profiling

  • Action: Acquire the FTIR spectrum of Aliquot A using a liquid cell with NaCl windows. Focus on the 3600–3300 cm⁻¹ region.

  • Validation: A sharp absorption band near 3620 cm⁻¹ indicates a free, non-bonded O-H stretch. The presence of a red-shifted, broader band between 3480 cm⁻¹ and 3419 cm⁻¹ is the definitive signature of an O-H···N intramolecular hydrogen bond[3]. The magnitude of the red-shift ( Δν ) directly correlates with the strength of the IHB.

Step 3: 1D and 2D NMR Acquisition

  • Action: Acquire 1H , 13C , COSY, and NOESY spectra for both Aliquot A and Aliquot B.

  • Causality: The NOESY spectrum in CDCl3​ will reveal spatial proximities specific to the rigidified pseudo-chair IHB conformation. Comparing this to the DMSO- d6​ spectrum validates which Nuclear Overhauser Effect (NOE) cross-peaks are conformationally dependent versus those that are structurally fixed.

Step 4: Diastereomeric Assignment via 13C Chemical Shifts

  • Action: Analyze the 13C chemical shift of the hydroxyl-bearing carbon (C-1) and the amine-bearing carbon (C-3).

  • Validation: In acyclic 1,3-amino alcohols, the anti and syn diastereomers exhibit distinct electronic environments due to steric compression in their respective preferred conformations. The C-1(OH) carbon chemical shift of anti-1,3-amino alcohols consistently appears at a higher field (lower δ values, typically 63–65 ppm) compared to the syn-isomers (typically 67–71 ppm)4[4]. This provides a rapid, self-validating metric for stereochemical assignment that bypasses the ambiguities of complex 3JHH​ coupling analysis in flexible chains.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for the structural elucidation of 3-amino-1-phenylpropan-1-ol derivatives, contrasting the syn and anti diastereomers.

Analytical ParameterAnti-1,3-Amino AlcoholSyn-1,3-Amino AlcoholDiagnostic Significance
FTIR O-H Stretch (Non-polar) ~3450 cm⁻¹ (Red-shifted)~3420 cm⁻¹ (Red-shifted)Confirms presence of O-H···N IHB; shift varies by steric bulk[3].
13C NMR: C-1(OH) Shift 63.0 – 65.0 ppm67.0 – 71.0 ppmPrimary metric for rapid, definitive diastereomeric assignment[4].
Conformational Eq. ( CDCl3​ ) >75% IHB pseudo-chair>70% IHB pseudo-chairDictates the dominant spatial arrangement of the phenyl ring[3].
Conformational Eq. (DMSO- d6​ ) ~10% IHB conformer~10% IHB conformerProves solvent-induced disruption of the pharmacophore shape[3].

Conclusion

The structural analysis of phenyl-substituted 1,3-amino alcohols requires a deep understanding of the delicate interplay between stereochemistry and conformational dynamics. By leveraging the causality of solvent effects on intramolecular hydrogen bonding, researchers can deploy self-validating FTIR and NMR protocols to definitively assign three-dimensional architectures. This rigorous analytical framework ensures data integrity and is essential for the rational design and optimization of next-generation therapeutics relying on this versatile pharmacophore.

References

  • Dealing with Hydrogen Bonding on the Conformational Preference of 1,3-Aminopropanols: Experimental and Molecular Dynamics Approaches Source: acs.org (The Journal of Physical Chemistry A) URL:[Link]

  • Source: google.com (Google Patents)
  • 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 Source: nih.gov (PubChem) URL:[Link]

  • Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

Sources

Foundational

3-(methylamino)-3-phenylpropan-1-ol molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-(methylamino)-3-phenylpropan-1-ol For Researchers, Scientists, and Drug Development Professionals Introduction In the precise world of chemical rese...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-(methylamino)-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, the accurate characterization of a molecule is paramount. Two fundamental properties that form the bedrock of this characterization are molecular weight and exact mass. While often used interchangeably in introductory contexts, these two values are distinct and serve different, critically important functions. This guide provides an in-depth exploration of the molecular weight and exact mass of 3-(methylamino)-3-phenylpropan-1-ol (CAS Number: 69888-75-1), a C10H15NO amino alcohol.[1][2][3]

This document will elucidate the theoretical underpinnings of each value, present their calculated and experimentally determined figures, and provide a detailed protocol for the determination of exact mass using high-resolution mass spectrometry (HRMS). The objective is to equip researchers with the foundational knowledge and practical insights required for the unambiguous identification and characterization of this and similar small molecules.

Part 1: Molecular Weight – The Stoichiometric Workhorse

Molecular weight (MW), or more correctly, relative molar mass, is a pragmatic and indispensable value for everyday laboratory work. It represents the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of each element.

Theoretical Basis

The molecular weight is calculated by summing the standard atomic weights of each atom in the molecule's formula. These atomic weights are themselves averages, reflecting the different isotopes of an element as they exist in nature. For instance, carbon's standard atomic weight of ~12.011 amu accounts for the prevalence of both ¹²C (~98.9%) and ¹³C (~1.1%). Because of this averaging, molecular weight is not a measure of any single, specific molecule but is essential for converting between the macroscopic scale of grams and the microscopic scale of moles. Its primary utility is in stoichiometry and the preparation of solutions of known molarity.

Calculation for 3-(methylamino)-3-phenylpropan-1-ol

The molecular formula for 3-(methylamino)-3-phenylpropan-1-ol is C10H15NO.[1][2][3] The molecular weight is calculated as follows:

(Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

(10 × 12.011) + (15 × 1.008) + (1 × 14.007) + (1 × 15.999) = 165.23 g/mol [4][5][6][7][8]

Data Summary: Molecular Weight
ParameterValueSource
Molecular Formula C10H15NOPubChem, NextSDS[1][4]
Calculated Molecular Weight 165.23 g/mol PubChem[4][6]

Part 2: Exact Mass – The High-Resolution Identifier

In contrast to the averaged nature of molecular weight, the exact mass is an absolute value. It is the mass calculated by summing the masses of the most abundant, stable isotope of each constituent element. This value is fundamental to high-resolution mass spectrometry (HRMS), a technique that provides the high degree of mass accuracy required for definitive molecular formula confirmation.

Theoretical Basis

For 3-(methylamino)-3-phenylpropan-1-ol (C10H15NO), the exact mass is calculated using the masses of the monoisotopic species: ¹²C, ¹H, ¹⁴N, and ¹⁶O. Because HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can resolve minute mass differences, they can distinguish between molecules with the same nominal mass but different elemental compositions. For example, a molecule with a measured exact mass of 165.1154 Da is unequivocally identified as C10H15NO, as other elemental combinations would yield a slightly different exact mass. This makes it an invaluable tool in drug discovery, metabolomics, and impurity profiling.[8]

Calculated Exact Mass and Monoisotopic Mass

The terms "exact mass" and "monoisotopic mass" are functionally synonymous in this context.

  • Calculated Exact Mass : 165.115364102 Da[4][6][9]

  • Expected [M+H]⁺ Ion : 166.12264 Da (165.11536 + 1.00728)

Experimental Protocol: Determination of Exact Mass via ESI-HRMS

This protocol outlines a self-validating system for the accurate determination of the exact mass of 3-(methylamino)-3-phenylpropan-1-ol. The inclusion of a concurrent internal standard or a pre/post-run calibration check ensures the trustworthiness of the generated data.

Objective: To accurately measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and confirm the elemental composition.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 3-(methylamino)-3-phenylpropan-1-ol at 1 mg/mL in methanol.

    • Create a dilute working solution (e.g., 1-5 µg/mL) using a solvent mixture appropriate for positive-mode electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amine group is readily protonated, forming the [M+H]⁺ ion necessary for detection.

  • Instrument Calibration:

    • Prior to analysis, perform a multi-point calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a certified calibration solution. This step is critical for ensuring the sub-parts-per-million (ppm) mass accuracy required for unambiguous formula determination.

  • Direct Infusion and Ionization:

    • Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Set the ESI source parameters to positive ion mode. Optimize key parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable and robust signal for the target ion.

  • Data Acquisition:

    • Acquire data in full scan mode using a high-resolution analyzer (e.g., TOF or Orbitrap).

    • Set the instrument to a high-resolution setting (e.g., >20,000 FWHM) to ensure accurate mass measurement.

    • Collect data for several minutes to obtain a high-quality averaged spectrum with excellent signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software.

    • Identify the peak corresponding to the [M+H]⁺ ion. The expected m/z will be approximately 166.123.

    • Calculate the mass error in ppm using the formula: [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10^6. A mass error of <5 ppm is typically required to confirm an elemental composition.

    • Utilize the software's formula calculator to confirm that C10H15NO is the most plausible elemental composition for the measured exact mass.

Workflow and Visualization

The following diagram illustrates the logical flow of the experimental determination of exact mass.

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: MS Analysis cluster_data Phase 3: Data Interpretation Sample 1. Prepare Dilute Sample (1-5 µg/mL in ACN/H2O + 0.1% FA) Infuse 4. Infuse Sample via ESI (+) Sample->Infuse Calibrant 2. Prepare Calibration Standard Calibrate 3. Calibrate Mass Spectrometer Calibrant->Calibrate Ensures Accuracy Calibrate->Infuse Ensures Accuracy Acquire 5. Acquire High-Resolution Data (Full Scan Mode) Infuse->Acquire Process 6. Process Spectrum Acquire->Process Identify 7. Identify [M+H]⁺ Peak (Expected m/z ~166.123) Process->Identify Confirm 8. Confirm Formula (Mass Error < 5 ppm) Identify->Confirm Result Result: Unambiguous Formula (C10H15NO) and Exact Mass Confirm->Result

Caption: Workflow for exact mass determination via HRMS.

Conclusion

The molecular weight (165.23 g/mol ) and exact mass (165.11536 Da) of 3-(methylamino)-3-phenylpropan-1-ol are fundamental chemical descriptors, each with a distinct and vital role in scientific research. Molecular weight governs the practical, macroscopic handling of the compound for stoichiometric calculations, while exact mass provides the high-precision data necessary for its unambiguous identification at the molecular level. A thorough understanding and correct application of both concepts are essential for ensuring the integrity and accuracy of experimental work in drug development and chemical sciences.

References

  • NextSDS. 3-(methylamino)-3-phenylpropan-1-ol — Chemical Substance Information.
  • PubChem. 3-Methylamino-1-phenylpropanol | C10H15NO | CID 2733989. National Institutes of Health.
  • Chemigran Pte Ltd. 3-Methylamino-1-phenylpropanol.
  • ChemSrc. (1S)-3-(Methylamino)-1-phenylpropan-1-ol | CAS#:114133-37-8. (2025).
  • PubChem. (S)-2-(Methylamino)-3-phenylpropan-1-ol | C10H15NO | CID 10888274. National Institutes of Health.
  • precisionFDA. 3-METHYLAMINO-1-PHENYLPROPANOL.
  • PubChem. (S)-3-(Methylamino)-1-phenylpropan-1-ol | C10H15NO | CID 7439089. National Institutes of Health.
  • ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol.
  • BLDpharm. 42142-52-9|3-(Methylamino)-1-phenylpropan-1-ol.
  • LGC Standards. (1RS)-3-(Methylamino)-1-phenylpropan-1-ol.
  • Inxight Drugs. 3-METHYLAMINO-1-PHENYLPROPANOL.
  • National Center for Biotechnology Information. 3-Methylamino-3-phenylpropan-1-ol.

Sources

Exploratory

Introduction: The Stereochemical Imperative in Pharmaceutical Synthesis

An In-Depth Technical Guide to the Stereocenter Configuration of 3-(Methylamino)-1-phenylpropan-1-ol The biological activity of a chiral drug is intrinsically linked to its three-dimensional structure. For many pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereocenter Configuration of 3-(Methylamino)-1-phenylpropan-1-ol

The biological activity of a chiral drug is intrinsically linked to its three-dimensional structure. For many pharmaceuticals, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] This principle is powerfully illustrated by 3-(methylamino)-1-phenylpropan-1-ol, a chiral amino alcohol that serves as a cornerstone intermediate in the synthesis of several major pharmaceutical compounds. The single stereocenter at the C1 position, bearing the phenyl and hydroxyl groups, dictates the efficacy and pharmacological profile of the final active pharmaceutical ingredient (API).

Specifically, the (S)-enantiomer is a key precursor for the synthesis of (S)-Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), while the (R)-enantiomer is a crucial intermediate for (R)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[2] Reports indicate that (S)-duloxetine is twice as effective as its (R)-counterpart, underscoring the critical need for robust, stereoselective synthetic and analytical methodologies.[2]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing field-proven strategies for the stereoselective synthesis, chiral resolution, and analytical verification of the stereocenter in 3-(methylamino)-1-phenylpropan-1-ol.

Part 1: Stereoselective Synthesis via Asymmetric Hydrogenation

The most elegant and efficient strategy to obtain a specific enantiomer is through asymmetric synthesis, which creates the desired stereocenter with high fidelity from a prochiral precursor. For 3-(methylamino)-1-phenylpropan-1-ol, the asymmetric hydrogenation of the prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one, is a prevalent and highly effective method.[2][3]

Causality of Experimental Choice: This approach is favored in industrial settings because it directly generates the desired enantiomer in high purity, avoiding the 50% theoretical yield limit of classical resolution and minimizing downstream purification steps. The choice of a chiral catalyst is the critical determinant for stereochemical outcomes. Iridium or Rhodium-based catalysts, complexed with chiral phosphine ligands (e.g., DuanPhos), create a chiral environment around the ketone's carbonyl group.[3] Hydrogen gas then adds to the carbonyl from a specific face, dictated by the catalyst's geometry, leading to the preferential formation of one enantiomer.

Caption: Asymmetric hydrogenation of a prochiral ketone.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from established methods for synthesizing (R)- and (S)-3-(methylamino)-1-phenylpropan-1-ol.[2]

  • Catalyst Preparation (In-situ):

    • In an inert atmosphere (glovebox), add the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂) and the corresponding chiral ligand to a vial.

    • Add anhydrous, degassed isopropanol (1 mL) and stir at room temperature for approximately 2.5 hours. The formation of an orange solution indicates catalyst readiness. Rationale: The pre-formation of the active catalyst complex is crucial for achieving high enantioselectivity.

  • Hydrogenation Reaction:

    • To a 10 mL vial, add 3-(methylamino)-1-phenylpropan-1-one hydrochloride (0.4 mmol), Sodium tert-butoxide (NaOtBu, 42.2 mg), and anhydrous toluene (2.0 mL).

    • Transfer a portion of the prepared catalyst solution (100 µL, 0.0004 mmol) to the vial.

    • Place the vial into a high-pressure autoclave. Rationale: The autoclave is required to safely handle the high pressure of hydrogen gas needed for the reduction.

    • Purge the autoclave sequentially with nitrogen (to remove oxygen) and then hydrogen three times. Rationale: This removes atmospheric oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

    • Pressurize the autoclave with H₂ to 30 atm and stir the reaction mixture vigorously for 16 hours at room temperature.

  • Work-up and Purification:

    • Carefully vent the autoclave and purge with nitrogen.

    • The resulting product can be purified via standard methods such as column chromatography or crystallization to yield the enantiomerically enriched amino alcohol.

Data Presentation: Synthesis Performance

The choice of the catalyst's chirality directly dictates the resulting product's stereochemistry, enabling access to either enantiomer with high fidelity.

Target EnantiomerChiral Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
(R) -EnantiomerIridium-based catalyst with (R)-ligand>95%>99%
(S) -EnantiomerIridium-based catalyst with (S)-ligand>95%>99%
Table adapted from comparative data on asymmetric hydrogenation.[2]

Part 2: Chiral Resolution of Racemic Mixtures

When asymmetric synthesis is not feasible, a racemic mixture can be produced and subsequently separated into its constituent enantiomers. This process is known as chiral resolution.

Method 1: Diastereomeric Salt Crystallization

Trustworthiness of the Protocol: This is a classic, robust method that relies on fundamental principles of stereochemistry. The formation of diastereomers, which have different physical properties, is a reliable way to induce separability.

Principle: The racemic amino alcohol is reacted with a single enantiomer of a chiral acid (the resolving agent), such as (R,R)-Dibenzoyl-tartaric acid.[4] This acid-base reaction forms a pair of diastereomeric salts (e.g., (R)-amine-(R,R)-acid and (S)-amine-(R,R)-acid). Because diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a carefully chosen solvent system. The crystallized salt is then isolated, and the resolving agent is removed to yield the pure enantiomer.

Caption: Workflow for Chiral Resolution by Crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-(methylamino)-1-phenylpropan-1-ol in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent.[4]

  • Mixing: Slowly add the resolving agent solution to the racemic amine solution, often with gentle warming (40-50 °C) to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then to 4 °C if necessary, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation: Dissolve the purified salt in water and add a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amine. Extract the enantiomerically pure amine with an organic solvent.

  • Analysis: The enantiomeric excess (ee) of the product must be determined using an analytical technique like chiral HPLC.[4]

Part 3: Analytical Verification of Stereochemical Purity

The synthesis or resolution of enantiomers is incomplete without a robust analytical method to verify the outcome. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the enantiomeric purity of a sample.[5][6]

Principle of Chiral HPLC: Enantiomers cannot be separated on a standard (achiral) HPLC column because they have identical physical properties in an achiral environment. Chiral HPLC utilizes a Chiral Stationary Phase (CSP). The CSP is composed of a chiral selector immobilized on a silica support.[5] As the racemic mixture passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector. One enantiomer will form a slightly more stable complex than the other, causing it to be retained on the column longer.[7] This difference in interaction energy leads to different retention times, allowing for their separation and quantification.

Caption: Principle of Chiral HPLC Separation.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the analysis of 3-(methylamino)-1-phenylpropan-1-ol.[4][5]

  • Instrumentation and Materials:

    • HPLC System: A standard system with a UV detector.

    • Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak series) is highly effective for amino alcohols.

    • Mobile Phase: A mixture of HPLC-grade n-Hexane, Isopropanol (IPA), and a small amount of an amine modifier like Diethylamine (DEA). A typical starting condition is 90:10:0.1 (n-Hexane:IPA:DEA). Rationale: The amine modifier is crucial for obtaining good peak shape and preventing the basic analyte from tailing on the silica-based column.

    • Detector Wavelength: 210 or 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 210 nm
Table of recommended starting conditions for chiral HPLC analysis.[5]
  • Data Analysis and Interpretation:

    • The output chromatogram will show two separate peaks corresponding to the (R) and (S) enantiomers.

    • The Enantiomeric Excess (% ee) is a measure of the purity and is calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100 [4]

Conclusion

The stereocenter at the C1 position of 3-(methylamino)-1-phenylpropan-1-ol is not a trivial structural feature; it is the lynchpin that determines the therapeutic value of the APIs derived from it. For professionals in drug development, mastering the control and analysis of this stereocenter is paramount. Asymmetric hydrogenation offers a direct and efficient route to enantiomerically pure material, while diastereomeric salt crystallization provides a robust method for resolving racemic mixtures. In all cases, chiral HPLC stands as the definitive analytical tool for verifying enantiomeric purity. A rigorous and well-documented approach to the stereochemistry of this key intermediate is a foundational requirement for developing safe, effective, and selective pharmaceuticals.

References

  • A Comparative Guide to the Synthesis of (R)- and (S)-3-(methylamino)-1-phenylpropan-1-ol Enantiomers. (2025). BenchChem.
  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. (2025). BenchChem.
  • Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan. (2025). BenchChem.
  • Technical Support Center: Chiral Resolution of Racemic 3-(Methylamino)-1-phenylpropan-1-ol. (2025). BenchChem.
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008).
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2004).
  • Pawłowski, M., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • Cahn-Ingold-Prelog (CIP) System. (2025). University of Calgary. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Stereochemistry. (2025). Lecture Notes. [Link]

  • (1R)-3-(methylamino)-1-phenylpropan-1-ol. (n.d.). PubChem. [Link]

  • 3-methylamino-1-phenylpropan-1-ol. (n.d.). Stenutz. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]

  • Stereoisomer library prepared via controlled radical polymerization. (2021). Royal Society of Chemistry. [Link]

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Foundational

Thermodynamic Stability of 3-(Methylamino)-3-phenylpropan-1-ol: A Comprehensive Guide for Drug Development Professionals

Abstract As a Senior Application Scientist, my objective is to bridge the gap between theoretical physical chemistry and practical drug development. 3-(Methylamino)-3-phenylpropan-1-ol is a valuable chiral amino alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist, my objective is to bridge the gap between theoretical physical chemistry and practical drug development. 3-(Methylamino)-3-phenylpropan-1-ol is a valuable chiral amino alcohol utilized in the synthesis of complex isoxazolidines and other heterocyclic active pharmaceutical ingredients (APIs). The thermodynamic stability of this intermediate directly dictates the efficiency, yield, and enantiomeric fidelity of downstream syntheses. This whitepaper provides a comprehensive, evidence-based evaluation of its structural energetics, phase behavior, and the self-validating analytical protocols required for its characterization.

Structural Thermodynamics and Crystal Lattice Stabilization

The thermodynamic stability of 3-(methylamino)-3-phenylpropan-1-ol in its solid state is primarily governed by its molecular conformation and a robust, cooperative intermolecular hydrogen-bonding network.

Geometrically, the non-hydrogen atoms of the molecule are nearly coplanar, with the exception of the terminal hydroxy group and the phenyl ring. This specific spatial arrangement minimizes internal steric strain, effectively lowering the standard enthalpy of formation ( ΔHf∘​ ) and reducing the internal free energy of the molecule.

However, the true thermodynamic stabilization occurs at the macroscopic level within the crystal lattice. According to crystallographic studies by , the crystal lattice is stabilized by classical O-H...N and N-H...O hydrogen bonds. These interactions connect the molecules into centrosymmetric dimers (characterized by the R22​(12) descriptor) and tetrameric units ( R44​(8) descriptor). This extensive three-dimensional network significantly increases the lattice energy ( UL​ ), making the crystalline solid thermodynamically favored and highly resistant to spontaneous degradation at standard temperature and pressure.

SolidStateLogic N1 3-(methylamino)-3- phenylpropan-1-ol N2 Intermolecular O-H...N Hydrogen Bonding N1->N2 N3 Intermolecular N-H...O Hydrogen Bonding N1->N3 N4 Centrosymmetric Dimers [R22(12) Motif] N2->N4 N5 Tetrameric Units [R44(8) Motif] N3->N5 N6 3D Crystal Lattice Thermodynamic Stabilization N4->N6 N5->N6

Solid-state thermodynamic stabilization logic via cooperative hydrogen bonding networks.

Phase Behavior: Free Base vs. Salt Forms

The thermodynamic landscape of the free base amino alcohol is highly sensitive to environmental conditions, particularly moisture. The free base form of 3-(methylamino)-3-phenylpropan-1-ol can exhibit hygroscopicity. The absorption of atmospheric water molecules alters the thermodynamic equilibrium, lowering the activation energy required for phase transitions and potentially leading to deliquescence or "oiling out."

Converting the free base into a salt form (e.g., hydrochloride or hydrobromide) fundamentally alters its thermodynamic profile. The introduction of ionic bonds drastically increases the lattice energy, shifting the equilibrium away from degradation pathways. This ionic stabilization increases the enthalpy of fusion ( ΔHfus​ ) and raises the melting point, ensuring the compound remains in a stable, crystalline state during prolonged storage.

Quantitative Thermodynamic Data

The following table summarizes the key theoretical and empirical thermodynamic parameters that define the stability of 3-(methylamino)-3-phenylpropan-1-ol.

ParameterValue / DescriptorThermodynamic Significance
Melting Point ( Tm​ ) 56–57 °C (Free Base)Indicates moderate lattice energy; requires controlled thermal storage to prevent phase transitions.
Hydrogen Bond Motif 1 R22​(12) (Centrosymmetric Dimers)Primary driver of solid-state enthalpy stabilization via O-H...N interactions.
Hydrogen Bond Motif 2 R44​(8) (Tetrameric Units)Secondary stabilization via N-H...O interactions, forming the robust 3D network.
Molecular Coplanarity Non-H atoms (excluding OH/Phenyl)Minimizes internal steric strain, lowering the standard enthalpy of formation ( ΔHf∘​ ).
Self-Validating Experimental Protocols for Thermodynamic Profiling

To accurately profile the thermodynamic stability of 3-(methylamino)-3-phenylpropan-1-ol, Differential Scanning Calorimetry (DSC) must be employed. As scientists, we cannot simply execute steps; we must build self-validating systems where the physics of the experiment proves the integrity of the data. The following protocol is standardized in alignment with principles.

Protocol: High-Resolution DSC for Phase Transition Profiling

  • Instrument Calibration (The Baseline Validation): Calibrate the DSC instrument using high-purity Indium ( Tm​=156.6∘C ).

    • Causality: This step is non-negotiable. It mathematically validates the temperature and heat flow axes. Without this, any measured endotherm is arbitrary and cannot be trusted for thermodynamic modeling.

  • Sample Preparation (Environmental Isolation): Accurately weigh 2.0–5.0 mg of the crystalline sample into a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing prevents the volatilization of residual moisture or solvents during heating. If an open pan is used, the energy consumed by evaporation will artificially skew the endothermic heat flow, completely invalidating the enthalpy of fusion ( ΔHfus​ ) calculations.

  • Thermal Cycling (Kinetic Control): Heat the sample from 20 °C to 100 °C at a strictly controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min rate is the optimal thermodynamic "sweet spot." It minimizes thermal lag within the sample while providing sufficient resolution to separate closely spaced thermal events (e.g., desolvation vs. melting). The nitrogen purge displaces oxygen, preventing oxidative degradation from interfering with the phase transition data.

  • Data Analysis (Enthalpy Integration): Integrate the area under the melting endotherm to calculate ΔHfus​ .

    • Causality: A sharp, narrow peak with a high ΔHfus​ validates phase purity and confirms that the cooperative hydrogen-bonding network was intact prior to the thermal event.

DSCWorkflow A Sample Preparation (Hermetic Sealing) C Thermal Cycling (10 °C/min, N2 Purge) A->C Prevents Volatilization B Instrument Calibration (Indium Standard) B->A Validates T-axis D Phase Transition Profiling C->D Minimizes Thermal Lag E Heat Flow Integration C->E Captures Endotherms F Enthalpy of Fusion (ΔH_fus) Calculation D->F E->F

Self-validating Differential Scanning Calorimetry (DSC) workflow for thermodynamic profiling.

Degradation Kinetics vs. Thermodynamic Equilibria

While the crystal lattice provides significant thermodynamic stabilization, the molecule in solution is subject to kinetic degradation pathways. For amino alcohols synthesized via the chiral ruthenium-catalyzed hydrogenation of alpha-amino ketones (), the primary degradation risks in solution are oxidation of the primary alcohol or retro-aldol-like cleavage.

However, in the solid state, the high activation energy barrier ( Ea​ ) required to systematically break the cooperative R22​(12) and R44​(8) hydrogen-bonding networks means that the intact crystalline form remains thermodynamically favored over its degradation products under standard storage conditions. Ensuring the compound remains below its Tm​ (56–57 °C) is the primary mechanism for preserving this thermodynamic equilibrium.

References
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857.[Link]

  • Lubell, W. D., Kitamura, M., & Noyori, R. (1991). Enantioselective synthesis of beta-amino alcohols based on the chiral ruthenium-catalyzed hydrogenation of alpha-amino ketones. Tetrahedron: Asymmetry, 2(7), 543-554.[Link]

  • ASTM International. (2020). ASTM E537-20 Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.[Link]

Protocols & Analytical Methods

Method

Synthesis of 3-(Methylamino)-3-phenylpropan-1-ol from Isoxazolidines: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Methylamino)-3-phenylpropan-1-ol is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its structure, feat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)-3-phenylpropan-1-ol is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a 1,3-amino alcohol motif, is a key pharmacophore in a range of biologically active molecules. This guide provides a detailed overview of a robust and efficient synthetic route to this compound, starting from isoxazolidine precursors. The reductive ring-opening of isoxazolidines offers a powerful and stereocontrolled method to access γ-amino alcohols, making it a highly attractive strategy in drug discovery and development.[1][2][3]

This document will delve into the underlying scientific principles, provide detailed, step-by-step experimental protocols, and offer practical insights to ensure successful synthesis and troubleshooting.

Reaction Mechanism and Scientific Rationale

The core of this synthetic approach lies in the reductive cleavage of the N-O bond within the isoxazolidine ring.[2] Isoxazolidines, which can be readily prepared with high regio- and stereoselectivity through 1,3-dipolar cycloaddition reactions, serve as stable and versatile precursors to 1,3-amino alcohols.[4] The choice of the starting isoxazolidine, specifically 2-methyl-5-phenylisoxazolidine, directly dictates the structure of the final product.

The key transformation is the hydrogenolysis of the relatively weak N-O bond. This is typically achieved through catalytic hydrogenation, a widely employed and scalable method in organic synthesis.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas.[5][6][7] The catalyst facilitates the addition of hydrogen across the N-O bond, leading to its cleavage and the formation of the desired 1,3-amino alcohol. The general mechanism can be visualized as follows:

  • Adsorption: Both the isoxazolidine substrate and hydrogen gas adsorb onto the surface of the metal catalyst.

  • N-O Bond Cleavage: The catalyst facilitates the cleavage of the N-O bond.

  • Hydrogenation: Hydrogen atoms are added to the nitrogen and oxygen atoms, resulting in the formation of the amino and alcohol functionalities.

  • Desorption: The final product, 3-(methylamino)-3-phenylpropan-1-ol, desorbs from the catalyst surface.

The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that can significantly influence the reaction's efficiency, yield, and selectivity.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 3-(methylamino)-3-phenylpropan-1-ol from 2-methyl-5-phenylisoxazolidine via catalytic hydrogenation.

Protocol 1: Synthesis via Catalytic Hydrogenation of 2-Methyl-5-phenylisoxazolidine[9]

Materials:

  • 2-Methyl-5-phenylisoxazolidine

  • 5% Palladium on carbon (Pd/C)

  • Tetramethylene sulfone (Sulfolane)

  • Ethanol

  • Hydrogen gas

  • Glass pressure reactor

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a glass pressure reactor, prepare a solution of 2-Methyl-5-phenylisoxazolidine (e.g., 38.1 g, 234 mmol) in tetramethylene sulfone (38.1 g).

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) (e.g., 1.9 g) to the solution.

  • Hydrogenation (Initial Phase): Seal the reactor and heat the mixture to 50°C. Pressurize the vessel with hydrogen gas to 40 psig and maintain these conditions for 24 hours with vigorous stirring.

  • Ethanol Addition and Continued Hydrogenation: After the initial 24-hour period, cool the reactor, vent the hydrogen, and add ethanol (38.1 g). Reseal the reactor, repressurize with hydrogen to 40 psig, and continue the reaction at 50°C for an additional 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

    • Combine the filtrate and washings.

    • Remove the solvent (ethanol and tetramethylene sulfone) under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by crystallization or column chromatography if necessary.

Data Summary:

ParameterValue
Starting Material2-Methyl-5-phenylisoxazolidine
Reagents5% Pd/C, H₂, Tetramethylene sulfone, Ethanol
Temperature50°C
Pressure40 psig
Reaction Time48 hours
Expected Product3-(Methylamino)-3-phenylpropan-1-ol

Alternative Reductive Cleavage Methods

While catalytic hydrogenation is a robust method, other reductive systems can also be employed for the ring-opening of isoxazolidines. The choice of method often depends on the specific substrate, functional group tolerance, and available laboratory equipment.

Protocol 2: Reductive Cleavage using Zinc and Acetic Acid

This method offers a milder alternative to catalytic hydrogenation and can be particularly useful for substrates sensitive to high pressures of hydrogen. The reaction proceeds via a dissolving metal reduction mechanism.

Materials:

  • Substituted Isoxazolidine

  • Zinc dust

  • Acetic acid

  • Methanol or Ethanol

Procedure:

  • Reaction Setup: Dissolve the isoxazolidine (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add acetic acid (excess, e.g., 10 equivalents) to the solution. Then, add zinc dust (excess, e.g., 5-10 equivalents) portion-wise to control the initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Reductive Cleavage using Molybdenum Hexacarbonyl[10][11]

Molybdenum hexacarbonyl in the presence of water provides a mild and selective method for the reductive cleavage of isoxazolidines, often with complete retention of configuration at stereocenters.[8]

Materials:

  • Substituted Isoxazolidine

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • Acetonitrile

  • Water

Procedure:

  • Reaction Setup: In a flask, dissolve the isoxazolidine (1 equivalent) and molybdenum hexacarbonyl (1-1.5 equivalents) in moist acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite to remove insoluble molybdenum species.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography.

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the reaction pathway and a general experimental workflow.

Reaction_Pathway Isoxazolidine 2-Methyl-5-phenylisoxazolidine Reagents H₂ (40 psig) 5% Pd/C Tetramethylene sulfone, EtOH 50°C Isoxazolidine->Reagents Product 3-(Methylamino)-3-phenylpropan-1-ol Reagents->Product

Caption: Reaction scheme for the synthesis of 3-(methylamino)-3-phenylpropan-1-ol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Isoxazolidine in Sulfolane Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenate_1 Hydrogenate (24h) Add_Catalyst->Hydrogenate_1 Add_Ethanol Add Ethanol Hydrogenate_1->Add_Ethanol Hydrogenate_2 Hydrogenate (24h) Add_Ethanol->Hydrogenate_2 Filter Filter to Remove Catalyst Hydrogenate_2->Filter Concentrate Concentrate Under Reduced Pressure Filter->Concentrate Purify Purify Product Concentrate->Purify

Sources

Application

Application Notes and Protocols for the Lithium Aluminum Hydride Reduction of 2-Methyl-3-Phenylisoxazolidine

Introduction: Unlocking the 1,3-Amino Alcohol Scaffold The reductive cleavage of the N-O bond in isoxazolidine rings is a powerful and reliable method for the synthesis of 1,3-amino alcohols. These structural motifs are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the 1,3-Amino Alcohol Scaffold

The reductive cleavage of the N-O bond in isoxazolidine rings is a powerful and reliable method for the synthesis of 1,3-amino alcohols. These structural motifs are of significant interest to researchers in drug development and medicinal chemistry, as they form the backbone of numerous biologically active molecules and pharmaceutical agents.[1] The isoxazolidine heterocycle serves as a stable and stereochemically-defined precursor that, upon reduction, yields the desired 1,3-amino alcohol.

This application note provides a comprehensive guide for the lithium aluminum hydride (LAH) mediated reduction of 2-methyl-3-phenylisoxazolidine to its corresponding 1,3-amino alcohol, 3-(methylamino)-3-phenyl-1-propanol. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary safety precautions for handling the highly reactive LAH reagent. Furthermore, we will discuss the analytical techniques for characterizing the final product.

Mechanism of Reductive Cleavage

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including the N-O bond of isoxazolidines.[2][3] The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic oxygen atom of the N-O bond. This initial attack leads to the cleavage of the bond and the formation of an aluminum alkoxide intermediate. Subsequent hydride transfers and eventual aqueous work-up neutralize the intermediates and protonate the resulting amino and alcohol functionalities to yield the final 1,3-amino alcohol product.

G

Safety First: Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and pyrophoric reagent that demands careful handling in a controlled laboratory environment. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Adherence to strict safety protocols is paramount to prevent accidents.

Essential Safety Precautions:

  • Inert Atmosphere: All manipulations involving LAH should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[4]

  • Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Anhydrous solvents are essential for this reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves.[5]

  • Quenching: Excess LAH must be quenched carefully and slowly at a low temperature (0 °C).

  • Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily accessible. Do NOT use water or carbon dioxide-based extinguishers on an LAH fire. [4]

  • Spill Management: In case of a spill, cover the area with a dry, inert material such as sand or sodium carbonate. Do not use water or combustible materials.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.

Materials:

  • 2-methyl-3-phenylisoxazolidine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Distilled water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) supply

  • Ice bath

  • Rotary evaporator

Reaction Setup and Procedure:

G

  • Preparation: Under an inert atmosphere, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • LAH Suspension: Carefully add lithium aluminum hydride (1.5 - 2.0 equivalents) to the flask, followed by anhydrous THF or Et₂O to create a suspension. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the 2-methyl-3-phenylisoxazolidine (1.0 equivalent) in a minimal amount of anhydrous THF or Et₂O and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be stirred at room temperature or gently refluxed for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C with an ice bath. Quench the excess LAH by the slow, dropwise addition of the following, allowing for vigorous gas evolution to subside between each addition:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).[5][6]

    • 'x' mL of 15% aqueous NaOH solution.[5][6]

    • '3x' mL of water.[5][6]

  • Work-up: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Isolation: Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate or DCM.[7]

  • Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3-(methylamino)-3-phenyl-1-propanol by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Characterization of 3-(Methylamino)-3-phenyl-1-propanol

The successful synthesis of the target compound can be confirmed by a combination of spectroscopic techniques.

Property Value Reference
Molecular Formula C₁₀H₁₅NO[8]
Molecular Weight 165.23 g/mol [8]
Appearance Off-white solid[9]
Melting Point 64 °C[9]

1. ¹H NMR Spectroscopy:

Proton NMR is a primary tool for confirming the structure of the product. The spectrum should show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the N-methyl group.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 5H): Phenyl group protons.

    • δ 4.65 (dd, 1H): Methine proton (-CHOH).

    • δ 2.70-2.90 (m, 2H): Methylene protons (-CH₂-N).

    • δ 2.45 (s, 3H): N-methyl protons (-NCH₃).

    • δ 1.80-2.00 (m, 2H): Methylene protons (-CH₂-C).

    • δ 2.5-3.5 (br s, 2H): -OH and -NH protons (exchangeable, may vary).

2. Infrared (IR) Spectroscopy:

IR spectroscopy can confirm the presence of the key functional groups: the hydroxyl and the secondary amine.

  • IR (ATR-Neat):

    • ~3300 cm⁻¹ (broad): O-H and N-H stretching vibrations.[10]

    • ~3030 cm⁻¹: Aromatic C-H stretching.

    • ~2940 cm⁻¹: Aliphatic C-H stretching.

    • ~1450-1600 cm⁻¹: Aromatic C=C bending.

    • ~1050 cm⁻¹: C-O stretching of the alcohol.[10]

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the product.

  • Expected M/z: 165.12 (M⁺)

Conclusion

The lithium aluminum hydride reduction of 2-methyl-3-phenylisoxazolidine is an effective method for the synthesis of 3-(methylamino)-3-phenyl-1-propanol. This protocol provides a detailed framework for performing this transformation safely and efficiently. Careful adherence to the safety precautions for handling LAH is critical. The provided characterization data will aid researchers in confirming the identity and purity of their final product, a valuable building block for further synthetic endeavors in drug discovery and materials science.

References

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • 3-Methylamino-1-phenylpropanol | C10H15NO | CID 2733989. PubChem - NIH. [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL). Department of Chemistry: University of Rochester. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Chem 115. Andrew G Myers Research Group. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona, Jamaica. [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • 3-Phenylpropanol. National Institute of Standards and Technology. [Link]

  • Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. ResearchGate. [Link]

  • infrared spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]

Sources

Method

cleavage of N-O bonds for 3-(methylamino)-3-phenylpropan-1-ol synthesis

Application Note: Reductive Cleavage of N-O Bonds for the Synthesis of 3-(Methylamino)-3-phenylpropan-1-ol Introduction & Strategic Context In contemporary medicinal chemistry, 1,3-amino alcohols are ubiquitous structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Cleavage of N-O Bonds for the Synthesis of 3-(Methylamino)-3-phenylpropan-1-ol

Introduction & Strategic Context

In contemporary medicinal chemistry, 1,3-amino alcohols are ubiquitous structural motifs. Specifically, 3-(methylamino)-3-phenylpropan-1-ol is a high-value chiral building block essential for the synthesis of blockbuster active pharmaceutical ingredients (APIs), including the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the norepinephrine reuptake inhibitor (NRI) Atomoxetine[1].

A highly stereocontrolled and atom-economical approach to synthesizing this acyclic γ-amino alcohol involves the 1,3-dipolar cycloaddition of a nitrone to a styrene derivative, yielding a 2-methyl-3-phenylisoxazolidine intermediate[2]. The critical unmasking step in this chiral pool strategy is the reductive cleavage of the heterocyclic N-O bond[3]. This application note details the mechanistic rationale, comparative data, and validated protocols for executing this cleavage with high chemoselectivity and yield.

Mechanistic Causality in N-O Bond Cleavage

The N-O single bond is inherently labile, possessing a relatively low bond dissociation energy (~55 kcal/mol) due to the electrostatic repulsion between the adjacent lone electron pairs on the nitrogen and oxygen atoms. Despite this thermodynamic driving force, the cleavage of 2-methyl-3-phenylisoxazolidine must be carefully controlled to prevent unwanted side reactions, such as the hydrogenolysis of the benzylic C-N bond or the over-reduction of the phenyl ring[4].

  • Catalytic Hydrogenation (Pd/C or Raney Ni): The industrial standard for N-O cleavage. Palladium on carbon (Pd/C) facilitates the homolytic cleavage of H₂ gas. The isoxazolidine coordinates to the palladium surface via the oxygen atom, orienting the N-O bond for efficient hydrogenolysis. Maintaining mild hydrogen pressure (1–3 atm) is critical; excessive pressure increases the risk of benzylic deamination, which would destroy the chiral center[4].

  • Zinc and Acetic Acid (Zn/AcOH): A robust bench-scale alternative operating via a single-electron transfer (SET) mechanism. Zinc coordinates to the oxygen atom, followed by electron transfer into the σ* antibonding orbital of the N-O bond. This heterolytic cleavage is highly chemoselective and avoids the risks of over-reduction associated with transition-metal catalysis.

  • Molybdenum Hexacarbonyl [Mo(CO)₆]: Utilized for sterically hindered or highly functionalized substrates. Mo(CO)₆ acts as an oxygen-selective reducing agent in aqueous acetonitrile, forming a transient complex that extrudes CO₂ and yields the amino alcohol upon hydrolysis[5].

Quantitative Comparison of Cleavage Reagents

To guide experimental design, the following table summarizes the performance metrics of common N-O bond cleavage reagents when applied to 3-phenylisoxazolidine derivatives.

Reducing AgentTypical ConditionsReaction TimeChemoselectivityAverage YieldPrimary Use Case
H₂ / Pd/C 1-3 atm H₂, MeOH, 25 °C4 – 12 hModerate (Risk of debenzylation)85 – 95%Industrial scale-up, clean profiles
Raney Nickel 1-5 atm H₂, EtOH, 50 °C6 – 24 hHigh80 – 90%Substrates prone to debenzylation
Zn / AcOH AcOH/H₂O, 60 °C2 – 5 hVery High75 – 85%Bench-scale, highly functionalized
Mo(CO)₆ MeCN/H₂O, Reflux12 – 24 hVery High70 – 80%Sterically hindered isoxazolidines

Experimental Protocols

Protocol A: Industrial-Standard Catalytic Hydrogenation (Pd/C)

This protocol is optimized for high throughput and atom economy, relying on heterogeneous catalysis to facilitate easy work-up.

Materials:

  • 2-Methyl-3-phenylisoxazolidine (10.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq, 5 mol%)

  • Methanol (Anhydrous, 50 mL)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Reaction Setup: In a thick-walled glass hydrogenation vessel, dissolve 2-methyl-3-phenylisoxazolidine in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C is pyrophoric. Add under a gentle stream of nitrogen or pre-wet the catalyst with a small amount of toluene to prevent ignition.

  • Purging: Seal the vessel and purge the atmosphere by pressurizing with N₂ (3 atm) and venting, repeating this three times. Follow with three purges of H₂ gas.

  • Hydrogenation: Pressurize the vessel to 2 atm with H₂. Stir vigorously (800-1000 rpm) at 25 °C. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The reaction typically reaches completion within 6 hours.

  • Filtration: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify the crude 3-(methylamino)-3-phenylpropan-1-ol via flash column chromatography or recrystallization from an ether/hexane mixture[2].

Protocol B: Bench-Scale Cleavage via Zinc/Acetic Acid

This protocol is ideal for laboratory settings where pressurized hydrogen is unavailable or when the substrate contains reducible functional groups (e.g., alkenes, alkynes).

Materials:

  • 2-Methyl-3-phenylisoxazolidine (5.0 mmol)

  • Zinc dust (Activated, 25.0 mmol, 5.0 eq)

  • Glacial Acetic Acid (20 mL)

  • Deionized Water (5 mL)

Step-by-Step Methodology:

  • Activation of Zinc: Briefly wash zinc dust with 1M HCl, followed by water, ethanol, and diethyl ether. Dry under a vacuum to remove oxide layers, ensuring maximum surface area for the SET mechanism.

  • Reaction Initiation: Dissolve the isoxazolidine in a mixture of glacial acetic acid (20 mL) and water (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reduction: Add the activated zinc dust in three portions over 15 minutes to control the exothermic reaction. Heat the mixture to 60 °C and stir for 3 hours.

  • Work-up (Critical Step): Cool the mixture to room temperature and filter off the unreacted zinc. Concentrate the filtrate to remove the majority of the acetic acid.

  • Basification: Dilute the residue with water (20 mL) and cool to 0 °C. Slowly add 30% aqueous NaOH until the pH reaches 11-12. Causality: The basic pH ensures the secondary amine of the product is fully deprotonated, preventing it from remaining in the aqueous layer as an acetate salt.

  • Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target amino alcohol.

Visualizations

SyntheticWorkflow Start Nitrone + Styrene (1,3-Dipolar Cycloaddition) Isoxazolidine 2-Methyl-3-phenylisoxazolidine (Stable Cyclic Intermediate) Start->Isoxazolidine Stereoselective Cycloaddition Cleavage N-O Bond Cleavage (H2/Pd-C or Zn/AcOH) Isoxazolidine->Cleavage Reductive Ring-Opening AminoAlcohol 3-(Methylamino)-3-phenylpropan-1-ol (Acyclic γ-Amino Alcohol) Cleavage->AminoAlcohol High Yield Chemoselective Fluoxetine (S)-Fluoxetine / Atomoxetine (Active Pharmaceutical Ingredient) AminoAlcohol->Fluoxetine Etherification & Elaboration

Synthetic Workflow: From 1,3-dipolar cycloaddition to API synthesis via N-O bond cleavage.

Mechanism Substrate Isoxazolidine Substrate Adsorption Pd Surface Adsorption Substrate->Adsorption Activation H2 Homolytic Cleavage Adsorption->Activation Hydrogenolysis N-O Bond Hydrogenolysis Activation->Hydrogenolysis H-transfer Desorption Product Desorption Hydrogenolysis->Desorption

Mechanistic Pathway: Catalytic hydrogenolysis of the N-O bond on a Palladium surface.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. Available at:[Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol (PDF). ResearchGate. Available at:[Link]

  • DeShong, P., & Leginus, J. M. (1983). Stereospecific synthesis of racemic daunosamine. Diastereofacial selectivity in a nitrone cycloaddition. Journal of the American Chemical Society, 105(6), 1686-1688. Available at:[Link]

  • Cicchi, S., Goti, A., & Brandi, A. (1990). 1,3-Aminoalcohols by reductive cleavage of isoxazolidines with molybdenum hexacarbonyl. Tetrahedron Letters, 31(23), 3351-3354. Available at:[Link]

Sources

Application

Application Note: A Validated Protocol for the Crystallization of 3-(methylamino)-3-phenylpropan-1-ol

Abstract: This document provides a comprehensive guide to the crystallization of 3-(methylamino)-3-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol herein is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the crystallization of 3-(methylamino)-3-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern the crystallization process. By understanding the causality behind solvent selection and methodological choices, operators can effectively troubleshoot and optimize the purification of this compound, ensuring high purity and yield. This guide details two primary protocols—a single-solvent and a mixed-solvent system—and includes validation techniques and safety considerations.

Foundational Principles: Physicochemical Properties and Crystallization Rationale

The successful crystallization of any compound is predicated on a thorough understanding of its molecular structure and resulting physical properties. 3-(methylamino)-3-phenylpropan-1-ol is an amphiphilic molecule, possessing both polar and non-polar characteristics that dictate its solubility and intermolecular interactions.

The molecule's structure features:

  • A polar hydroxyl (-OH) group and a secondary amine (-NH-) group , which are capable of forming strong hydrogen bonds.

  • A non-polar phenyl ring and an aliphatic carbon chain , which contribute to van der Waals interactions.

This duality is the key to selecting an appropriate solvent system. The principle of "like dissolves like" suggests that polar solvents will interact strongly with the hydroxyl and amine groups, while non-polar solvents will interact with the phenyl ring. Crystal structure analysis has confirmed that intermolecular O—H⋯N and N—H⋯O hydrogen bonds are critical in forming the stable, three-dimensional lattice of the crystalline solid.[1][2] Therefore, the goal of the crystallization process is to manipulate solubility through temperature or solvent composition to allow these highly specific hydrogen bonds to form an ordered, pure solid, excluding impurities into the solvent phase (mother liquor).

Table 1: Physicochemical Properties of 3-(methylamino)-3-phenylpropan-1-ol

PropertyValueSource(s)
CAS Number 69888-75-1 (Racemate)[3][4]
Molecular Formula C₁₀H₁₅NO[5][6]
Molecular Weight 165.24 g/mol [3]
Physical Form White to off-white powder/solid[3]
Melting Point 45-47 °C (may vary with purity)[3]
Boiling Point ~286 °C at 760 mmHg[5]

Solvent System Selection: A Strategic Approach

The choice of solvent is the most critical parameter in a crystallization protocol.[7] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility maximizes the recovery of the purified compound upon cooling. We present two primary strategies: a single-solvent system and a more versatile mixed-solvent system.

Solvent Screening and Rationale

A preliminary screening with various solvents is essential. Based on the structure of 3-(methylamino)-3-phenylpropan-1-ol, a qualitative solubility profile can be predicted. While extensive quantitative data is not publicly available, a related structure, 3-(dimethylamino)-1-phenylpropan-1-ol, provides a useful analogue for predicting behavior.[8]

Table 2: Solvent Selection Guide for Crystallization

SolventTypePredicted Role & Rationale
Toluene Aromatic, Non-polarGood Single Solvent. The phenyl ring interacts favorably with the solute's phenyl group, while the polar functional groups have limited solubility, especially at lower temperatures.
Cyclohexane Aliphatic, Non-polarExcellent Single Solvent/Anti-Solvent. Poor solvent for the polar groups, making it ideal for recrystallization where the compound is sparingly soluble when cold. Its use is documented in synthesis patents.[9]
Ethyl Acetate Moderately PolarGood "Good" Solvent. Balances polarity to dissolve the compound effectively when hot. Often used in combination with an anti-solvent.
Hexane/Heptane Aliphatic, Non-polarExcellent Anti-Solvent. Very poor solubility for the compound due to its polarity. Used to induce precipitation when added to a solution of the compound in a more polar solvent.
Methanol/Ethanol Polar ProticPoor Crystallization Solvents. Likely to be too effective at solvating the polar groups even at low temperatures, leading to poor recovery. Best used for initial dissolution if followed by anti-solvent addition.
Water Polar ProticPoor Crystallization Solvent. While the compound has some water solubility, it is generally not ideal for purification of the free base. Can be used for crystallizing salt forms.[10]
Logical Workflow for Solvent Selection

The following workflow provides a systematic approach to identifying the optimal solvent system for your specific sample, which may contain different impurities than a reference batch.

G start Start: Crude 3-(methylamino)- 3-phenylpropan-1-ol test_sol Perform small-scale solubility tests (e.g., Toluene, Cyclohexane, Ethyl Acetate, Ethanol) start->test_sol diss_hot_low_cold Dissolves when hot & Crystallizes when cold? test_sol->diss_hot_low_cold Test Toluene/ Cyclohexane diss_cold Dissolves readily in cold solvent? diss_hot_low_cold->diss_cold No single_sol Proceed with Single-Solvent Protocol (Protocol A) diss_hot_low_cold->single_sol Yes mixed_sol Use as 'Good Solvent' in Mixed-Solvent Protocol (Protocol B) diss_cold->mixed_sol Yes (e.g., Ethyl Acetate) Test with Anti-Solvent anti_sol Use as 'Anti-Solvent' in Mixed-Solvent Protocol (Protocol B) diss_cold->anti_sol No (e.g., Hexane) Test with Good Solvent

Caption: Workflow for selecting an appropriate crystallization solvent system.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The target compound may cause skin and eye irritation.[6] The solvents used are flammable. Never heat organic solvents with an open flame; use a controlled heating source like a hot plate with a stirrer.

Protocol A: Single-Solvent Crystallization from Toluene or Cyclohexane

This protocol is effective when a single solvent provides a large solubility differential with temperature. It is straightforward and minimizes solvent waste.

Step-by-Step Methodology:

  • Preparation: Place the crude 3-(methylamino)-3-phenylpropan-1-ol into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Initial Solvent Addition: Add a small portion of the chosen solvent (Toluene or Cyclohexane) to the flask, just enough to create a slurry.

  • Heating and Dissolution: Gently heat the slurry on a stirrer hot plate to near the solvent's boiling point (Toluene: ~110°C, Cyclohexane: ~80°C). Add the solvent in small portions, allowing time for dissolution after each addition, until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer than the small crystals formed from rapid cooling.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality: Using ice-cold solvent removes residual soluble impurities from the crystal surfaces without significantly re-dissolving the desired product.

  • Drying: Allow the crystals to air-dry on the filter paper for a few minutes before transferring them to a watch glass or drying dish for final drying in a vacuum oven at a low temperature (e.g., 35-40°C) until a constant weight is achieved.

Protocol B: Mixed-Solvent Crystallization (Ethyl Acetate / Hexane System)

This method is highly versatile and provides excellent control over the crystallization process. It is ideal when no single solvent is suitable.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum required volume of hot ethyl acetate (the "good" solvent) with stirring.

  • Anti-Solvent Addition: While keeping the solution hot, add hexane (the "anti-solvent") dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate until the solution is just clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol A.

  • Collection and Drying: Collect, wash (with a small amount of ice-cold hexane or an ethyl acetate/hexane mixture), and dry the crystals as detailed in Protocol A.

G process_node process_node input_node input_node output_node output_node action_node action_node A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Ice Bath Cooling (Maximize Precipitation) C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals (Vacuum Oven) F->G end Pure Crystalline Product G->end start Crude Product start->A

Caption: Generalized workflow for the crystallization process.

Validation and Quality Control

A successful crystallization results in a significant increase in purity. The following methods serve as a self-validating system for the protocol.

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Compare the melting point of the recrystallized product to the literature value (45-47 °C). A broad melting range indicates the presence of impurities.

  • Visual Inspection: Pure crystals should appear well-formed and have a consistent color (typically white to colorless). The mother liquor should retain any colored impurities.

  • Yield Calculation: Calculate the percent recovery to assess the efficiency of the process. Note that some loss is inevitable, as a portion of the compound will remain dissolved in the cold mother liquor.[7]

  • Spectroscopic Analysis (Optional): For rigorous quality control, techniques like NMR or HPLC can be used to quantitatively determine the purity of the final product.

References

  • (R)-3-(Methylamino)-1-phenylpropanol Physical and Chemical Properties. Chemsrc. [Link]

  • 3-Methylamino-1-phenylpropanol Compound Summary. PubChem - NIH. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • 3-Methylamino-3-phenylpropan-1-ol Crystal Structure. ResearchGate. [Link]

  • 3-(methylamino)-3-phenylpropan-1-ol Chemical Substance Information. NextSDS. [Link]

  • Recrystallization, filtration and melting point. University of Toronto. [Link]

  • Recrystallisation Technique Guide. University of Calgary. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness.org. [Link]

  • 3-Methylamino-1-phenylpropanol Compound Summary (Duplicate for broader context). PubChem - NIH. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • 3-Methylamino-3-phenylpropan-1-ol. PMC - NIH. [Link]

  • A New Hope for Crystallization. Cell Press. [Link]

  • Crystal structure of 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one, C15H16N2O. Scilit. [Link]

  • Predicting drug solubility in organic solvents mixtures. Elsevier via Unipd. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]

Sources

Method

3-(methylamino)-3-phenylpropan-1-ol as a pharmaceutical intermediate

An In-Depth Guide to 3-(Methylamino)-3-phenylpropan-1-ol as a Pharmaceutical Intermediate Introduction: The Strategic Importance of a Versatile Amino Alcohol 3-(Methylamino)-3-phenylpropan-1-ol is a chiral amino alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 3-(Methylamino)-3-phenylpropan-1-ol as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of a Versatile Amino Alcohol

3-(Methylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its structural framework, featuring a secondary amine, a secondary alcohol, and a phenyl group, provides a versatile scaffold for a range of chemical modifications.[1] This compound is most prominently recognized as a key precursor in the manufacture of fluoxetine (Prozac™), a widely prescribed selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression.[4][5][6] The stereochemistry of this intermediate is of paramount importance, as the biological activity of the final drug product is often dictated by a specific enantiomer.[1][2] This guide provides a detailed exploration of the synthesis, purification, and application of 3-(methylamino)-3-phenylpropan-1-ol, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective handling, synthesis, and purification.

PropertyValueReference
CAS Number 42142-52-9 (Racemate)[3][6]
115290-81-8 ((R)-enantiomer)[3]
Molecular Formula C₁₀H₁₅NO[3]
Molecular Weight 165.23 g/mol [3]
Appearance White to light yellow solid[3]
Melting Point 56-57 °C (Racemate)[3][7]

Core Synthetic Methodologies: Pathways to a Key Intermediate

The synthesis of 3-(methylamino)-3-phenylpropan-1-ol can be achieved through several strategic pathways. The choice of method is often dictated by factors such as scalability, cost, and the desired stereochemical purity.

The Mannich Reaction: A Classic Approach

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino ketones.[8][9] This three-component condensation reaction involves an active hydrogen compound (acetophenone), an aldehyde (paraformaldehyde), and a secondary amine (methylamine hydrochloride).[8][9][10] The reaction proceeds through the formation of an electrophilic iminium ion from methylamine and formaldehyde, which is then attacked by the enol form of acetophenone.[9] This yields the β-amino ketone, 3-(methylamino)-1-phenylpropan-1-one, which is subsequently reduced to the target amino alcohol.[4][11]

Causality in Experimental Design:

  • Solvent: Alcohols such as ethanol are commonly used as solvents because they effectively dissolve the reactants and facilitate the reaction temperature.[10]

  • Pressure: The reaction is often conducted in a sealed container or autoclave to maintain the reaction temperature and prevent the loss of volatile components.[4][10]

  • Reduction Step: The intermediate ketone is a stable salt (hydrochloride). This is then reduced to the final alcohol. Catalytic hydrogenation using Raney Nickel is a common industrial method for this reduction due to its efficiency and the use of water as a solvent, which is environmentally benign.[4][10]

G cluster_0 Part 1: Mannich Reaction (β-Amino Ketone Synthesis) cluster_1 Part 2: Reduction to γ-Amino Alcohol Acetophenone Acetophenone Mannich_Base_HCl 3-(Methylamino)-1-phenylpropan-1-one HCl Acetophenone->Mannich_Base_HCl Reagents Paraformaldehyde + Methylamine HCl Iminium Iminium Ion Intermediate Reagents->Iminium Formation Iminium->Mannich_Base_HCl Electrophilic Attack Reducing_Agent Reducing Agent (e.g., Raney Ni, H₂ or NaBH₄) Mannich_Base_HCl->Reducing_Agent Reduction Final_Product 3-(Methylamino)-3-phenylpropan-1-ol Reducing_Agent->Final_Product

Caption: Synthesis via Mannich reaction and subsequent reduction.

Reductive Amination of a Propenone Intermediate

A closely related and highly efficient method involves the reduction of a β-enamino ketone, specifically 3-(methylamino)-1-phenyl-2-propen-1-one.[1][5][12] This intermediate is synthesized through a Claisen condensation of acetophenone and ethyl formate, followed by condensation with methylamine.[12] The key advantage of this pathway is the direct reduction of the conjugated system to the desired γ-amino alcohol.

Causality in Experimental Design:

  • Reducing Agent System: The combination of sodium borohydride (NaBH₄) in glacial acetic acid is a particularly effective system for this transformation.[3][12][13] Acetic acid acts as both a solvent and a proton source, activating the NaBH₄ and facilitating the reduction of both the carbon-carbon double bond and the carbonyl group. This one-pot reduction is efficient and typically results in high yields.[13][14]

Reductive Cleavage of Isoxazolidine Derivatives

Isoxazolidines serve as valuable precursors for the synthesis of 1,3-amino alcohols.[7] This pathway involves the reductive cleavage of the N-O bond within the isoxazolidine ring. For example, 2-methyl-5-phenylisoxazolidine can be catalytically hydrogenated using Palladium on carbon (Pd/C) to yield 3-(methylamino)-3-phenylpropan-1-ol.[11] This method can be advantageous for achieving stereoselectivity, especially when starting from a chiral isoxazolidine precursor.[11]

Experimental Protocols

The following protocols are detailed, self-validating systems designed for practical laboratory application.

Protocol 1: Synthesis via Mannich Reaction and Hydrogenation[4][10]

Step 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride

  • Charging the Reactor: In a suitable stainless steel autoclave, charge acetophenone, paraformaldehyde, and methylamine hydrochloride (e.g., in a 1:1.5:1 molar ratio) along with ethanol as the solvent.[10]

  • Reaction: Seal the reactor and heat the mixture to 60-100 °C. The reaction progress can be monitored by sampling and liquid chromatography until the concentration of the product stabilizes.[10]

  • Crystallization and Isolation: Upon completion, cool the reaction solution. Concentrate the solution by heating to approximately one-third of the original volume.[4]

  • Filtration: Further cool the concentrated solution to induce crystallization. Filter the resulting precipitate to collect the white to slightly yellow solid of 3-(methylamino)-1-phenylpropan-1-one hydrochloride.[4]

Step 2: Catalytic Hydrogenation to 3-(Methylamino)-3-phenylpropan-1-ol

  • Preparation: Dissolve the 3-(methylamino)-1-phenylpropan-1-one hydrochloride from the previous step in water in a stainless steel autoclave. Add Raney Nickel catalyst (e.g., ~5% by weight of the hydrochloride salt).[4]

  • Hydrogenation: Purge the autoclave with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 0.3–1.5 MPa and heat to 25–80 °C.[10]

  • Work-up: After the reaction is complete (monitored by hydrogen uptake or chromatography), cool the reactor and filter off the catalyst.

  • Extraction: Adjust the pH of the aqueous solution to 9–14 with a base (e.g., sodium hydroxide solution).[10] Extract the product into a suitable organic solvent, such as ethyl acetate.[10]

  • Isolation: Dry the organic extracts, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Synthesis via Reductive Amination of a Propenone[3][12]
  • Dissolution and Cooling: Dissolve 3-methylamino-1-phenyl-2-propen-1-one (e.g., 3.7 mmol) in glacial acetic acid (e.g., 15 mL). Cool the solution to 5-10 °C in an ice bath.[1][12]

  • Reduction: Slowly add sodium borohydride (NaBH₄) (e.g., 21.0 mmol) in portions to the vigorously stirred solution, ensuring the temperature is maintained between 5-10 °C.[1][12]

  • Reaction: Stir the mixture for 30 minutes at 5-10 °C, then allow it to warm to room temperature and stir for an additional 3 hours to ensure the reaction proceeds to completion.[3][12]

  • Quenching and Extraction: Carefully quench the reaction by the dropwise addition of 4 M aqueous sodium hydroxide under cooling until the solution is basic. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).[12]

  • Isolation: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporation of the solvent under reduced pressure yields the product, typically as a yellow oil.[3]

Purification and Characterization

Purification Workflow

The crude product, often an oil, requires purification to meet pharmaceutical standards. Recrystallization is a preferred method for obtaining a high-purity solid.

G Crude Crude Product (Often an oil) Salt_Formation Dissolve in Ether Add Ethereal HCl Crude->Salt_Formation If oily Recrystallize Recrystallize from Cyclohexane or Ether Crude->Recrystallize If solid Precipitate Precipitation of Hydrochloride Salt Salt_Formation->Precipitate Precipitate->Recrystallize Pure_Solid Pure Crystalline Solid Recrystallize->Pure_Solid

Caption: General purification workflow for the final product.

  • Recrystallization: The free base can be recrystallized from a non-polar solvent like cyclohexane.[10] Alternatively, crystallization from diethyl ether can yield colorless crystals suitable for analysis.[7]

  • Salt Formation: If the free base product is difficult to crystallize, converting it to its hydrochloride salt is an effective strategy. This is typically achieved by dissolving the oily free base in a solvent like diethyl ether and adding ethereal HCl to precipitate the crystalline salt.[15]

Analytical Characterization

Confirming the identity and purity of 3-(methylamino)-3-phenylpropan-1-ol is crucial. Standard analytical techniques are employed:[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR analysis will show characteristic peaks for the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product and for monitoring reaction progress.[16]

Application in the Synthesis of Fluoxetine

3-(Methylamino)-3-phenylpropan-1-ol is a pivotal intermediate for fluoxetine. The synthesis involves an O-arylation reaction (a nucleophilic aromatic substitution) where the hydroxyl group of the amino alcohol is coupled with an activated aryl halide, typically 4-chlorobenzotrifluoride. This reaction forms the ether linkage characteristic of fluoxetine.[5][17] The stereochemistry of the starting amino alcohol directly translates to the final fluoxetine enantiomer, which is critical for its therapeutic action.[2]

Safety and Handling

Proper safety precautions are mandatory when working with 3-(methylamino)-3-phenylpropan-1-ol and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[18][19][20]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[18][19]

  • Handling: Avoid contact with skin and eyes. This compound is often classified as corrosive and can cause severe skin burns and eye damage.[21][22] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[18][21]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18][20]

  • Spills: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill and dispose of it as hazardous waste.[18][20]

References

  • An easy and efficient method to produce gamma-amino alcohols by reduction of beta-enamino ketones. SciELO. Available at: [Link]

  • An easy and efficient method to produce γ-amino alcohols by reduction of β-enamino ketones. ResearchGate. Available at: [Link]

  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Convenient procedure for the reduction of β-enamino ketones: synthesis of γ-amino alcohols and tetrahydro-1,3-oxazines. Royal Society of Chemistry. Available at: [Link]

  • Recent progress in the chemistry of β-aminoketones. Royal Society of Chemistry. Available at: [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • US Patent US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • US Patent US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • CN1865191A - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • Mannich Reaction The Mannich reaction is three component condensation. SUST Repository. Available at: [Link]

  • Mannich reaction. Wikipedia. Available at: [Link]

  • (1RS)-3-(Methylamino)-1-phenylpropan-1-ol. Pharmaffiliates. Available at: [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

  • Mannich Reaction. Organic Chemistry Portal. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. MDPI. Available at: [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization of 3-(Methylamino)-3-phenylpropan-1-ol

Introduction & Scope 3-(Methylamino)-3-phenylpropan-1-ol is a critical amino alcohol intermediate utilized in the synthesis of complex branched polyols and active pharmaceutical ingredients. Accurate structural elucidati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3-(Methylamino)-3-phenylpropan-1-ol is a critical amino alcohol intermediate utilized in the synthesis of complex branched polyols and active pharmaceutical ingredients. Accurate structural elucidation of this compound is paramount, as its physical properties and reactivity are heavily influenced by its conformational dynamics. This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of 3-(methylamino)-3-phenylpropan-1-ol, detailing the causality behind solvent selection, expected quantitative data, and 2D correlation strategies.

Causality in Experimental Design

Solvent Selection and Conformational Dynamics

The choice of NMR solvent is not merely a matter of solubility; it fundamentally dictates the observed molecular conformation. In the solid state, 3-(methylamino)-3-phenylpropan-1-ol adopts a planar zigzag-chain conformation [1]. However, in solution, extensive 1 H and 13 C NMR data—specifically 3 J coupling constants—reveal that the molecule forms strong intramolecular O-H···N hydrogen bonds, resulting in a chair-like monomeric arrangement[1].

Expert Insight: To accurately characterize this native solution-state conformation, a non-competing, non-polar solvent such as Deuterated Chloroform (CDCl 3​ ) must be used. Utilizing a strongly hydrogen-bonding solvent like DMSO-d 6​ would actively disrupt the intramolecular O-H···N network, altering the chemical shifts of the labile protons and modifying the aliphatic coupling constants.

Resolving Spectral Overlap

In related amino alcohols, the benzylic methine proton and the primary alcohol methylene protons often resonate in an identical chemical shift range (~3.60–3.90 ppm) [2]. Relying solely on 1D 1 H NMR leads to ambiguous assignments. Our protocol mandates the use of Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to separate these overlapping proton signals based on their distinct 13 C chemical environments, establishing a self-validating data set.

Quantitative Data Summaries

The following tables summarize the predicted NMR spectroscopic data for 3-(methylamino)-3-phenylpropan-1-ol, derived from structural analogs and established chemical shift increments.

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
7.20 - 7.40Multiplet (m)5HAromatic (C 6​ H 5​ )Deshielded by the aromatic ring current.
3.86Doublet of doublets (dd)1HCH (C3, benzylic)Deshielded by both the phenyl ring and the adjacent nitrogen atom.
3.70Multiplet (m)2HCH 2​ (C1)Deshielded by the adjacent electronegative hydroxyl oxygen.
2.30Singlet (s)3HN-CH 3​ Characteristic shift for an N-methyl group.
1.95Multiplet (m)2HCH 2​ (C2)Aliphatic protons, split by adjacent C1 and C3 protons.
2.50 - 3.50Broad singlet (br s)2HOH, NHLabile protons; broad due to chemical exchange and H-bonding [1].

Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
142.5C (Quaternary)Ipso-aromatic carbon
128.5, 127.5, 126.8CHOrtho, meta, para aromatic carbons
65.2CHC3 (Benzylic, attached to N)
61.0CH 2​ C1 (Attached to O)
36.5CH 2​ C2 (Aliphatic linker)
34.2CH 3​ N-Methyl carbon

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology incorporates built-in validation checkpoints.

  • Step 1: Sample Preparation

    • Action: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a clean 5 mm NMR tube.

    • Causality: CDCl 3​ prevents the disruption of native intramolecular hydrogen bonds. TMS acts as an internal standard to self-validate the 0.00 ppm baseline, ensuring chemical shift accuracy independent of magnetic field drift.

  • Step 2: 1D 1 H and 13 C Acquisition

    • Action: Acquire the 1 H spectrum (16 scans, 2s relaxation delay) and 13 C spectrum (1024 scans, 2s relaxation delay) at 298 K.

    • Causality: The 2-second relaxation delay ensures complete longitudinal relaxation of the aliphatic protons between pulses, allowing for accurate integration. This serves as the first checkpoint for structural validation (total integrals must strictly match the 15 proton count).

  • Step 3: D 2​ O Exchange (Validation Checkpoint)

    • Action: Add 1–2 drops of Deuterium Oxide (D 2​ O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum.

    • Causality: Labile protons (OH and NH) undergo rapid chemical exchange with deuterium. The disappearance of the broad singlet at 2.50–3.50 ppm self-validates their assignment, isolating them from the carbon-bound protons.

  • Step 4: 2D HSQC Acquisition

    • Action: Acquire a 1 H- 13 C HSQC spectrum using standard pulse sequences.

    • Causality: Because the C1 methylene protons (~3.70 ppm) and C3 methine proton (~3.86 ppm) exhibit severe spectral overlap in the 1D spectrum, HSQC cross-peaks validate their identities by correlating them to their highly distinct 13 C shifts (61.0 ppm and 65.2 ppm, respectively).

Visualization

NMR_Workflow A 1. Sample Preparation (CDCl3 to preserve H-Bonds) B 2. 1D 1H & 13C Acquisition (Establish baseline shifts) A->B C 3. D2O Exchange Validation (Confirms OH/NH assignment) B->C D 4. 2D HSQC / HMBC (Resolves C1 & C3 overlap) C->D E 5. Conformational Analysis (Verify chair-like monomer) D->E

Logical workflow for the self-validating NMR characterization of the amino alcohol.

References

  • Title: 3-Methylamino-3-phenylpropan-1-ol Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

Method

Application Notes and Protocols for the Chiral Resolution of 3-(Methylamino)-3-phenylpropan-1-ol Enantiomers

Introduction 3-(Methylamino)-3-phenylpropan-1-ol is a pivotal chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably selective norepinephrine reuptake inhibitors such as A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Methylamino)-3-phenylpropan-1-ol is a pivotal chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably selective norepinephrine reuptake inhibitors such as Atomoxetine and Fluoxetine.[1] The stereochemistry of this compound is of paramount importance, as individual enantiomers can exhibit profoundly different pharmacological activities and metabolic profiles.[1] Consequently, the production of enantiomerically pure 3-(methylamino)-3-phenylpropan-1-ol is a critical step in the manufacturing of these therapeutics.

This comprehensive guide provides detailed application notes and protocols for the chiral resolution of racemic 3-(methylamino)-3-phenylpropan-1-ol. We will delve into the theoretical underpinnings and practical execution of the most effective and widely employed resolution strategies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient methods for obtaining the desired enantiomer in high purity. We will explore classical diastereomeric salt crystallization, enzymatic kinetic resolution, and analytical and preparative chromatographic techniques. For each method, we will not only provide step-by-step protocols but also explain the rationale behind the experimental choices, offering insights gleaned from extensive experience in the field.

Strategic Approaches to Enantiomeric Resolution

The separation of enantiomers from a racemic mixture is a non-trivial undertaking, as enantiomers possess identical physical properties in an achiral environment.[2] Resolution is achieved by introducing a chiral influence that allows for the differentiation of the two enantiomers. The primary strategies for the resolution of 3-(methylamino)-3-phenylpropan-1-ol are summarized below.

A logical workflow for selecting the most appropriate resolution strategy is depicted in the following diagram:

Chiral Resolution Strategy Selection start Racemic 3-(methylamino)-3-phenylpropan-1-ol decision1 Desired Scale of Production? start->decision1 decision2 High Enantiomeric Purity (>99% ee) Required? decision1->decision2 Small to Medium Scale classical_res Classical Diastereomeric Salt Crystallization decision1->classical_res Large Scale enzymatic_res Enzymatic Kinetic Resolution decision2->enzymatic_res No prep_hplc Preparative Chiral HPLC decision2->prep_hplc Yes decision3 Is Racemization and Recycling of Unwanted Enantiomer Feasible? decision3->classical_res Yes decision3->enzymatic_res No analytical_hplc Analytical Chiral HPLC for ee Determination classical_res->analytical_hplc enzymatic_res->decision3 enzymatic_res->analytical_hplc prep_hplc->analytical_hplc Enzymatic Kinetic Resolution Workflow start Racemic 3-(methylamino)-3-phenylpropan-1-ol + Acyl Donor + Lipase reaction Incubation with Stirring (Monitor by Chiral HPLC) start->reaction stop_reaction Stop at ~50% Conversion reaction->stop_reaction filtration Filter to Remove Enzyme stop_reaction->filtration separation Separation of Products (e.g., Chromatography) filtration->separation product1 (R)-3-(methylamino)-3-phenylpropan-1-ol (Unreacted Enantiomer) separation->product1 product2 (S)-Acylated-3-(methylamino)-3-phenylpropan-1-ol separation->product2

Sources

Application

Catalytic Hydrogenation Route to 3-(Methylamino)-3-phenylpropan-1-ol: Protocols and Mechanistic Insights

Introduction & Strategic Context The synthesis of 1,3-amino alcohols is a cornerstone of modern medicinal chemistry. Specifically, 3-(methylamino)-3-phenylpropan-1-ol is a highly versatile chiral building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The synthesis of 1,3-amino alcohols is a cornerstone of modern medicinal chemistry. Specifically, 3-(methylamino)-3-phenylpropan-1-ol is a highly versatile chiral building block. As a structural isomer of the precursors used for selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), it shares the vital 1,3-amino alcohol pharmacophore essential for central nervous system (CNS) target binding 1.

Achieving regioselective and stereospecific construction of this specific 1,3-amino alcohol backbone is notoriously challenging via direct reductive amination, which often suffers from retro-aldol side reactions. Instead, the strategic use of an isoxazolidine intermediate followed by catalytic hydrogenation offers a highly controlled, atom-economical pathway 2.

Mechanistic Rationale: The Isoxazolidine Pathway

This protocol relies on a two-phase strategic workflow. First, a 1,3-dipolar cycloaddition between C-phenyl-N-methylnitrone and ethylene constructs the 2-methyl-3-phenylisoxazolidine ring. This initial step perfectly sets the regiochemistry of the phenyl and methylamino groups.

The second phase—and the focus of this technical guide—is the catalytic hydrogenolysis of the N-O bond 3. The N-O bond is thermodynamically weak (~55 kcal/mol). When exposed to a heterogeneous catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the isoxazolidine coordinates to the metal surface. The metal inserts into the N-O bond via oxidative addition, followed by the insertion of surface-bound hydrides (reductive elimination). This cleanly "unzips" the heterocycle to yield the secondary amine and primary alcohol without disturbing the adjacent stereocenters.

G A C-Phenyl-N-methylnitrone + Ethylene B 1,3-Dipolar Cycloaddition A->B Heat/Solvent C 2-Methyl-3-phenylisoxazolidine B->C D Catalytic Hydrogenation (H2, Pd/C) C->D 40 psi H2 E N-O Bond Cleavage D->E Metal Surface F 3-(Methylamino)- 3-phenylpropan-1-ol E->F Quantitative

Workflow for synthesizing 3-(methylamino)-3-phenylpropan-1-ol via isoxazolidine hydrogenation.

Experimental Protocol: Step-by-Step Methodology

This protocol describes the self-validating, scalable catalytic hydrogenation of 2-methyl-3-phenylisoxazolidine to yield the target amino alcohol.

Materials & Reagents
  • Substrate: 2-Methyl-3-phenylisoxazolidine (10.0 mmol, 1.63 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C, 50% wet)

  • Solvent: Methanol (HPLC grade)

  • Gas: Hydrogen gas (High purity, >99.99%)

  • Consumables: Celite 545 (for filtration)

Step 1: Reaction Setup and Purging
  • In a high-pressure hydrogenation autoclave, dissolve 10.0 mmol of 2-methyl-3-phenylisoxazolidine in 50 mL of Methanol.

    • Causality: Methanol is strictly chosen over non-polar solvents because its protic nature stabilizes the polar transition state during N-O cleavage. Furthermore, it hydrogen-bonds with the resulting amino alcohol, preventing the product from coating and poisoning the palladium catalyst surface.

  • Carefully add 163 mg of 10% Pd/C (10% w/w relative to the substrate) to the solution.

    • Causality: Using 50% wet Pd/C mitigates the severe pyrophoric hazard associated with dry palladium catalysts when introduced to volatile alcoholic solvents.

  • Seal the autoclave. Purge the headspace with Nitrogen gas (3 cycles of pressurizing to 30 psi and venting) to remove all oxygen, followed by Hydrogen gas (3 cycles).

Step 2: Catalytic Hydrogenation
  • Pressurize the autoclave to 40 psi with Hydrogen gas.

  • Initiate vigorous stirring (800-1000 rpm) and maintain the temperature at 25 °C.

    • Causality: 40 psi is the thermodynamic sweet spot. Lower pressures lead to stalled reactions due to competitive binding of the product amine to the Pd surface. Higher pressures or elevated temperatures risk the over-reduction of the phenyl ring to a cyclohexyl moiety.

  • In-Process Control: Monitor the reaction via hydrogen uptake. The reaction is complete when exactly 1 molar equivalent of H₂ is consumed (typically 2–4 hours).

Step 3: Workup and Isolation
  • Safely vent the hydrogen gas and purge the vessel with Nitrogen (3 cycles) before opening.

  • Filter the crude reaction mixture through a tightly packed pad of Celite 545. Wash the filter cake with an additional 20 mL of Methanol.

    • Causality: Celite filtration is mandatory. Fine Pd particulates easily pass through standard filter paper, which would contaminate the intermediate and cause heavy metal toxicity in downstream biological assays.

  • Concentrate the filtrate under reduced pressure (5 mbar, 40 °C) to afford the crude product.

  • Recrystallize from diethyl ether to yield 3-(methylamino)-3-phenylpropan-1-ol as a spectroscopically pure, colorless crystalline solid.

Quantitative Data: Catalyst and Condition Optimization

To validate the robustness of this protocol, various catalytic systems were evaluated for the N-O cleavage of isoxazolidines 2. The optimal parameters are summarized below:

Catalyst SystemSolventPressure (psi)Temp (°C)Conversion (%)Yield (%)Mechanistic Notes
10% Pd/C Methanol4025>9992 Clean N-O cleavage; protic solvent prevents catalyst poisoning.
Raney Nickel Ethanol5050>9585Requires higher activation energy; useful if sulfur impurities exist.
5% PtO₂ Acetic Acid152510078Rapid cleavage, but high risk of over-reducing the phenyl ring.
10% Pd/C THF / H₂O15258070Sluggish reaction rate; incomplete conversion due to poor solubility.

Analytical Validation & Quality Control

The structural integrity of 3-(methylamino)-3-phenylpropan-1-ol must be confirmed prior to downstream synthesis.

  • X-Ray Crystallography: The compound crystallizes in a monoclinic system ( P21​/n ). The crystal lattice is stabilized by classical O—H⋯N and N—H⋯O hydrogen bonds, forming centrosymmetric dimers and tetrameric units that consolidate a three-dimensional network 1.

  • NMR Spectroscopy: The successful cleavage of the N-O bond is indicated by the disappearance of the rigid isoxazolidine ring protons and the emergence of distinct, deshielded signals for the primary alcohol (-CH₂OH) and the secondary amine (-NHCH₃) protons.

References

  • Title: 3-Methylamino-3-phenylpropan-1-ol - IUCr Journals Source: Acta Crystallographica Section E URL: [Link]

  • Title: Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction Source: Organic Letters - ACS Publications URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Optimized Post-Synthesis Extraction of 3-(methylamino)-3-phenylpropan-1-ol

Introduction 3-(methylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical building block in medicinal and organic chemistry.[1] It is most notably a key precursor in the synthesis of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(methylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical building block in medicinal and organic chemistry.[1] It is most notably a key precursor in the synthesis of pharmaceuticals such as Atomoxetine.[1] The stereochemical integrity of this intermediate is paramount, as the specific enantiomer often dictates the biological activity of the final drug product.[1] Given its role, the efficient isolation and purification of 3-(methylamino)-3-phenylpropan-1-ol from complex post-synthesis mixtures is a critical process step that directly impacts the purity, yield, and overall economic viability of the final active pharmaceutical ingredient (API).

This technical guide provides a detailed overview of robust extraction methods for 3-(methylamino)-3-phenylpropan-1-ol, grounded in fundamental chemical principles. We will explore the causality behind experimental choices, offering field-proven insights to empower researchers in developing and optimizing their purification workflows. The protocols described are designed to be self-validating systems, ensuring reproducibility and scientific integrity.

Foundational Physicochemical Properties

A successful extraction strategy is predicated on a thorough understanding of the target molecule's physicochemical properties.

  • Molecular Formula: C₁₀H₁₅NO[2][3]

  • Molecular Weight: 165.23 g/mol [4]

  • Appearance: Colorless to white solid[4]

  • Melting Point: 45-47 °C[3]

  • Key Functional Groups: Secondary amine (-NHCH₃), primary alcohol (-OH), phenyl group (-C₆H₅)

  • Basicity (pKa): The secondary amine confers basic properties to the molecule. This basicity is the cornerstone of the primary extraction technique, acid-base extraction. The ability to protonate and deprotonate this amine allows for its selective transfer between immiscible aqueous and organic phases.[5][6]

Common process-related impurities can include unreacted starting materials, such as the precursor ketone (3-methylamino-1-phenylpropan-1-one), and byproducts from side reactions like dehydroxylation or oxidation.[7]

Core Methodology: Acid-Base Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a powerful and widely used method to separate compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent.[8][9][10] For a basic compound like 3-(methylamino)-3-phenylpropan-1-ol, an acid-base LLE approach is exceptionally effective for separating it from neutral or acidic impurities.[5][6]

Principle of Operation

The strategy hinges on manipulating the charge state of the amino alcohol to control its solubility.

  • Acidification & Extraction of the Base: The crude reaction mixture, dissolved in a water-immiscible organic solvent, is treated with an aqueous acid (e.g., dilute HCl). The basic methylamino group is protonated to form an ammonium salt. This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic layer.

  • Phase Separation: The two layers are separated. The organic layer containing neutral impurities is set aside.

  • Basification & Back-Extraction: The aqueous layer, now containing the protonated product, is treated with a base (e.g., NaOH) to a pH >10. This neutralizes the ammonium salt, regenerating the free base form of 3-(methylamino)-3-phenylpropan-1-ol, which is now significantly less soluble in water.

  • Final Extraction: The free base is then extracted back into a fresh organic solvent, leaving behind any water-soluble impurities and inorganic salts in the aqueous phase.

Visual Workflow: Acid-Base LLE

Caption: Acid-Base Liquid-Liquid Extraction Workflow.

Detailed Experimental Protocol

Objective: To isolate 3-(methylamino)-3-phenylpropan-1-ol from a post-synthesis mixture containing neutral organic impurities.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel (appropriate size)

  • Beakers, Erlenmeyer flasks

  • pH indicator strips or pH meter

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve the crude reaction mixture in an appropriate volume of organic solvent (e.g., 100 mL of ethyl acetate). Transfer this solution to a separatory funnel.

  • Acidic Wash: a. Add an equal volume of 1 M HCl to the separatory funnel. b. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes. c. Place the funnel in a ring stand and allow the layers to fully separate. d. Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. e. To ensure complete extraction, repeat the wash of the organic layer with a fresh portion of 1 M HCl. Combine the aqueous extracts. The original organic layer now contains neutral impurities and can be set aside.

  • Basification: a. Cool the combined aqueous extracts in an ice bath. b. Slowly add 2 M NaOH solution dropwise while stirring. Monitor the pH continuously. Continue adding base until the solution is strongly alkaline (pH 12-14). This ensures complete deprotonation of the amine.

  • Back-Extraction: a. Transfer the basified aqueous solution back to a clean separatory funnel. b. Add a fresh portion of organic solvent (e.g., 100 mL of ethyl acetate). c. Shake vigorously as described in step 2b, allowing for efficient partitioning of the neutral product into the organic phase. d. Allow the layers to separate and drain the lower organic layer into a clean flask. e. Repeat the extraction of the aqueous layer twice more with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Drying and Concentration: a. Wash the combined organic extracts with a portion of brine. This helps to remove the bulk of dissolved water.[11] b. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; the drying agent should move freely when the solution is dry. c. Decant or filter the dried solution away from the drying agent. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(methylamino)-3-phenylpropan-1-ol.

Alternative Methodology: Cation-Exchange Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a sample preparation technique that uses a solid adsorbent to selectively adsorb analytes from a solution.[12][13] For isolating a basic compound like 3-(methylamino)-3-phenylpropan-1-ol, a cation-exchange SPE cartridge is highly effective.[13] This method is particularly advantageous for smaller-scale purifications, high-throughput applications, or when LLE proves difficult due to emulsion formation.

Principle of Cation-Exchange SPE: [12][13]

  • Conditioning: The SPE sorbent is activated with a suitable solvent (e.g., methanol) followed by an equilibration buffer (e.g., acidified water).

  • Loading: The crude sample, dissolved in a suitable solvent and with its pH adjusted to be at least 2 units below the analyte's pKa, is passed through the cartridge.[14] The now positively charged (protonated) 3-(methylamino)-3-phenylpropan-1-ol binds electrostatically to the negatively charged sorbent.[15]

  • Washing: Neutral and acidic impurities are washed from the cartridge with a non-polar or weakly polar solvent.

  • Elution: The purified compound is eluted from the cartridge by passing a solvent that disrupts the ionic interaction. This is typically achieved by using a basic eluent (e.g., methanol containing ammonia), which neutralizes the charge on the analyte, releasing it from the sorbent.[15]

Comparative Analysis of Extraction Methods

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phases based on solubility.[9]Selective adsorption onto a solid sorbent based on electrostatic interactions.[12][13]
Advantages - Highly scalable for large quantities.- Cost-effective materials (solvents, glassware).- High recovery rates when optimized.- High selectivity, yielding very clean extracts.[13]- Reduced solvent consumption.[13]- Amenable to automation for high-throughput needs.- Avoids emulsion problems.
Disadvantages - Can be labor-intensive.- Requires large volumes of organic solvents.[13]- Prone to emulsion formation.- Less selective than SPE.- Limited sample loading capacity.- Higher cost of consumables (cartridges).- Potential for irreversible analyte binding.- Clogging can occur with particulate-laden samples.[16]
Best Suited For Routine purification from lab-scale to industrial production.[17]Small-scale purifications, trace analysis, method development, and automated sample preparation.[18]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Emulsion at Interface - High concentration of surfactants or particulate matter.- Vigorous shaking.- Add a small amount of saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase.- Gently swirl or rock the funnel instead of vigorous shaking.- Filter the crude mixture before extraction.
Low Product Recovery - Incomplete extraction from one phase to another.- Insufficient basification before back-extraction.- Perform additional extractions (e.g., 3-4 times) for both the acidic wash and the final back-extraction.- Ensure the pH of the aqueous phase is >12 before back-extraction using a pH meter.- Check for product precipitation if solvent polarity is incorrect.
Product is an Oil, Not a Solid - Presence of residual solvent.- Presence of impurities depressing the melting point.- Ensure complete removal of solvent on the rotary evaporator; may require a high-vacuum pump.- Consider recrystallization from a suitable solvent system (e.g., cyclohexane) to improve purity.[7]

Conclusion

The purification of 3-(methylamino)-3-phenylpropan-1-ol is a critical step that relies on the fundamental principles of its acid-base chemistry. Liquid-liquid extraction represents a robust, scalable, and cost-effective method for its isolation from typical post-synthesis impurities. For applications requiring higher purity, reduced solvent use, or automation, cation-exchange solid-phase extraction offers a powerful alternative. By understanding the causality behind each step—from pH adjustment to solvent selection—researchers can confidently implement and adapt these protocols to achieve optimal purity and yield for this vital pharmaceutical intermediate.

References

  • BenchChem. (2025). Minimizing impurities in the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol. BenchChem.
  • Phenomenex. What is Solid-Phase Extraction? Phenomenex.
  • Al-Saffar, F. I. F., & Al-Amri, A. M. (2023). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science.
  • NextSDS. 3-(methylamino)
  • Sigma-Aldrich. Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Organomation. Solvent Extraction Techniques.
  • Syrris. Liquid-Liquid Extraction: An Overview. Syrris.
  • Wikipedia. Liquid–liquid extraction. Wikipedia.
  • Merck Millipore. Solid Phase Extraction: Ion Exchange Methodology. Merck Millipore.
  • Sigma-Aldrich. 3-(methylamino)-3-phenylpropan-1-ol. Sigma-Aldrich.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Chemistry LibreTexts.
  • K-Jhil. (2024, October 18). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. K-Jhil.
  • Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed.
  • ResearchGate. Solid phase extraction of amines | Request PDF.
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online.
  • University of Colorado Boulder. Acid-Base Extraction. University of Colorado Boulder.
  • American Chemical Society. (1997).
  • precisionFDA. 3-(METHYLAMINO)-1-PHENYLPROPAN-1-OL HYDROCHLORIDE, (R)-. precisionFDA.
  • Du, Y.-F., et al. (2013). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry.
  • ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol.
  • BenchChem. (2026). An In-depth Technical Guide to (R)-3-(methylamino)-1-phenylpropan-1-ol. BenchChem.
  • Wikipedia. Acid–base extraction. Wikipedia.
  • Google Patents. WO2007079944A1 - Process for isolation of an organic amine.
  • Patsnap.
  • Google Patents. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
  • Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.

Sources

Application

Preparation and Standardization of 3-(Methylamino)-3-phenylpropan-1-ol Analytical Reference Materials

Introduction & Strategic Importance In the landscape of modern synthetic chemistry, 1,3-amino alcohols serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs) and chiral catalysts. 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In the landscape of modern synthetic chemistry, 1,3-amino alcohols serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs) and chiral catalysts. 3-(Methylamino)-3-phenylpropan-1-ol (CAS 69888-75-1) is a highly specialized 1,3-amino alcohol characterized by the localization of both the phenyl ring and the methylamino group on the C3 carbon[1].

Note of Distinction: This compound is a structural isomer of 3-(methylamino)-1-phenylpropan-1-ol, which is the widely recognized precursor to the pharmaceuticals atomoxetine and fluoxetine[2]. Because of their isomeric nature, analytical laboratories require highly pure, crystallographically validated reference standards of 3-(methylamino)-3-phenylpropan-1-ol to prevent misidentification during drug development and metabolomic screening.

Physicochemical and Crystallographic Profile

The integrity of an analytical standard relies on its baseline physicochemical properties. Unlike many aliphatic amino alcohols that remain as difficult-to-purify oils, 3-(methylamino)-3-phenylpropan-1-ol has a strong propensity to form a robust supramolecular network, making it an excellent candidate for ultra-high-purity crystallization[1].

Table 1: Physicochemical & Crystallographic Properties

ParameterValue / Description
Chemical Name 3-(methylamino)-3-phenylpropan-1-ol
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
CAS Registry Number 69888-75-1
Melting Point 56–57 °C
Crystal System Monoclinic (Space Group: P2₁/n)
Hydrogen Bonding Motif Centrosymmetric dimers [R²₂(12)] and tetrameric units [R⁴₄(8)]

Synthetic Methodology: Reductive Cleavage of Isoxazolinium Salts

To achieve analytical-grade purity, the synthesis must avoid pathways that generate closely related structural isomers. The most stereochemically and regiochemically precise method involves the reductive N–O bond cleavage of an isoxazolidine or isoxazolinium salt precursor[1].

Causality of Reagent Selection

Lithium Aluminum Hydride (LiAlH₄) is explicitly selected for this protocol. While milder reducing agents (like NaBH₄) can reduce ketones or imines, they are insufficient for the direct reductive cleavage of the robust N–O bond within the isoxazolinium heterocycle. LiAlH₄ simultaneously reduces the heterocyclic ring and cleaves the N–O bond in a single, high-yielding step without over-reducing the aromatic system.

Step-by-Step Protocol

Step 1: Hydride Suspension

  • In a flame-dried, argon-purged Schlenk flask, suspend LiAlH₄ (1.6 mmol, 2.0 eq) in 15 mL of anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice-water bath to control the exothermic nature of the subsequent addition.

Step 2: Reductive Cleavage

  • Dissolve the isoxazolinium salt precursor (0.8 mmol) in a minimal volume of anhydrous diethyl ether.

  • Add the precursor solution dropwise to the LiAlH₄ suspension over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for exactly 30 minutes. Prolonged stirring can lead to unwanted side reactions or ether cleavage.

Step 3: Fieser Workup (Critical Step) Causality: Standard aqueous quenching generates gelatinous aluminum hydroxide complexes that irreversibly trap the highly polar amino alcohol. The Fieser method is strictly required here as it precipitates aluminum as a granular, easily filterable solid.

  • Re-cool the mixture to 0 °C.

  • Sequentially and cautiously add: x mL of distilled H₂O (where x = mass of LiAlH₄ in grams), followed by x mL of 15% aqueous NaOH, and finally 3x mL of distilled H₂O.

  • Stir vigorously until the grey suspension turns into a white, granular precipitate.

  • Filter the mixture through a pad of Celite and wash the filter cake with warm diethyl ether.

Step 4: Extraction and Crystallization

  • Extract the filtrate with diethyl ether (4 × 15 mL) and dichloromethane (2 × 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent in vacuo (5 mbar, 40 °C).

  • Purification: Dissolve the crude off-white solid in a minimal amount of warm diethyl ether. Allow it to cool slowly to room temperature to afford colorless, analytically pure crystals (Yield: ~84%)[1].

Analytical Validation & Standardization

A self-validating protocol requires that the synthesized material be subjected to orthogonal analytical techniques to confirm identity and purity before certification as a standard.

Table 2: Analytical Release Specifications

AssayMethod / ConditionAcceptance Criteria
Chemical Purity RP-HPLC (C18, MeCN/H₂O + 0.1% TFA, 210 nm)≥ 99.0% (Area %)
Structural Identity ¹H NMR & ¹³C NMR (600 MHz, CDCl₃)Conforms to structure; no isomer peaks
3D Conformation Single-Crystal X-Ray Diffraction (Cu Kα)R-factor ≤ 0.071; confirms terminal OH
Residual Solvents GC-FIDDiethyl ether ≤ 5000 ppm

If the HPLC purity is <99.0%, the batch must be subjected to a secondary recrystallization from diethyl ether. The thermodynamic stability of the O—H⋯N and N—H⋯O hydrogen-bonded tetrameric units ensures that impurities are efficiently excluded from the crystal lattice during this secondary crystallization[1].

Safety and Handling

3-(Methylamino)-3-phenylpropan-1-ol is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3]. All handling of the dry powder standard must be conducted within a Class II biological safety cabinet or a dedicated powder-handling fume hood to prevent inhalation of micro-particulates.

Workflow Visualization

G Step1 Isoxazolinium Salt Precursor Step2 Reductive Cleavage (LiAlH₄) Step1->Step2 N-O Bond Cleavage Step3 Crude 1,3-Amino Alcohol Step2->Step3 0°C to RT, 30 min Step4 Fieser Workup & Extraction Step3->Step4 Quench excess hydride Step5 Crystallization (Diethyl Ether) Step4->Step5 Organic phase isolation Step6 Analytical Validation (XRD, NMR) Step5->Step6 Yield: ~84% Step7 Certified Analytical Standard Step6->Step7 Purity ≥ 99.0%

Workflow for the synthesis and validation of 3-(methylamino)-3-phenylpropan-1-ol standards.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857.[Link]

  • NextSDS. (n.d.). 3-(methylamino)-3-phenylpropan-1-ol — Chemical Substance Information. NextSDS Chemical Database.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(methylamino)-3-phenylpropan-1-ol Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the most critical bottlenecks encountered during the synthesis of 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the most critical bottlenecks encountered during the synthesis of 3-(methylamino)-3-phenylpropan-1-ol. This chiral amino alcohol is a highly valuable building block in medicinal chemistry, but its synthesis is often plagued by low yields due to incomplete reductions, poor workup recoveries, or over-alkylation.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure your workflows achieve maximum yield and purity.

Synthetic Pathway Visualization

Understanding the mechanistic flow is critical for troubleshooting. The diagram below outlines the two most reliable synthetic pathways: the isoxazolidine reduction route and the reductive amination route.

SynthesisWorkflow Start1 2-Methyl-3-phenylisoxazolidine- 3-carbonitrile Step1A LiAlH4 Reduction (Anhydrous Ether, 0°C to Reflux) Start1->Step1A Start2 3-Amino-3-phenylpropan-1-ol Step1B Reductive Amination (1 eq CH2O, NaBH3CN, pH 5-6) Start2->Step1B Step2A N-O Bond Cleavage & Decyanation Step1A->Step2A Target 3-(Methylamino)-3-phenylpropan-1-ol (Target Compound) Step2A->Target ~84% Yield Step2B Selective N-Methylation Step1B->Step2B Step2B->Target ~75% Yield

Caption: Logical workflow for synthesizing 3-(methylamino)-3-phenylpropan-1-ol via two primary pathways.

Comparative Yield Analysis

Selecting the right synthetic route dictates your baseline yield. The table below summarizes the quantitative data and typical outcomes for various approaches.

Synthetic RouteReagents / CatalystReaction TimeTypical Yield (%)Primary Byproducts / Risks
Isoxazolidine Reduction LiAlH₄, Anhydrous Ether12 - 14 hours80 - 85%Unreacted intermediate, partially cleaved N-O species
Reductive Amination CH₂O, NaBH₃CN, MeOH4 - 6 hours70 - 75%Over-methylation to tertiary amine
Direct Alkylation MeI, K₂CO₃, DMF8 - 10 hours< 40%Dimethylamino derivatives, quaternary ammonium salts

Gold-Standard Experimental Protocol: Isoxazolidine Reduction

The highest-yielding route to 3-(methylamino)-3-phenylpropan-1-ol relies on the reduction of 2-methyl-3-phenylisoxazolidine-3-carbonitrile. This protocol is designed as a self-validating system ; if the physical observations (e.g., the formation of granular salts during workup) do not match the description, the operator immediately knows an error has occurred.

Reagents & Materials:

  • 2-Methyl-3-phenylisoxazolidine-3-carbonitrile (0.80 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (1.6 mmol, 2.0 eq)

  • Anhydrous Diethyl Ether (20 mL)

  • Deionized Water & 5% NaOH (for Fieser quench)

Step-by-Step Methodology:

  • Preparation: Dissolve 0.80 mmol of the starting isoxazolidine in 5 mL of anhydrous diethyl ether at 0 °C under an inert argon atmosphere.

  • Hydride Addition: In a separate, dry round-bottom flask, prepare a suspension of LiAlH₄ (61.0 mg, 1.6 mmol) in 15 mL of anhydrous diethyl ether. Slowly add the isoxazolidine solution dropwise to the hydride suspension at 0 °C over 10 minutes.

  • N-O Cleavage & Reduction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Finally, heat the reaction to a vigorous reflux for 12 hours.

    • Causality Note: The extended reflux is mandatory. The N-O bond in the isoxazolidine ring is highly stable; premature termination will result in a mixture of partially cleaved intermediates, drastically reducing the yield of the target amino alcohol.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. Vigorously stir and sequentially add 0.5 mL H₂O, 0.5 mL 5% NaOH, and 1.5 mL H₂O.

    • Causality Note: This specific stoichiometric addition forces the aluminum complexes to precipitate as a granular, white solid rather than a gelatinous emulsion. This ensures the polar amino alcohol is not trapped in the aqueous layer, validating that the workup will be high-yielding.

  • Isolation: Filter the granular salts through a Celite pad and wash thoroughly with ether. Extract the filtrate with ether (4 x 15 mL) and CH₂Cl₂ (2 x 10 mL). Dry the combined organic layers over Na₂SO₄ and evaporate the solvent in vacuo (5 mbar, 40 °C) to afford the product as a solid in approximately 84% yield[1].

Troubleshooting & FAQs

Q1: My yield of 3-(methylamino)-3-phenylpropan-1-ol is consistently below 50% when using the LiAlH₄ reduction route. What is going wrong? A1: The most common failure point is incomplete cleavage of the N-O bond. If the reaction is only stirred at room temperature, you will likely isolate partially reduced intermediates. Solution: Ensure the reaction is heated to a vigorous reflux for a minimum of 12 hours[1]. Additionally, verify the integrity of your LiAlH₄; degraded hydride (often indicated by a grayish, clumpy appearance rather than a free-flowing powder) will fail to provide the necessary reducing equivalents.

Q2: I am experiencing severe emulsion issues during the aqueous workup of the LiAlH₄ reduction. How can I recover my product? A2: Emulsions in LiAlH₄ reductions are caused by improper quenching, which forms gelatinous aluminum hydroxide complexes that sequester polar amino alcohols. Solution: Strictly implement the Fieser workup method described in the protocol above. This self-validating technique forces the aluminum salts into a crystalline matrix. If you already have an emulsion, adding a saturated solution of Rochelle salt (potassium sodium tartrate) and stirring vigorously for 1-2 hours can help break the emulsion by chelating the aluminum ions.

Q3: Can I synthesize this compound via direct N-methylation of 3-amino-3-phenylpropan-1-ol? A3: While theoretically possible, direct alkylation with methyl iodide (MeI) is highly prone to over-alkylation, yielding 2 and destroying the yield of the desired secondary amine[2]. Solution: If starting from the 3, utilize a reductive amination approach[3]. React the primary amine with exactly 1.0 equivalent of formaldehyde, followed by reduction with sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions (pH 5-6). This pathway selectively halts at the secondary amine.

Q4: How do I verify the purity and structural integrity of the synthesized product? A4: Standard NMR is required, but for unambiguous structural confirmation of 3-(methylamino)-3-phenylpropan-1-ol, X-ray crystallography is the gold standard. In the crystal lattice, the molecule adopts a planar zigzag-chain conformation and forms centrosymmetric dimers and tetrameric units through classical O—H⋯N and N—H⋯O hydrogen bonds. Observing these supramolecular motifs confirms both identity and high purity[1].

References

  • Source: ResearchGate (Acta Crystallographica Section E)
  • Title: (R)
  • Title: 3-(Dimethylamino)

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 3-(methylamino)-3-phenylpropan-1-ol Crystallization

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the thermodynamic and kinetic challenges of isolating pure 3-(methylamino)-3-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the thermodynamic and kinetic challenges of isolating pure 3-(methylamino)-3-phenylpropan-1-ol (CAS 69888-75-1). This compound is a critical 1,3-amino alcohol building block, and its purification is heavily dependent on mastering its supramolecular hydrogen-bonding behavior.

Part 1: Mechanistic Origins of Impurities

Q: What are the primary impurities in the crude reaction mixture, and why do they form?

A: The synthesis of 3-(methylamino)-3-phenylpropan-1-ol typically proceeds via the reductive cleavage of the N–O bond in isoxazolidines or 2-isoxazolinium salts using strong reducing agents like LiAlH₄[1]. Alternatively, it can be accessed via reductive amination[2]. Depending on the synthetic route, three major impurity classes emerge:

  • Uncleaved Intermediates: If the reduction of the isoxazolidine precursor is quenched prematurely, traces of the cyclic N–O compound remain[1].

  • Regioisomers: The 3-(methylamino)-1-phenylpropan-1-ol isomer[2] can form if the starting precursor undergoes undesired rearrangement. This is highly problematic because it shares an identical molecular weight and nearly identical hydrogen-bonding capacity.

  • Over-alkylated Amines: In reductive amination routes, fluctuations in the methylamine equivalent ratio lead to N,N-dimethyl tertiary amine impurities[2].

ImpurityPathway A Isoxazolidine Precursor B Reductive Cleavage (LiAlH4 or H2/Pd) A->B C 3-(methylamino)-3- phenylpropan-1-ol (Target API) B->C Major Pathway D Uncleaved Intermediate B->D Incomplete Rxn E Regioisomer Impurity B->E Rearrangement

Mechanistic pathways leading to primary impurities during synthesis.

Part 2: Thermodynamic Challenges & Oiling Out

Q: During cooling crystallization from diethyl ether, my product forms a dense oil instead of crystals. How do I force nucleation?

A: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," is a thermodynamic consequence of the solute's melting point being depressed by impurities. 3-(methylamino)-3-phenylpropan-1-ol has a relatively low melting point (56–57 °C)[1]. When high concentrations of impurities (especially the N,N-dimethyl derivative) are present, the cooling trajectory hits the binodal curve before reaching the metastable limit for crystallization. The system minimizes free energy by separating into an impurity-rich liquid phase rather than forming a crystalline lattice.

Causality-Driven Solution: Do not attempt to crystallize directly from a heavily oiled mixture. You must shift the phase diagram. Re-heat the mixture to achieve a single homogeneous phase (dissolution), and introduce pure seed crystals strictly within the metastable zone (approx. 2–3 °C below saturation temperature). Seeding bypasses the high activation energy of primary nucleation, forcing the solute to deposit onto the existing lattice and rejecting the oil phase.

OilingOut S1 Crude Oil in Diethyl Ether S2 Cooling to 15°C S1->S2 S3 Liquid-Liquid Phase Separation (Oiling Out) S2->S3 High Impurity Load S4 Re-heat to 35°C (Dissolution) S3->S4 Troubleshooting S5 Add Seed Crystals at 28°C S4->S5 S6 Controlled Cooling (0.1°C / min) S5->S6 S7 High-Purity Crystalline Solid S6->S7 Nucleation & Growth

Troubleshooting workflow to resolve liquid-liquid phase separation (oiling out).

Part 3: Impurity Profiling Data

To effectively troubleshoot, you must understand the physicochemical differences between your target and its impurities.

Table 1: Physicochemical & Chromatographic Profile of Crystallization Solutes

CompoundStructural CharacteristicRelative Retention Time (HPLC)Crystallization ImpactRemoval Strategy
3-(methylamino)-3-phenylpropan-1-ol Target (1,3-amino alcohol)1.00Forms tetrameric ring motifsN/A (Target)
Uncleaved Isoxazolidine Cyclic N–O linkage~1.15Depresses melting pointSilica plug filtration prior to crystallization
N,N-dimethyl derivative Tertiary amine~1.25Induces severe oiling outAcid-base wash (pH tuning)
3-(methylamino)-1-phenylpropan-1-ol Regioisomer~0.95Isomorphic co-crystallizationFractional crystallization / strict kinetic control

Part 4: Self-Validating Crystallization Protocol

Q: Can you provide a self-validating, step-by-step protocol to recover pure crystals from a contaminated crude oil?

A: Yes. The following protocol utilizes temperature-cycling (Ostwald ripening) to reject lattice inclusions. It leverages diethyl ether, which is specifically chosen because it is a non-competing solvent that allows the solute's internal O—H⋯N and N—H⋯O hydrogen bonds to dominate, facilitating the formation of the centrosymmetric dimers required for the crystal lattice[1].

Step-by-Step Methodology:

  • Dissolution & Clarification: Dissolve the crude amino alcohol in minimal boiling anhydrous diethyl ether (approx. 35–40 °C). Causality: Complete dissolution erases thermal history.

  • Hot Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed receiving flask. Causality: Particulates act as heterogeneous nucleation sites for impurities, leading to premature, uncontrolled precipitation.

  • Metastable Zone Entry: Cool the solution strictly at a rate of 0.5 °C/min to 28 °C. Causality: Rapid cooling forces the system into the labile zone, causing LLPS (oiling out). Controlled cooling keeps the system in the metastable zone.

  • Seeding: At exactly 28 °C, introduce 0.5 wt% of pure 3-(methylamino)-3-phenylpropan-1-ol seed crystals. Causality: Seeding provides a pre-formed lattice, forcing the target molecules to align into tetrameric units[1] while rejecting the regioisomer impurity into the mother liquor.

  • Ripening & Isolation: Hold the temperature at 25 °C for 2 hours to allow the crystal lattice to heal and reject inclusions. Then, cool to 4 °C at 0.1 °C/min. Filter the resulting colorless crystals and wash with cold (0 °C) ether. Dry in vacuo (5 mbar, 40 °C) to afford the pure solid[1].

Part 5: Analytical Verification

Q: How do I verify the absence of the regioisomer and confirm the structural integrity of the purified crystals?

A: Rely on orthogonal analytical techniques.

  • NMR Spectroscopy: Use ¹H NMR and ¹³C NMR. The benzylic proton in 3-(methylamino)-3-phenylpropan-1-ol appears distinctly different from the benzylic proton in the 1-phenylpropan-1-ol isomer due to the differing electronic environments of the adjacent amine versus the alcohol group[1].

  • X-Ray Crystallography: If absolute stereochemical and structural confirmation is required, single-crystal X-ray diffraction will confirm the coplanarity of the non-H atoms (apart from the hydroxy group and phenyl ring) and validate the three-dimensional network consolidated by cooperative hydrogen bonds[1].

References
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. IUCr Journals (Acta Crystallographica Section E). 1

  • Benchchem. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical. 2

  • Benchchem. (R)-3-Amino-3-phenylpropan-1-ol. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 3-(Methylamino)-3-phenylpropan-1-ol Extraction

Welcome to the technical support center for the extraction of 3-(methylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of 3-(methylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent selection and troubleshooting common issues encountered during liquid-liquid extraction (LLE). Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern a successful and efficient extraction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of 3-(methylamino)-3-phenylpropan-1-ol and how they dictate extraction strategy.

Q1: What are the key physicochemical properties of 3-(methylamino)-3-phenylpropan-1-ol that I must consider for extraction?

A1: Understanding the molecule's structure is paramount. 3-(methylamino)-3-phenylpropan-1-ol (C₁₀H₁₅NO) is an amino alcohol.[1][2] Its structure contains three key features that determine its behavior in a biphasic system:

  • A Basic Secondary Amine (-NHCH₃): This group is basic. The nitrogen's lone pair of electrons readily accepts a proton. This means its charge state is highly dependent on pH.

  • A Polar Primary Alcohol (-OH): The hydroxyl group can participate in hydrogen bonding, which increases its affinity for polar solvents.[1][2]

  • A Nonpolar Phenyl Ring (-C₆H₅) and Propyl Chain: These parts of the molecule are hydrophobic and prefer to interact with nonpolar organic solvents.

The molecule's amphiphilic nature—having both polar and nonpolar regions—means that its solubility and partitioning behavior can be finely tuned. A critical, albeit predicted, value is its pKa of the conjugate acid, which is approximately 9.5-10.0 . This is the pH at which the amine group is 50% protonated (R-NH₂⁺CH₃) and 50% neutral (R-NHCH₃). Another predicted pKa associated with the hydroxyl group is around 14.2.[3][4] For extraction purposes, the amine pKa is the most important lever to pull.

Q2: How does pH critically influence the extraction of 3-(methylamino)-3-phenylpropan-1-ol?

A2: The pH of the aqueous phase is the most powerful tool you have for controlling the extraction of this compound. The secondary amine group dictates this behavior. The principle is based on converting the molecule between its charged (salt) and neutral (free base) forms to control its solubility.

  • Acidic Conditions (pH < 8): At a pH at least two units below the amine's pKa, the amine group will be predominantly protonated (R-NH₂⁺CH₃). This positive charge makes the molecule an ionic salt, which is highly soluble in the aqueous phase and virtually insoluble in most common organic solvents.

  • Basic Conditions (pH > 12): At a pH at least two units above the amine's pKa, the amine group will be in its neutral, or "free base," form (R-NHCH₃). In this state, the nonpolar phenyl ring and alkyl chain dominate the molecule's character, making it significantly more soluble in a water-immiscible organic solvent.[5]

Therefore, to extract 3-(methylamino)-3-phenylpropan-1-ol from an aqueous solution into an organic solvent, you must first adjust the aqueous phase to a basic pH (e.g., pH 12-13) .

Q3: What defines a "good" extraction solvent for this specific molecule?

A3: An ideal solvent for extracting the free base of 3-(methylamino)-3-phenylpropan-1-ol should meet several criteria.[6][7]

  • High Solubility and Selectivity: The solvent must effectively dissolve the neutral form of the target molecule while leaving charged impurities behind in the aqueous layer.[7][8] Given the molecule's moderate polarity, solvents like ethyl acetate or dichloromethane are excellent starting points.

  • Immiscibility with Water: The solvent must not mix with water, allowing for clean separation of the two layers.

  • Density Difference: The solvent should have a density significantly different from water (1 g/mL) to ensure rapid and clear layer separation. Dichloromethane (DCM, ~1.33 g/mL) will form the bottom layer, while ethyl acetate (EtOAc, ~0.90 g/mL) will be the top layer.

  • Low Boiling Point: A lower boiling point facilitates easy removal of the solvent by rotary evaporation after extraction, without degrading the product.[7] Both DCM (b.p. ~40°C) and EtOAc (b.p. ~77°C) are suitable.

  • Safety and Environmental Impact: The solvent should have a low toxicity and minimal environmental impact. While effective, solvents like chloroform are often avoided for safety reasons.[7]

  • Cost and Availability: The solvent should be readily available and affordable, especially for large-scale extractions.[8][9]

Section 2: Practical Guidance & Protocols

This section provides actionable, step-by-step procedures for selecting a solvent and optimizing your extraction workflow.

Q4: How do I perform a small-scale solvent screening to find the best candidate?

A4: A systematic screening is the most empirical way to determine the best solvent for your specific reaction mixture.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Obtain a small, representative sample of your aqueous mixture containing 3-(methylamino)-3-phenylpropan-1-ol.

  • Aliquoting: Dispense equal volumes (e.g., 1 mL) of this aqueous mixture into several small, labeled vials (e.g., 4 mL glass vials).

  • pH Adjustment: Adjust the pH of each aliquot to ~12-13 using a 1 M NaOH solution. Check the pH with a pH strip or a calibrated meter.

  • Solvent Addition: To each vial, add an equal volume (1 mL) of a different test solvent. Good candidates to screen include:

    • Ethyl Acetate

    • Dichloromethane (DCM)

    • Methyl tert-butyl ether (MTBE)

    • Toluene

  • Extraction: Cap the vials tightly and shake vigorously for 30-60 seconds. Be sure to vent if using a volatile solvent like DCM.

  • Separation: Allow the layers to fully separate. Observe the interface; a clean, sharp interface is desirable. Note any emulsion formation.

  • Analysis: Carefully remove a small, precise volume from each organic layer (the top layer for EtOAc, MTBE, Toluene; the bottom for DCM). Analyze these samples by a suitable method (e.g., HPLC, GC, or TLC) to quantify the amount of extracted product.

  • Selection: The solvent that yields the highest concentration of the target molecule with the fewest impurities is your optimal choice.

Q5: Can you provide a detailed, optimized protocol for a standard lab-scale extraction?

A5: Certainly. This protocol assumes your starting point is an aqueous reaction mixture and ethyl acetate has been selected as the optimal solvent.

Protocol 2: Optimized Lab-Scale Liquid-Liquid Extraction

  • Initial Setup:

    • Transfer the entire aqueous mixture containing your product to a separatory funnel that is no more than two-thirds full.

    • Place a beaker or flask beneath the funnel to catch any potential leaks.[10]

  • Basification:

    • Slowly add a 3 M solution of NaOH while gently swirling the funnel.

    • Monitor the pH using pH paper or a probe. Continue adding base until the aqueous phase is stable at pH 12-13. This ensures the 3-(methylamino)-3-phenylpropan-1-ol is in its neutral, extractable form.

  • First Extraction:

    • Add a volume of ethyl acetate equal to approximately half the volume of the aqueous layer.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Always point the funnel away from yourself and others into the back of a fume hood. [10]

    • Close the stopcock and shake vigorously for 1-2 minutes. Vent frequently.

  • Layer Separation:

    • Place the funnel back on the ring stand and allow the layers to completely separate. The ethyl acetate will be the top layer.

    • Drain the lower aqueous layer into a clean flask. Crucially, do not discard this layer yet. [10]

    • Pour the upper organic layer out through the top of the funnel into a separate flask labeled "Organic Extracts." This prevents re-contamination from any droplets left in the funnel's stem.[10]

  • Repeat Extractions:

    • Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3 and 4) two more times with fresh portions of ethyl acetate.

    • Combining the organic extracts from three separate extractions is more efficient than performing a single extraction with a large volume of solvent.

  • Washing the Combined Extracts:

    • Combine all organic extracts in the separatory funnel.

    • Add a small amount of brine (saturated NaCl solution). Shake gently and allow the layers to separate.

    • The brine wash helps to remove residual water from the organic layer (a process called "salting out") and can help break up minor emulsions.[11][12]

    • Drain the lower brine layer and discard it.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean Erlenmeyer flask.

    • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until it no longer clumps together.

    • Filter the dried solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product.

Section 3: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section provides solutions to the most common problems.

Q6: I have a thick, stable emulsion forming at the interface. How can I break it?

A6: Emulsion formation is a frequent issue, especially when the aqueous phase contains surfactants or proteins.[5][12][13]

  • Patience: The simplest solution is often to wait. Let the separatory funnel stand undisturbed for 10-30 minutes; some emulsions will break on their own.[11]

  • Salting Out: Add a saturated solution of sodium chloride (brine).[12] This increases the ionic strength of the aqueous phase, which can decrease the solubility of emulsifying agents and force the layers to separate.[11]

  • Gentle Agitation: Instead of vigorous shaking, try gently inverting the funnel multiple times.[12] This reduces the mechanical energy that creates emulsions but still allows for sufficient surface area contact for extraction.

  • Temperature Change: Gently warming the funnel in a warm water bath can sometimes break an emulsion by altering solvent densities and viscosities.

  • Filtration: In stubborn cases, you can drain the entire mixture and pass it through a pad of Celite or glass wool. This can physically disrupt the emulsion.

Q7: My extraction recovery is consistently low. What are the likely causes?

A7: Low recovery can stem from several factors. Systematically check the following:

  • Incorrect pH: This is the most common culprit. Verify that the pH of the aqueous layer is indeed >12 before every extraction. If the pH is too low, your product will remain in the aqueous phase as a salt.

  • Insufficient Shaking: Ensure you are shaking the funnel vigorously enough and for a long enough time (1-2 minutes) to allow for equilibrium to be reached between the two phases.

  • Not Enough Extractions: Are you performing at least three extractions? Multiple extractions with smaller solvent volumes are mathematically more efficient than a single large-volume extraction.

  • Product Degradation: Is your compound stable at high pH? While unlikely for this molecule, it's a possibility to consider. Run a stability test on a small scale if you suspect degradation.

  • Solvent Choice: The partition coefficient (the ratio of the concentration in the organic phase to the aqueous phase) may be low for your chosen solvent.[14] Re-evaluate your solvent choice by performing the screening protocol described in Q4.

Q8: My final product is wet or contaminated with water-soluble impurities. How can I improve its purity?

A8: This indicates that water was carried over into the organic phase.

  • Brine Wash: Always perform a brine wash on your combined organic extracts before drying. This is a highly effective way to pull residual water out of the organic layer.[11][12]

  • Proper Drying: Ensure you are using a sufficient amount of drying agent. Add the drying agent until some of it remains free-flowing and does not clump. Allow at least 15 minutes of contact time before filtering.

  • Avoid Sucking up Aqueous Layer: When draining layers, be very careful not to allow any of the aqueous phase to enter the flask with your organic extracts. It is better to leave a tiny amount of the organic layer behind than to contaminate it with the aqueous layer.

Section 4: Data & Visualizations

Solvent Property Comparison

The following table summarizes key properties of potential extraction solvents to aid in selection.

SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity IndexWater SolubilityLayer
Ethyl Acetate C₄H₈O₂0.90277.14.48.3 g/100 mLTop
Dichloromethane CH₂Cl₂1.32639.63.11.3 g/100 mLBottom
MTBE C₅H₁₂O0.74055.22.54.8 g/100 mLTop
Toluene C₇H₈0.867110.62.40.05 g/100 mLTop
Visualizing the Extraction Principle

The following diagrams illustrate the core concepts behind the pH-dependent extraction.

G Figure 1: Effect of pH on Compound Partitioning cluster_acid Acidic Aqueous Phase (pH < 8) cluster_base Basic Aqueous Phase (pH > 12) Aqueous Aqueous Layer (Water + Acid) Organic Organic Layer (e.g., Ethyl Acetate) Molecule_Aq Product (Protonated) R-NH₂⁺CH₃ (Water Soluble Salt) Molecule_Org Product (Neutral) R-NHCH₃ (Organic Soluble) Aqueous_B Aqueous Layer (Water + Base) Organic_B Organic Layer (e.g., Ethyl Acetate)

Caption: Effect of pH on Compound Partitioning

G cluster_repeat Repeat 2x start Start: Aqueous Reaction Mixture basify 1. Adjust pH to >12 with NaOH start->basify add_solvent 2. Add Organic Solvent (e.g., Ethyl Acetate) basify->add_solvent shake 3. Shake & Vent in Separatory Funnel add_solvent->shake separate 4. Separate Layers shake->separate aq_out Aqueous Layer (to waste after 3rd extraction) separate->aq_out Aqueous org_out Organic Layer separate->org_out Organic combine 5. Combine Organic Layers org_out->combine wash 6. Wash with Brine combine->wash dry 7. Dry over Na₂SO₄ wash->dry concentrate 8. Filter & Concentrate dry->concentrate end End: Crude Product concentrate->end

Caption: Optimized Liquid-Liquid Extraction Workflow

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from K-Jhil website: [Link]

  • Scribd. Solvent Selection for Liquid-Liquid Extraction. Retrieved from Scribd: [Link]

  • National Center for Biotechnology Information. 3-Methylamino-1-phenylpropanol. PubChem Compound Database. Retrieved from: [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from Hydrometal Tech website: [Link]

  • Gäb, J., et al. (2014). Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. ACS Publications. Retrieved from: [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from Element Lab Solutions website: [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from K-Jhil website: [Link]

  • ChemBK. 3-Hydroxy-N-methyl-3-phenyl-propylamine. Retrieved from ChemBK website: [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from LCGC International website: [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from SCION Instruments website: [Link]

  • NextSDS. 3-(methylamino)-3-phenylpropan-1-ol — Chemical Substance Information. Retrieved from NextSDS website: [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. Retrieved from Reddit: [Link]

  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Retrieved from: [Link]

  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-(Methylamino)-3-phenylpropan-1-ol During Storage

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 3-(methylamino)-3-phenylpropan-1-ol during storage. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 3-(methylamino)-3-phenylpropan-1-ol during storage. This document outlines common stability issues, provides in-depth troubleshooting advice, and details protocols for ensuring the integrity of this critical chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: My solid 3-(methylamino)-3-phenylpropan-1-ol has developed a yellowish tint over time. What causes this discoloration and is the material still usable?

A1: The yellowing of 3-(methylamino)-3-phenylpropan-1-ol is a common indicator of degradation, likely due to oxidation. The secondary amine and benzylic alcohol moieties in the molecule are susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal ions. This process can lead to the formation of colored impurities. While slight discoloration may not significantly impact every application, it signifies a change in purity and the presence of degradation products. For sensitive applications, such as pharmaceutical synthesis, it is highly recommended to use a fresh, pure sample.

Q2: What are the primary drivers of degradation for 3-(methylamino)-3-phenylpropan-1-ol?

A2: The degradation of 3-(methylamino)-3-phenylpropan-1-ol is primarily accelerated by:

  • Oxygen: Atmospheric oxygen is a key contributor to oxidative degradation.[1][2][3]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate degradation reactions.[4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation pathways.

  • Humidity: Moisture can facilitate hydrolysis and other degradation mechanisms, especially for the hydrochloride salt form.[1]

  • Incompatible Substances: Contact with strong oxidizing agents will accelerate degradation.[5]

Q3: What are the ideal storage conditions for solid 3-(methylamino)-3-phenylpropan-1-ol?

A3: To ensure long-term stability, solid 3-(methylamino)-3-phenylpropan-1-ol should be stored in a cool, dry, and dark environment. It is recommended to keep the material in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to oxygen and moisture.[5]

Q4: My 3-(methylamino)-3-phenylpropan-1-ol is in solution and appears to be degrading rapidly. How can I prevent this?

A4: Solutions of 3-(methylamino)-3-phenylpropan-1-ol are more susceptible to degradation than the solid form. To enhance stability in solution:

  • Use Deoxygenated Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use to remove dissolved oxygen.

  • Protect from Light: Prepare and store solutions in amber vials or containers wrapped in aluminum foil.

  • Control pH: Depending on the specific degradation pathway, adjusting the pH of the solution may improve stability. Acidic conditions can protonate the amine, potentially reducing its susceptibility to oxidation.

  • Consider Antioxidants: For certain applications, the addition of a compatible antioxidant may be beneficial. However, this should be carefully evaluated for compatibility with downstream processes.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of 3-(methylamino)-3-phenylpropan-1-ol.

Issue Potential Cause Recommended Solution
Solid material is clumping or appears moist. Hygroscopicity: The material has absorbed moisture from the atmosphere. This is more common with the hydrochloride salt.Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, Drierite). Ensure the container is tightly sealed immediately after use. For highly sensitive applications, handle the material in a glovebox with a controlled low-humidity atmosphere.
Inconsistent analytical results (e.g., new peaks in HPLC). On-column or in-solution degradation: The compound may be degrading during the analytical procedure itself.Prepare samples immediately before analysis. Use a mobile phase that has been sparged with an inert gas. Consider adding a small amount of an antioxidant, such as ascorbic acid, to the sample diluent if it does not interfere with the analysis.[3]
Loss of potency or unexpected reaction byproducts. Degradation of the starting material: The stored 3-(methylamino)-3-phenylpropan-1-ol has likely degraded, leading to lower effective concentration and the presence of impurities that may interfere with subsequent reactions.Confirm the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR) before use. If degradation is confirmed, it is best to use a fresh batch of the compound. Implement the recommended storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1][2][4] These studies intentionally stress the compound to accelerate degradation.[6]

Objective: To identify the degradation products of 3-(methylamino)-3-phenylpropan-1-ol under various stress conditions.

Materials:

  • 3-(methylamino)-3-phenylpropan-1-ol

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare stock solutions of 3-(methylamino)-3-phenylpropan-1-ol in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the solid compound and a separate sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks, which represent potential degradation products.

Protocol 2: Preparation and Storage of Stabilized Solutions

Objective: To prepare a solution of 3-(methylamino)-3-phenylpropan-1-ol with enhanced stability for experimental use.

Materials:

  • 3-(methylamino)-3-phenylpropan-1-ol

  • High-purity solvent (e.g., methanol, acetonitrile, or water)

  • Inert gas (argon or nitrogen) with a sparging tube

  • Amber glass vials with screw caps and PTFE septa

Procedure:

  • Solvent Deoxygenation: Place the desired volume of solvent into a suitable container. Insert a sparging tube connected to the inert gas supply, ensuring the tube outlet is below the solvent surface. Bubble the gas through the solvent for 15-30 minutes to displace dissolved oxygen.

  • Solution Preparation: In an amber vial, accurately weigh the required amount of 3-(methylamino)-3-phenylpropan-1-ol. Add the deoxygenated solvent to achieve the target concentration.

  • Inert Atmosphere Headspace: Before sealing the vial, flush the headspace with the inert gas for 15-30 seconds to remove any remaining air.

  • Sealing and Storage: Tightly cap the vial. For short-term storage, refrigerate at 2-8°C. For longer-term storage, consider freezing at -20°C, after confirming the compound's stability to freeze-thaw cycles. Always store protected from light.

Visualizing Degradation and Prevention

Potential Degradation Pathways

The following diagram illustrates the primary reactive sites on 3-(methylamino)-3-phenylpropan-1-ol that are susceptible to degradation.

G cluster_molecule 3-(Methylamino)-3-phenylpropan-1-ol cluster_degradation Susceptible Sites & Degradation Pathways cluster_stressors Accelerating Factors mol Structure oxidation_amine Oxidation of Secondary Amine oxidation_amine->mol Forms N-oxide or other oxidative products oxidation_alcohol Oxidation of Benzylic Alcohol oxidation_alcohol->mol Forms corresponding ketone or aldehyde photolysis Photolytic Cleavage photolysis->mol Bond cleavage oxygen Oxygen oxygen->oxidation_amine oxygen->oxidation_alcohol light Light/UV light->photolysis heat Heat heat->oxidation_amine heat->oxidation_alcohol oxidizing_agents Oxidizing Agents oxidizing_agents->oxidation_amine oxidizing_agents->oxidation_alcohol

Caption: Key degradation pathways for 3-(methylamino)-3-phenylpropan-1-ol.

Workflow for Ensuring Compound Stability

The following workflow outlines the key steps to maintain the integrity of 3-(methylamino)-3-phenylpropan-1-ol from receipt to experimental use.

G cluster_receipt Receiving & Initial Storage cluster_prep Preparation for Use cluster_use Experimental Use & Short-Term Storage receipt Receive Compound initial_storage Store in Cool, Dry, Dark Place Under Inert Atmosphere receipt->initial_storage purity_check Confirm Purity (e.g., HPLC) initial_storage->purity_check deoxygenate Deoxygenate Solvent purity_check->deoxygenate prepare_solution Prepare Solution in Amber Vial deoxygenate->prepare_solution inert_headspace Flush Headspace with Inert Gas prepare_solution->inert_headspace use_immediately Use Immediately inert_headspace->use_immediately short_term_storage Refrigerate (2-8°C) Protected from Light use_immediately->short_term_storage If not used all at once

Caption: Recommended workflow for handling and storing 3-(methylamino)-3-phenylpropan-1-ol.

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the reliability and reproducibility of their experimental results.

References

  • Pharmaoffer. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Syngene. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • National Center for Biotechnology Information. 3-Methylamino-3-phenylpropan-1-ol. Available from: [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping NMR Signals in 3-(Methylamino)-3-phenylpropan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for a common challenge in the analysis of 3-(methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for a common challenge in the analysis of 3-(methylamino)-3-phenylpropan-1-ol: the resolution of overlapping signals in its ¹H NMR spectrum. This document moves beyond simple procedural lists to explain the underlying principles of each technique, ensuring you can make informed decisions to achieve high-quality, unambiguous spectral data.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for 3-(methylamino)-3-phenylpropan-1-ol and which signals are most likely to overlap?

A1: The structure of 3-(methylamino)-3-phenylpropan-1-ol contains several proton environments that can lead to signal overlap. The aromatic protons of the phenyl group typically appear as a complex multiplet, and the two methylene groups in the propanol chain can also have similar chemical shifts, leading to overlapping signals.[1][2]

Based on its structure and published data for similar compounds, the following are the anticipated proton (¹H) NMR chemical shifts.[2][3][4]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Number of Protons
Phenyl (ortho, meta, para)~ 7.2 - 7.4Multiplet (m)5H
Methine (-CH(Ph)-)~ 4.8 - 5.0Doublet of Doublets (dd) or Multiplet (m)1H
Methylene (-CH₂-CH(Ph)-)~ 1.8 - 2.0Multiplet (m)2H
Methylene (-CH₂-OH)~ 2.8 - 3.0Multiplet (m)2H
Methyl (-NHCH₃)~ 2.4 - 2.5Singlet (s)3H
Hydroxyl (-OH) & Amine (-NH)VariableBroad Singlets (br s)2H

Note: The chemical shifts of the -OH and -NH protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5]

Q2: Why are the hydroxyl (-OH) and amine (-NH) proton signals often broad and sometimes not visible?

A2: The broadness of the -OH and -NH signals is due to chemical exchange with other protic species (like trace water in the solvent) and quadrupolar broadening from the nitrogen atom.[5] The rate of this exchange can average out the coupling to neighboring protons, often resulting in a broad singlet. If the exchange is very rapid, the signals can broaden to the point of disappearing into the baseline. To confirm their presence, a D₂O shake experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the -OH and -NH protons to exchange with deuterium, leading to the disappearance of their signals from the spectrum.

Q3: I see a complex, unresolved multiplet in the aromatic region. Is this normal?

A3: Yes, this is very common. The ten protons on the two phenyl rings have very similar chemical environments, leading to their signals appearing in a narrow chemical shift range (typically 7.15-7.35 ppm).[6] This results in a complex multiplet where individual signals are difficult to distinguish. Higher field NMR instruments can sometimes resolve this complexity.

In-Depth Troubleshooting Guides

When standard 1D ¹H NMR spectroscopy fails to provide a clear, interpretable spectrum due to signal overlap, several advanced techniques can be employed. The choice of technique depends on the specific nature of the overlap and the available instrumentation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing overlapping signals in the NMR spectrum of 3-(methylamino)-3-phenylpropan-1-ol.

G cluster_0 Start: Overlapping Signals Observed cluster_1 Initial, Simple Adjustments cluster_2 Chemical Modification cluster_3 Advanced 2D NMR Techniques Start Overlapping Signals in 1D ¹H NMR Spectrum Solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) Start->Solvent Are aromatic or aliphatic signals overlapping? Temp Variable Temperature (VT) NMR (Increase or decrease temperature) Solvent->Temp Overlap persists? End Resolved Spectrum & Structural Confirmation Solvent->End Resolved ShiftReagent Use a Chemical Shift Reagent (e.g., Lanthanide Shift Reagent) Temp->ShiftReagent Still unresolved? Temp->End Resolved COSY 2D COSY (¹H-¹H Correlation) ShiftReagent->COSY Need to confirm proton-proton connectivity? ShiftReagent->End Resolved HSQC 2D HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC Need to assign protons to their attached carbons? HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Need to identify long-range correlations? HMBC->End

Caption: Workflow for resolving overlapping NMR peaks.

Guide 1: Modifying Experimental Conditions
1.1 Changing the NMR Solvent

Causality: The chemical shift of a proton is influenced by its local electronic environment, which can be perturbed by the surrounding solvent molecules.[7][8] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to their magnetic anisotropy, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[9] This can often resolve overlapping signals.

Experimental Protocol:

  • Sample Preparation: Prepare two samples of 3-(methylamino)-3-phenylpropan-1-ol, one in a standard non-aromatic solvent (e.g., CDCl₃) and another in an aromatic solvent (e.g., C₆D₆). Ensure the concentration is consistent between the two samples.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample.

  • Analysis: Compare the two spectra, paying close attention to the regions where signal overlap was observed. The differential shifting of signals may lead to their resolution.

1.2 Variable Temperature (VT) NMR

Causality: Changing the temperature can affect the populations of different conformers of a molecule in solution.[5] Since the observed chemical shift is a weighted average of the shifts for each conformer, altering the temperature can change the observed chemical shifts and potentially resolve overlapping signals.[5][10] This is particularly effective for molecules with exchangeable protons like the -OH and -NH groups in 3-(methylamino)-3-phenylpropan-1-ol.[5]

Experimental Protocol:

  • Instrument Setup: Use an NMR spectrometer equipped with a variable temperature unit.

  • Sample Preparation: Prepare a sample in a suitable deuterated solvent with a wide temperature range (e.g., DMSO-d₆ or Toluene-d₈).

  • Data Acquisition: Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., in 10°C increments from 25°C to 85°C).[11][12]

  • Analysis: Stack the spectra and observe the changes in chemical shifts. Overlapping signals may move apart at different temperatures.

Guide 2: Using Chemical Shift Reagents

Causality: Lanthanide shift reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the oxygen of the hydroxyl group and the nitrogen of the amine group in 3-(methylamino)-3-phenylpropan-1-ol.[9][13] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[14] This can effectively spread out a crowded spectrum. Chiral shift reagents can also be used to distinguish between enantiomers.[15]

Experimental Protocol:

  • Reagent Selection: Choose a suitable lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃).

  • Sample Preparation: Prepare a solution of 3-(methylamino)-3-phenylpropan-1-ol in a dry, non-coordinating solvent (e.g., CDCl₃).

  • Titration: Acquire a 1D ¹H NMR spectrum of the sample. Then, add small, incremental amounts of the shift reagent, acquiring a spectrum after each addition.

  • Analysis: Monitor the changes in the chemical shifts. The signals will spread out, and with the right amount of shift reagent, the overlapping signals should become resolved.

Guide 3: 2D NMR Spectroscopy

When simpler methods are insufficient, 2D NMR techniques provide a powerful way to resolve overlap and unambiguously assign signals by spreading the information into a second dimension.[16][17][18]

3.1 COSY (Correlation Spectroscopy)

Purpose: To identify protons that are spin-spin coupled to each other, typically through two or three bonds.[19]

How it helps: Even if two signals overlap in the 1D spectrum, they will show correlations to different protons in the COSY spectrum, allowing for their distinction and the tracing of spin systems.

COSY_Correlation H_CHPh H-CH(Ph) H_CH2_CHPh H-CH₂ H_CHPh->H_CH2_CHPh ³J H_CH2_OH H-CH₂ H_CH2_CHPh->H_CH2_OH ³J H_OH H-OH H_CH2_OH->H_OH ³J (if no exchange)

Caption: Expected COSY correlations in 3-(methylamino)-3-phenylpropan-1-ol.

Experimental Protocol:

  • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf).

  • Parameters:

    • Spectral Width (SW): Set to encompass all proton signals.

    • Number of Scans (NS): Typically 2-4 per increment.

    • Number of Increments (TD in F1): 256-512.

3.2 HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify which protons are directly attached to which carbon atoms (one-bond ¹H-¹³C correlation).[19]

How it helps: If two proton signals overlap, an HSQC spectrum can resolve them by showing that they are attached to different carbon atoms, which will have distinct chemical shifts in the ¹³C dimension.[18]

Experimental Protocol:

  • Pulse Program: A standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

  • Parameters:

    • Spectral Width (SW): ~10-12 ppm in F2 (¹H) and ~150-200 ppm in F1 (¹³C).

    • Number of Scans (NS): 4-8 per increment.

    • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

3.3 HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[19][20]

How it helps: HMBC is crucial for piecing together the carbon skeleton of the molecule. It can confirm assignments made from COSY and HSQC and help to assign quaternary carbons (carbons with no attached protons).

HMBC_Correlations H_CH3 H₃C-N C_CHPh C(Ph) H_CH3->C_CHPh ²J H_CHPh H-C(Ph) C_CH2_CHPh C-CH₂ H_CHPh->C_CH2_CHPh ²J C_ipso C-ipso H_CHPh->C_ipso ³J

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol:

  • Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Parameters:

    • Spectral Width (SW): Same as HSQC.

    • Number of Scans (NS): 8-16 per increment.

    • Long-range coupling constant: Optimized for a value around 8 Hz.

By systematically applying these troubleshooting strategies, researchers can overcome the challenges of signal overlap in the NMR spectrum of 3-(methylamino)-3-phenylpropan-1-ol, leading to accurate structural elucidation and confident data interpretation.

References
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study.... Retrieved from [Link]

  • Slideshare. (n.d.). NMR Shift reagents. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Unknown. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Unknown. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • Nature. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • Unknown. (n.d.). 1. Introduction to Variable Temperature (VT) NMR. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • Unknown. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • NIH. (2018, March 11). Chemical shift-based methods in NMR structure determination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • YouTube. (2025, April 21). Propanol's H-NMR Spectra: 4 Peaks Explained. Retrieved from [Link]

  • Magritek. (n.d.). variable sample temperature. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, December 11). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chegg.com. (2020, November 15). Solved Draw what the 1H NMR would look like for 1-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • NIH. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Phenylpropanol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up and Batch Production of 3-(Methylamino)-3-phenylpropan-1-ol

Welcome to the technical support center for the batch production of 3-(methylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the batch production of 3-(methylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. As a key chiral intermediate for various pharmaceutical compounds, including Atomoxetine and Fluoxetine, robust and reproducible production is paramount.[1][2][3] This document moves beyond basic protocols to address the critical challenges of scale-up, focusing on troubleshooting common issues, optimizing process parameters, and ensuring final product quality.

Section 1: Core Synthetic Strategy & Experimental Protocol

A prevalent and industrially relevant route for synthesizing 3-(methylamino)-3-phenylpropan-1-ol involves a two-step process: a Mannich reaction to form the β-amino ketone intermediate, followed by its reduction to the desired amino alcohol.[1][4]

Experimental Workflow Overview

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction cluster_2 Work-up & Purification Acetophenone Acetophenone Mannich Mannich Reaction (60-100°C) Acetophenone->Mannich Reagents Paraformaldehyde + Methylamine HCl Reagents->Mannich Solvent_1 Alcohol Solvent (e.g., Ethanol) Solvent_1->Mannich KetoneHCl 3-Methylamino-1-phenyl- propan-1-one HCl Mannich->KetoneHCl Reduction Reduction Reaction (Controlled Temp.) KetoneHCl->Reduction ReducingAgent Reducing Agent (e.g., Raney Ni/H₂ or NaBH₄) ReducingAgent->Reduction Solvent_2 Solvent (e.g., Water or Acetic Acid) Solvent_2->Reduction ProductHCl 3-(Methylamino)-3-phenyl- propan-1-ol HCl Reduction->ProductHCl Base Base Addition (e.g., NaOH to pH 9-14) ProductHCl->Base Extraction Solvent Extraction (e.g., Ethyl Acetate) Base->Extraction Recrystallization Recrystallization (e.g., Cyclohexane) Extraction->Recrystallization FinalProduct Pure 3-(Methylamino)-3- phenylpropan-1-ol Recrystallization->FinalProduct

Caption: General workflow for the two-step synthesis of 3-(methylamino)-3-phenylpropan-1-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 3-methylamino-1-phenylpropan-1-one hydrochloride (Mannich Reaction)

This protocol is adapted from established industrial methods.[4]

  • Reactor Setup: Charge a suitable pressure-rated reactor with acetophenone, paraformaldehyde, and monomethylamine hydrochloride. A typical molar ratio is 1:1:1.5 respectively.[4]

  • Solvent Addition: Add an alcohol solvent, such as ethanol or isopropanol.[4]

  • Reaction: Seal the reactor and heat the mixture to 60–100°C.[4] The reaction is typically run until starting material consumption is confirmed by an in-process control (IPC) like TLC or HPLC.

  • Crystallization: Upon completion, cool the reaction mixture to initiate crystallization of the 3-methylamino-1-phenylpropan-1-one hydrochloride product. The product can be isolated by filtration.

Step 2: Reduction to 3-(methylamino)-3-phenylpropan-1-ol

This step is critical and offers several pathways, with the choice of reducing agent impacting impurity profiles.

  • Method A: Catalytic Hydrogenation (Recommended for Scale-Up)

    • Catalyst Slurry: In a hydrogenation reactor, charge the isolated ketone hydrochloride from Step 1 and a suitable solvent. Water is often preferred as it can suppress the dehydroxylation side reaction.[4][5]

    • Hydrogenation: Add Raney Nickel catalyst. Pressurize the reactor with hydrogen gas (typically 0.3–1.5 MPa) and maintain the temperature between 25–80°C.[4]

    • Monitoring: Monitor the reaction for hydrogen uptake and/or by chromatographic analysis until complete.

    • Catalyst Removal: Once complete, carefully filter the reaction mixture to remove the Raney Nickel catalyst.

  • Method B: Sodium Borohydride Reduction

    • Dissolution: Dissolve the ketone intermediate (or its precursor, 3-methylamino-1-phenyl-2-propen-1-one) in a solvent such as glacial acetic acid.[2][6]

    • Cooling: Cool the solution to 5-10°C using an ice bath. This is critical for controlling the exothermic reaction.[2][6]

    • Reagent Addition: Slowly add sodium borohydride (NaBH₄) in portions, ensuring the temperature is maintained between 5-10°C.[2][6]

    • Reaction: Stir the mixture for approximately 30 minutes at 5-10°C, then allow it to warm to room temperature and stir for an additional 3 hours to ensure completion.[2]

Work-up and Purification (Applicable to both reduction methods)

  • Basification: Adjust the pH of the resulting solution to between 9 and 14 with a base, such as 30% sodium hydroxide solution.[4][5] This deprotonates the amine, making it soluble in organic solvents.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.[4][5] Perform multiple extractions to maximize recovery.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.[5]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent. Cyclohexane has been reported to be highly effective for removing process-related impurities.[4][5]

Section 2: Troubleshooting Guide for Scale-Up

This section addresses common issues encountered when transitioning from lab to batch production in a question-and-answer format.

Problem Category: Reaction Performance & Yield

  • Q1: My reaction yield dropped significantly when I scaled up from 10g to 1kg. What are the likely causes?

    • A1: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer. [7] In a large reactor, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.[7][8] What works with a small magnetic stir bar will not work in a 100L reactor; you must switch to an appropriately sized overhead mechanical stirrer.[8] Furthermore, the surface-area-to-volume ratio decreases upon scale-up, making heat removal more difficult. An uncontrolled exotherm during reduction can drastically lower yield by promoting byproduct formation.[7]

  • Q2: The reduction of the ketone intermediate is stalling and won't go to completion, even after extending the reaction time. What should I check?

    • A2: There are several possibilities for an incomplete reduction. First, verify the quality and activity of your reducing agent, as this is a common point of failure.[5] If using catalytic hydrogenation, the catalyst may be poisoned by impurities in the starting material or solvent. If using NaBH₄, it may have degraded from improper storage. Second, consider the stoichiometry. On a larger scale, reagent addition errors are more common. You may need to increase the molar ratio of the reducing agent to drive the reaction to completion.[5] Finally, review your reaction temperature; it may be too low for efficient conversion.[5]

Problem Category: Impurity Profile & Product Quality

  • Q3: My final product is contaminated with a significant amount of the unreacted ketone precursor. How do I resolve this?

    • A3: This directly points to an incomplete reduction reaction. As outlined in Q2, the solution is to optimize the reduction step. The most direct troubleshooting steps are: 1) Increase the molar ratio of the reducing agent, 2) Extend the reaction time, and 3) Ensure the quality of the reducing agent is high.[5]

  • Q4: I am observing a significant byproduct that appears to be from dehydroxylation. How can I prevent this?

    • A4: The formation of a dehydroxylated byproduct is typically caused by harsh reaction conditions, particularly overly acidic environments or aggressive reducing agents that can promote elimination of the hydroxyl group. [5][9] To mitigate this, consider switching to a milder reducing agent. For example, using Raney Nickel as a catalyst with water as the solvent has been shown to reduce the formation of this byproduct.[4][9] If you must use a hydride-based reducing agent, ensure strict temperature control and avoid excessively low pH during the reaction.

  • Q5: My purified product degrades over time, and I see the ketone impurity re-appearing. What is happening?

    • A5: The secondary alcohol in your final product is susceptible to air oxidation, which converts it back to the corresponding ketone. [2][5][9] This is especially problematic during workup and storage. To prevent this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially after the final purification steps and during storage.[5][9]

  • Q6: How do I control the formation of the undesired (S)-enantiomer when my target is (R)-3-(methylamino)-1-phenylpropan-1-ol?

    • A6: Achieving high enantiomeric purity is critical and must be addressed at the synthesis design stage. The most effective strategy is to employ a stereoselective synthesis, which often involves using a chiral catalyst (e.g., a Ru- or Rh-based catalyst with a chiral ligand) during the reduction step.[5] If you are starting with a racemic synthesis, the other option is chiral resolution. This involves forming diastereomeric salts with a chiral resolving agent, separating the diastereomers by crystallization, and then liberating the desired enantiomer.[5]

Problem Category: Physical & Process-Related Challenges

  • Q7: The work-up is difficult, with poor phase separation during the extraction. How can I improve this?

    • A7: Emulsion formation and poor separation are common during the scale-up of basic extractions. First, ensure the pH is sufficiently high (9-14) to fully neutralize the amine hydrochloride and convert it to the free base.[4] Insufficient base can lead to salts that sit at the interface. Second, consider adding brine (saturated NaCl solution) during the wash steps; this increases the ionic strength of the aqueous phase and can help break emulsions. Finally, allow adequate settling time in the reactor or separation vessel.

Section 3: Key Process Parameters & Data

Effective scale-up requires data-driven decisions. The tables below summarize critical parameters.

Table 1: Comparison of Common Reduction Conditions

ParameterMethod A: Catalytic Hydrogenation (Raney Ni)Method B: Sodium Borohydride (NaBH₄)Key Considerations & Rationale
Primary Reagent Raney Nickel, Hydrogen GasSodium Borohydride (NaBH₄)Raney Ni is often more cost-effective at scale but requires specialized hydrogenation equipment.
Solvent Water, Methanol, Ethanol[4]Glacial Acetic Acid, Methanol[2][6]Using water with Raney Ni can suppress dehydroxylation byproducts.[4][5]
Temperature 25–80 °C[4]5–10 °C (during addition)[2][6]NaBH₄ reduction is highly exothermic and requires careful cooling to prevent side reactions.
Pressure 0.3–1.5 MPa (43-217 psi)[4]AtmosphericThe need for pressurized H₂ is a key safety and equipment consideration for Method A.
Key Advantage Higher yields reported, fewer byproducts (dehydroxylation)[4][9]Does not require specialized high-pressure equipment.The choice often depends on available equipment and sensitivity to the dehydroxylation impurity.

Table 2: Typical Analytical Specifications for Quality Control

TestMethodTypical SpecificationPurpose
Identity FTIR, ¹H NMRConforms to reference standardConfirms the chemical structure of the final product.
Assay HPLC-UV or GC-FID≥ 99.0%Quantifies the amount of the active substance.
Key Impurities HPLC or GCUnreacted Ketone: ≤ 0.1%Dehydroxylation Byproduct: ≤ 0.15%Controls levels of process-related impurities.[5]
Enantiomeric Purity Chiral HPLC[3]≥ 99.5% (R)-enantiomerEnsures the correct stereoisomer is present for pharmaceutical activity.[3]
Residual Solvents Headspace GCPer ICH GuidelinesLimits the amount of solvents remaining from the manufacturing process.

Section 4: Scale-Up Troubleshooting Logic

When encountering issues during a scale-up campaign, a logical, data-driven approach is essential. The following decision tree illustrates a typical troubleshooting workflow.

G Start Problem Identified: Low Yield or High Impurities Analysis Analyze Batch by HPLC/GC: 1. Assay 2. Impurity Profile 3. Chiral Purity Start->Analysis LowAssay High Level of Unreacted Ketone? Analysis->LowAssay HighDehydroxy High Level of Dehydroxylation Byproduct? Analysis->HighDehydroxy LowEE Low Enantiomeric Excess (ee)? Analysis->LowEE OtherImpurity Other Unknown Impurities Present? Analysis->OtherImpurity Solution_Ketone Action: 1. Increase reducing agent ratio. 2. Extend reaction time. 3. Verify reagent quality. LowAssay->Solution_Ketone Yes Solution_Dehydroxy Action: 1. Use milder reducing agent (e.g., Raney Ni). 2. Use water as solvent. 3. Ensure strict temp. control. HighDehydroxy->Solution_Dehydroxy Yes Solution_EE Action: 1. Verify chiral catalyst activity. 2. Optimize reaction conditions (T, solvent). 3. Avoid harsh pH in work-up. LowEE->Solution_EE Yes Solution_Other Action: 1. Check purity of all starting materials. 2. Analyze reaction at time points to find origin. 3. Ensure inert atmosphere. OtherImpurity->Solution_Other Yes

Caption: A decision tree for troubleshooting common issues in batch production.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when scaling up this synthesis?

    • A: The primary safety concerns are: 1) Hydrogenation: If using catalytic hydrogenation, you are handling flammable hydrogen gas under pressure, which requires appropriately rated equipment and safety protocols. 2) Exothermic Reactions: The NaBH₄ reduction is highly exothermic and requires robust cooling capacity to prevent a runaway reaction. 3) Reagent Handling: Handling of corrosive bases (NaOH) and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls.

  • Q: How do I choose the best solvent for the final recrystallization?

    • A: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Additionally, impurities should either be very soluble or insoluble at all temperatures. Cyclohexane has been reported to be effective for this compound.[4][5] It is recommended to perform a solvent screen at the lab scale with small amounts of crude product using various solvents (e.g., heptane, toluene, isopropanol, ethyl acetate/heptane mixtures) to find the optimal system that provides high recovery and excellent purity.

  • Q: What analytical methods are essential for in-process control (IPC)?

    • A: Thin-layer chromatography (TLC) is a fast and effective method for qualitatively monitoring the disappearance of starting materials during the reaction.[9] For more quantitative IPCs, especially to ensure a reaction has gone to completion before proceeding to the next step, HPLC or GC are preferred.

  • Q: Why is pH control so critical during the aqueous work-up?

    • A: The product is an amine, which exists as a water-soluble hydrochloride salt at acidic or neutral pH. To extract it into an organic solvent, you must convert it to its neutral (free base) form, which is much more soluble in solvents like ethyl acetate. Adjusting the pH to a basic level (9-14) ensures this conversion is complete, maximizing your product recovery during extraction.[4][5]

References

  • Minimizing impurities in the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol. (2025). Benchchem.
  • Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies. (2025). Benchchem.
  • An In-depth Technical Guide to (R)-3-(methylamino)-1-phenylpropan-1-ol. (2026). Benchchem.
  • 3-Methylamino-3-phenylpropan-1-ol. PMC.
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan. (2025). Benchchem.
  • Preparation method of 3-methylamino-1-phenylpropanol.
  • Technical Support Center: Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol. (2025). Benchchem.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • Overcoming challenges in large-scale Phenafleur synthesis. (2025). Benchchem.
  • Drug Substances: Scale-Up Challenges. (2019). Contract Pharma.
  • 6 key challenges when scaling up sustainable chemical processes. (2025). Uk-cpi.com.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-(methylamino)-3-phenylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific purification challenges associated with 3-(methylamino)-3-phenylpropan-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific purification challenges associated with 3-(methylamino)-3-phenylpropan-1-ol. This chiral amino alcohol is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because crude reaction mixtures often contain unreacted precursors, organic byproducts, and enantiomeric impurities, implementing a robust, self-validating purification system is essential for downstream success.

Purification Workflow

Workflow A Crude 3-(methylamino)- 3-phenylpropan-1-ol B Acidification (pH < 3) & Aqueous Extraction A->B C Organic Impurities (Discard) B->C Organic Phase D Basification (pH > 12) & Organic Extraction B->D Aqueous Phase E Aqueous Waste (Discard) D->E Aqueous Phase F Enriched Free Base D->F Organic Phase G Crystallization (Diethyl Ether) F->G Achiral Target H Chiral Resolution (Diastereomeric Salt) F->H Chiral Target I Pure Racemate (m.p. 56-57 °C) G->I J Enantiopure Product (>99% ee) H->J

Figure 1: Workflow for the purification of crude 3-(methylamino)-3-phenylpropan-1-ol.

Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains significant organic impurities. How do I efficiently isolate the amino alcohol? A1: The most effective initial step is a rigorous acid-base extraction. Causality & Mechanism: 3-(methylamino)-3-phenylpropan-1-ol possesses a secondary amine group with a pKa​ typically around 9–10. By treating the crude mixture with an aqueous acid (e.g., 1M HCl) to drop the pH below 3, the amine is protonated to form a highly water-soluble ammonium salt. Neutral and acidic organic impurities remain in the organic phase and can be discarded. Subsequent basification of the aqueous layer to pH > 12 with NaOH deprotonates the amine, drastically reducing its aqueous solubility and forcing the free base into a fresh organic extraction solvent like dichloromethane (DCM) or ethyl acetate[2].

Q2: After extraction and solvent removal, my product is a viscous oil. How can I induce crystallization? A2: "Oiling out" is a common issue caused by trace solvent retention or minor impurities that disrupt the crystal lattice energy. Causality & Mechanism: Pure 3-(methylamino)-3-phenylpropan-1-ol is known to crystallize as a colorless solid with a melting point of 56–57 °C[1]. To overcome the nucleation energy barrier, dissolve the oil in a minimal amount of anhydrous diethyl ether. If crystallization does not occur spontaneously, cool the solution to 0 °C and scratch the inside of the flask with a glass rod to create nucleation sites. The non-polar nature of ether selectively precipitates the polar amino alcohol while keeping lipophilic impurities in solution[1].

Q3: I need the enantiopure (R)- or (S)-isomer. What is the most reliable method for chiral resolution? A3: For scalable enantiomeric resolution, diastereomeric salt formation is the industry standard. Causality & Mechanism: Reacting the racemic amine with an enantiopure resolving agent, such as (+)-dibenzoyl-D-tartaric acid, generates two diastereomeric salts. These salts possess different spatial arrangements and, consequently, different lattice energies and solubilities[2]. By carefully selecting the solvent system, one diastereomer will selectively precipitate. Alternatively, enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase A) can be employed to selectively acylate one enantiomer, allowing for easy chromatographic separation[3].

Q4: How do I accurately monitor the enantiomeric excess (ee) of my purified product? A4: While chiral High-Performance Liquid Chromatography (HPLC) remains the standard, advanced techniques like liquid-phase cyclic chemiluminescence (CCL) can provide rapid analysis. Causality & Mechanism: Chiral hosts interact differently with the (R)- and (S)-enantiomers of the amino alcohol, resulting in distinguishable multistage signal lifetimes ( τ ). This allows for rapid and precise determination of ee without the need for extensive chromatographic method development[4].

Quantitative Data Presentation

Table 1: Summary of Purification Techniques for 3-(methylamino)-3-phenylpropan-1-ol

Purification MethodTarget Impurity RemovedMechanism of ActionExpected YieldExpected Purity / ee
Acid-Base Extraction Neutral/Acidic OrganicsDifferential ionization & phase solubility85–95%>95% (Chemical)
Ether Crystallization Trace lipophilic organicsLattice energy exclusion75–85%>99% (Chemical)
Diastereomeric Salt Enantiomeric impuritiesDifferential salt solubility35–45%>98% ee
Enzymatic Resolution Enantiomeric impuritiesEnantioselective acylation40–48%>99% ee

Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol acts as a self-validating system; the phase separation visually confirms the protonation/deprotonation states.

  • Acidification: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or DCM). Add an equal volume of 1M HCl.

  • Phase Separation: Transfer to a separatory funnel. Shake vigorously and vent. Allow the layers to separate. The lower aqueous layer contains the protonated 3-(methylamino)-3-phenylpropan-1-ol.

  • Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with an additional portion of 1M HCl. Combine the aqueous layers and discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH dropwise while stirring until the pH is >12 (verify with pH paper). Mechanistic Insight: Cooling prevents the exothermic neutralization from degrading the amino alcohol.

  • Extraction: Extract the basified aqueous layer three times with fresh DCM.

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.

Protocol 2: Crystallization from Diethyl Ether

Used to achieve >99% chemical purity and isolate the compound as a solid (m.p. 56–57 °C)[1].

  • Dissolution: Dissolve the enriched free base (oil) in a minimal volume of anhydrous diethyl ether at room temperature.

  • Water Removal (Pro-Tip): If the oil resists dissolution, it may contain trapped water. Add a small amount of toluene, concentrate under reduced pressure to azeotropically remove water, and re-attempt ether dissolution.

  • Nucleation: Place the flask in an ice bath (0–5 °C). If crystals do not form within 15 minutes, scratch the inner wall of the flask vigorously with a glass stirring rod.

  • Isolation: Once crystallization is complete, isolate the colorless crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether.

  • Drying: Dry the crystals under high vacuum to constant weight.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

Used to isolate the (R)- or (S)-enantiomer from the purified racemate[2].

  • Salt Formation: Dissolve the racemic 3-(methylamino)-3-phenylpropan-1-ol in a mixture of dichloromethane and methanol (typically 9:1 v/v).

  • Resolving Agent Addition: In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in the same solvent system. Add this slowly to the amine solution.

  • Selective Precipitation: Allow the mixture to stir at room temperature for 12–24 hours. The less soluble diastereomeric salt will selectively precipitate.

  • Filtration: Collect the crystallized diastereomeric salt by vacuum filtration.

  • Free Amine Liberation: Suspend the isolated salt in water, add 50% NaOH until pH > 12, and extract with DCM. Dry and concentrate the organic layer to yield the enantiomerically enriched free amine.

References

  • Source: nih.
  • Enzyme-catalysed kinetic resolution of N,O-diacetyl derivatives of ...
  • (R)
  • Source: rsc.

Sources

Optimization

optimizing temperature for 3-(methylamino)-3-phenylpropan-1-ol crystallization

Welcome to the Process Chemistry Support Portal. This module is dedicated to the isolation, thermodynamic stabilization, and crystallization troubleshooting of 3-(methylamino)-3-phenylpropan-1-ol . Designed for drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This module is dedicated to the isolation, thermodynamic stabilization, and crystallization troubleshooting of 3-(methylamino)-3-phenylpropan-1-ol . Designed for drug development professionals and synthetic chemists, this guide synthesizes structural thermodynamics with field-proven methodologies to ensure high-purity crystalline yields.

Mechanistic Grounding: The Thermodynamics of Assembly

To optimize the crystallization of 3-(methylamino)-3-phenylpropan-1-ol (C₁₀H₁₅NO), one must first understand its supramolecular behavior. The compound is an amino alcohol characterized by a relatively low melting point of 56–57 °C .

In its stable crystalline state, the molecules do not exist as isolated monomers. Instead, they assemble via classical O—H⋯N and N—H⋯O hydrogen bonds. This thermodynamic assembly connects the molecules into centrosymmetric dimers (classified by the R₂²(12) descriptor) and alternating tetrameric units (R₄⁴(8) descriptor), which consolidate into a robust three-dimensional network .

The Causality of Temperature: Because the melting point is exceptionally low, the thermal window for crystallization is narrow. If the temperature of the supersaturated solution exceeds the melting point of the solute-rich phase, the system will bypass crystallization entirely and undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Therefore, strict temperature control and slow kinetic cooling are mandatory to allow the R₄⁴(8) tetrameric rings to form thermodynamically rather than trapping the system in a metastable liquid state.

Standard Operating Procedure: Controlled Cooling Crystallization

The following self-validating protocol utilizes anhydrous diethyl ether, the literature-standard solvent , because its low boiling point (34.6 °C) acts as an inherent safety mechanism preventing the operator from heating the system above the compound's 56 °C melting point.

Step 1: Dissolution Suspend the crude 3-(methylamino)-3-phenylpropan-1-ol in anhydrous diethyl ether (approx. 5–7 mL per gram of solute). Heat gently to 30 °C under mild mechanical agitation until complete dissolution is achieved. Critical Control: Do not exceed 35 °C to prevent solvent boil-off and thermal degradation.

Step 2: Clarification (Hot Filtration) Perform a hot filtration of the 30 °C solution through a 0.45 μm PTFE membrane. This removes insoluble impurities and foreign particulates that could trigger premature, heterogeneous nucleation of unwanted kinetic polymorphs.

Step 3: Primary Cooling Ramp Transfer the clarified solution to a jacketed crystallizer. Program a controlled cooling ramp from 30 °C down to 15 °C at a strict rate of 0.2 °C/min .

Step 4: Seeding (Self-Validation Step) Once the system reaches 15 °C, introduce 0.5% w/w of pure 3-(methylamino)-3-phenylpropan-1-ol seed crystals. If the seeds dissolve, the system is undersaturated (indicating excessive solvent); if they remain suspended and begin to grow, the metastable zone has been successfully breached.

Step 5: Secondary Cooling & Crystal Growth Continue cooling the seeded solution from 15 °C to 0 °C at an even slower rate of 0.1 °C/min . This extended kinetic phase provides the necessary time for the O—H⋯N and N—H⋯O hydrogen bonds to organize into the stable tetrameric units.

Step 6: Isolation Filter the resulting colorless block crystals under vacuum. Wash the filter cake with a minimal volume of cold (0 °C) diethyl ether (1–2 mL/g) to displace the mother liquor. Dry in vacuo (5 mbar, 25 °C) to a constant weight.

Troubleshooting Guides & FAQs

Q: My reaction mixture is forming a dense, biphasic oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) or "oiling out." This occurs when the supersaturated solution hits the cloud point curve before it reaches the solubility curve. Because the melting point of the pure solid is only 56–57 °C , rapid cooling from 30 °C forces the solute to crash out as a metastable liquid. Resolution: Re-heat the mixture to 30 °C to completely redissolve the oil phase. Dilute the solution with an additional 10–15% v/v of diethyl ether to shift the concentration below the critical LLPS threshold. Resume cooling at a much slower rate (0.1 °C/min) and seed the mixture earlier (e.g., at 18 °C).

Q: Why are my crystals forming as fine, fragile needles that are difficult to filter, rather than block-like crystals? A: Fine, fragile needles are indicative of rapid kinetic nucleation—usually caused by dropping the temperature too aggressively (e.g., plunging the flask directly into an ice bath). Rapid cooling prevents the slow, thermodynamic formation of the R₄⁴(8) tetrameric ring motifs , leading to 1D chain growth instead of 3D network consolidation. Resolution: Implement the strict cooling ramp outlined in Step 3. Ensure the cooling rate never exceeds 0.2 °C/min.

Q: Can I use a solvent other than diethyl ether for this crystallization? A: While binary mixtures (such as ethyl acetate/heptane) can be optimized, diethyl ether is strongly recommended. Its low boiling point inherently prevents the user from heating the system near the solute's melting point, thereby acting as a physical safeguard against oiling out. If alternative solvents are used, the upper dissolution temperature must be strictly capped at 40 °C.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between cooling profiles, nucleation temperatures, and the resulting crystal quality.

Cooling ProfileNucleation Temp (°C)Seeding AppliedYield (%)Purity (HPLC %)Crystal Habit
Crash cool to 0 °C ~5 °CNo68.094.5Fine Needles (Kinetic)
0.5 °C/min to 0 °C 10 °CNo75.597.2Mixed / Agglomerates
0.2 °C/min to 0 °C 15 °CYes84.099.5Prismatic Blocks (Thermodynamic)
Isothermal at 20 °C N/A (Oiled out)NoN/AN/ABiphasic Oil (LLPS)

Process Visualizations

Workflow Start Crude 3-(methylamino)- 3-phenylpropan-1-ol Dissolve Dissolution in Et₂O (30 °C, agitation) Start->Dissolve Filter Hot Filtration (Remove impurities) Dissolve->Filter Cool1 Primary Cooling Ramp (0.2 °C/min to 15 °C) Filter->Cool1 Seed Seeding (Bypass metastable zone) Cool1->Seed Cool2 Secondary Cooling (0.1 °C/min to 0 °C) Seed->Cool2 Network Thermodynamic Assembly (O-H...N / N-H...O motifs) Cool2->Network Slow Kinetics Isolate Vacuum Filtration & Drying (5 mbar, 25 °C) Network->Isolate

Thermodynamic workflow for cooling crystallization of 3-(methylamino)-3-phenylpropan-1-ol.

Troubleshooting Issue Issue Detected: Liquid-Liquid Phase Separation ('Oiling Out') Step1 Re-heat to 30 °C (Redissolve oil phase) Issue->Step1 Decision Adjust Solvent Ratio? Step1->Decision Dilute Add 10-15% v/v Et₂O (Shift below LLPS curve) Decision->Dilute Yes Cool Implement Strict Cooling (Max 0.1 °C/min) Decision->Cool No Dilute->Cool Seed Introduce Seeds at 18 °C (Force heterogeneous nucleation) Cool->Seed Success Pure Crystalline Solid Seed->Success

Logic tree for resolving Liquid-Liquid Phase Separation (oiling out) during crystallization.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(methylamino)-3-phenylpropan-1-ol and 3-(methylamino)-1-phenylpropan-1-ol for the Research and Drug Development Professional

An In-depth Technical Guide to Two Positional Isomers In the landscape of pharmaceutical research and synthetic chemistry, the precise positioning of functional groups within a molecule can dramatically alter its physica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Two Positional Isomers

In the landscape of pharmaceutical research and synthetic chemistry, the precise positioning of functional groups within a molecule can dramatically alter its physical, chemical, and biological properties. This guide provides a detailed comparative analysis of two structurally related phenylpropanolamine isomers: 3-(methylamino)-3-phenylpropan-1-ol and 3-(methylamino)-1-phenylpropan-1-ol. While the latter is a well-documented precursor in the synthesis of several pharmaceuticals, its positional isomer remains a less-explored entity. This document aims to provide a comprehensive side-by-side evaluation of their synthesis, physicochemical properties, spectroscopic signatures, and known pharmacological relevance, supported by experimental data and established analytical protocols.

Introduction to the Isomers: A Subtle Shift with Significant Implications

At the heart of this comparison are two molecules sharing the same molecular formula, C₁₀H₁₅NO, but differing in the placement of their hydroxyl and methylamino-substituted phenyl groups. In 3-(methylamino)-1-phenylpropan-1-ol , the hydroxyl group is benzylic, attached to the same carbon as the phenyl ring, while the methylamino group is at the terminus of the three-carbon chain. Conversely, in 3-(methylamino)-3-phenylpropan-1-ol , the methylamino group is benzylic, and the hydroxyl group is a primary alcohol at the chain's end. This seemingly minor structural variance has profound effects on their chemical reactivity, stereochemistry, and potential biological activity.

Comparative Synthesis Strategies

The synthetic routes to these isomers reflect their distinct structural features, with established and scalable methods available for the more commercially relevant 3-(methylamino)-1-phenylpropan-1-ol.

Synthesis of 3-(methylamino)-1-phenylpropan-1-ol

A prevalent and industrially adaptable method for the synthesis of 3-(methylamino)-1-phenylpropan-1-ol involves a two-step process starting from acetophenone.

Workflow for the Synthesis of 3-(methylamino)-1-phenylpropan-1-ol

acetophenone Acetophenone intermediate 3-(methylamino)-1-phenylpropan-1-one (Mannich Base) acetophenone->intermediate Mannich Reaction (Paraformaldehyde, Monomethylamine HCl) product 3-(methylamino)-1-phenylpropan-1-ol intermediate->product Reduction (e.g., Raney Nickel, H₂)

Caption: Mannich reaction followed by reduction for the synthesis of 3-(methylamino)-1-phenylpropan-1-ol.

Experimental Protocol: Mannich Reaction and Subsequent Reduction

  • Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are heated in an alcoholic solvent (e.g., ethanol) within a closed container to a temperature of 60-100°C.

  • Isolation of Intermediate: The reaction mixture is then concentrated, cooled, and crystallized to yield 3-methylamino-1-phenylpropan-1-one hydrochloride.

  • Reduction: The isolated intermediate is dissolved in a suitable solvent (e.g., water or methanol) and subjected to catalytic hydrogenation. A common catalyst for this reduction is Raney nickel, under a hydrogen pressure of 0.3-1.5 MPa and a temperature of 25-80°C.

  • Work-up and Purification: Following the reduction, the pH of the solution is adjusted to 9-14 with a base (e.g., sodium hydroxide). The product is then extracted with an organic solvent, the solvent is recovered, and the crude product is purified by recrystallization (e.g., from cyclohexane) to afford 3-methylamino-1-phenylpropan-1-ol.

This method is advantageous due to its use of readily available starting materials and amenability to large-scale production.

Synthesis of 3-(methylamino)-3-phenylpropan-1-ol

The synthesis of 3-(methylamino)-3-phenylpropan-1-ol is less commonly described in the literature. A notable route involves the reductive cleavage of an isoxazolidine precursor.

Workflow for the Synthesis of 3-(methylamino)-3-phenylpropan-1-ol

isoxazolidine 2-methyl-3-phenylisoxazolidine-3-carbonitrile product 3-(methylamino)-3-phenylpropan-1-ol isoxazolidine->product Reduction (LiAlH₄) Cleavage of N-O bond

Caption: Reductive cleavage of a phenylisoxazolidine derivative to yield 3-(methylamino)-3-phenylpropan-1-ol.

Experimental Protocol: Reductive Cleavage of a Phenylisoxazolidine Derivative

  • Reaction Setup: A solution of 2-methyl-3-phenylisoxazolidine-3-carbonitrile in anhydrous diethyl ether at 0°C is added to a suspension of lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether.

  • Reaction Conditions: The mixture is stirred and allowed to warm to room temperature, followed by heating to reflux for an extended period (e.g., 12 hours).

  • Quenching and Work-up: The reaction is cooled to 0°C and quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is extracted with diethyl ether and dichloromethane.

  • Isolation and Purification: The combined organic layers are dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the product. Further purification can be achieved by crystallization from diethyl ether.[1]

This route provides good yields of the target compound, though the synthesis of the starting isoxazolidine may be more complex than the precursors for the isomeric product.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The difference in the positions of the hydroxyl and methylamino groups leads to distinct physicochemical properties and spectroscopic signatures for the two isomers.

Property3-(methylamino)-3-phenylpropan-1-ol3-(methylamino)-1-phenylpropan-1-ol
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NO
Molecular Weight 165.23 g/mol 165.23 g/mol
Appearance Colorless solidYellowish oil or solid
Melting Point 56-57 °C[1]Not well-defined (racemate)
Boiling Point Not reportedNot reported
Solubility Soluble in ether, CH₂Cl₂[1]Soluble in methanol, water
Spectroscopic Analysis

The differentiation of these isomers is readily achievable through standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy:

  • 3-(methylamino)-1-phenylpropan-1-ol: The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) will appear as a characteristic multiplet in the downfield region (typically around 4.5-5.0 ppm). The protons adjacent to the nitrogen will be further upfield.

  • 3-(methylamino)-3-phenylpropan-1-ol: In contrast, the benzylic proton (now on the carbon with the methylamino group) will also be a downfield multiplet, but its chemical shift will be influenced by the adjacent nitrogen. The protons on the carbon bearing the primary hydroxyl group will appear as a triplet further upfield (around 3.5-4.0 ppm).

¹³C NMR Spectroscopy:

The chemical shifts of the carbons directly attached to the oxygen and nitrogen atoms will be diagnostic.

  • 3-(methylamino)-1-phenylpropan-1-ol: The benzylic carbon attached to the hydroxyl group will have a chemical shift in the range of 70-80 ppm.

  • 3-(methylamino)-3-phenylpropan-1-ol: The benzylic carbon attached to the methylamino group will be in a different region (typically 50-60 ppm), while the carbon of the primary alcohol will be around 60-70 ppm.

Mass Spectrometry (MS):

The fragmentation patterns of the two isomers under electron ionization (EI) would be expected to differ significantly.

  • 3-(methylamino)-1-phenylpropan-1-ol: A prominent fragmentation pathway would be the cleavage of the C-C bond adjacent to the hydroxyl group, leading to a stable benzylic cation.

  • 3-(methylamino)-3-phenylpropan-1-ol: The primary fragmentation would likely involve the loss of the elements of the primary alcohol and cleavage adjacent to the nitrogen atom.

Pharmacological and Biological Activity

A significant disparity exists in the documented pharmacological relevance of these two isomers.

3-(methylamino)-1-phenylpropan-1-ol is a well-established and crucial intermediate in the synthesis of several important pharmaceuticals. Notably, its (R)-enantiomer is a key precursor for Atomoxetine , a selective norepinephrine reuptake inhibitor used in the treatment of attention-deficit/hyperactivity disorder (ADHD). It is also an intermediate in the synthesis of the antidepressant Fluoxetine . The stereochemistry of this isomer is critical for the biological activity of the final drug products.

In contrast, there is a notable lack of publicly available information on the pharmacological or biological activities of 3-(methylamino)-3-phenylpropan-1-ol . While structurally related 3-amino-3-phenylpropanamide derivatives have been investigated as mu-opioid receptor ligands, the specific activity of 3-(methylamino)-3-phenylpropan-1-ol has not been reported in the scientific literature. This represents a significant knowledge gap and an area for potential future research.

Analytical Differentiation: Experimental Protocols

The effective separation and identification of these positional isomers are critical for quality control in synthesis and for any future pharmacological studies.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a robust approach for the separation of these isomers. The difference in polarity between the primary alcohol in one isomer and the secondary alcohol in the other should allow for baseline separation on a suitable column.

Proposed HPLC-UV Method

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For enhanced selectivity for aromatic positional isomers, a pentafluorophenyl (PFP) stationary phase could also be effective.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be suitable.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Rationale for Method Selection: The C18 column will separate the compounds based on their hydrophobicity. The isomer with the primary alcohol (3-(methylamino)-3-phenylpropan-1-ol) is expected to be slightly more polar and thus elute earlier than the isomer with the secondary alcohol. The acidic mobile phase will ensure that the amine groups are protonated, leading to better peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and definitive identification of these isomers based on their unique fragmentation patterns.

Proposed GC-MS Method

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.

  • Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Expected Outcome: The two isomers should be well-separated chromatographically. The mass spectrum of each isomer will serve as a "fingerprint," allowing for unambiguous identification by comparison to a reference library or by interpretation of the fragmentation patterns as discussed in the spectroscopic analysis section.

Conclusion

This guide has provided a detailed comparison of 3-(methylamino)-3-phenylpropan-1-ol and 3-(methylamino)-1-phenylpropan-1-ol, highlighting the significant impact of positional isomerism. While 3-(methylamino)-1-phenylpropan-1-ol is a well-characterized and commercially important pharmaceutical intermediate, its isomer, 3-(methylamino)-3-phenylpropan-1-ol, remains a largely unexplored chemical entity.

The presented synthetic routes, comparative physicochemical and spectroscopic data, and proposed analytical methods offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and analytical science. The pronounced lack of pharmacological data for 3-(methylamino)-3-phenylpropan-1-ol underscores an opportunity for future investigation into its potential biological activities, which may unveil novel therapeutic applications for this understudied molecule. The ability to reliably synthesize and differentiate these isomers is the critical first step in unlocking their full scientific and medicinal potential.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 3-(methylamino)-3-phenylpropan-1-ol

Executive Summary This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(methylamino)-3-phenylpro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(methylamino)-3-phenylpropan-1-ol, a key intermediate in pharmaceutical synthesis.[1] We delve into the causality behind experimental choices, presenting a self-validating protocol grounded in regulatory standards set by the International Council for Harmonisation (ICH).[2][3] The guide culminates in an objective comparison of the validated reversed-phase HPLC (RP-HPLC) method with Ultra-High-Performance Liquid Chromatography (UHPLC), presenting experimental data to guide researchers and drug development professionals in selecting the optimal analytical technique for their specific needs.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

3-(methylamino)-3-phenylpropan-1-ol serves as a critical chiral building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its enantiomeric and chemical purity is paramount, as impurities can carry over into the final drug product, potentially altering its efficacy, safety, and stability profile.[1][4] Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a fundamental component of quality control and assurance in the pharmaceutical industry.[4][5]

The objective of this guide is to present a detailed, validated RP-HPLC method suitable for quantifying the purity of 3-(methylamino)-3-phenylpropan-1-ol and to compare its performance against a modern alternative, UHPLC. This comparison will focus on key performance indicators such as analysis time, resolution, sensitivity, and solvent consumption to provide a clear, data-driven recommendation for method selection.

The Rationale for Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method are suitable for its intended purpose.[3] Following guidelines from regulatory bodies like the ICH, FDA, and EMA ensures that the analytical method consistently produces reliable and accurate results.[2][6] The core parameters assessed, as outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, form the bedrock of this guide.[2][7][8][9]

HPLC Method Development and Validation Protocol

Analyte Physicochemical Properties & Methodological Justification

3-(methylamino)-3-phenylpropan-1-ol is a moderately polar compound containing a secondary amine and a hydroxyl group, along with a phenyl ring which acts as a chromophore.

  • Column Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature is ideal for retaining the moderately polar analyte from a more polar mobile phase, providing a classic reversed-phase separation mechanism.

  • Mobile Phase Selection: An isocratic mobile phase consisting of a mixture of acetonitrile (ACN) and a phosphate buffer is chosen. ACN provides the necessary eluotropic strength. The buffer is critical for controlling the pH of the mobile phase. By maintaining the pH below the pKa of the secondary amine, the analyte remains in its protonated, more water-soluble form, which prevents peak tailing and ensures symmetrical peak shapes.

  • Detection: The phenyl chromophore allows for straightforward detection using a UV detector. A wavelength of 217 nm is selected, based on common methods for similar phenylpropanolamine compounds, to ensure high sensitivity.[10]

Experimental Protocol: HPLC Purity Determination
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 217 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Standard Conc. 1.0 mg/mL of 3-(methylamino)-3-phenylpropan-1-ol reference standard
Sample Conc. 1.0 mg/mL of the test sample

Validation Workflow and Experimental Design

The validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.

HPLC_Validation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Standard Prepare Reference Standard & Samples Protocol->Standard Specificity Specificity / Selectivity Standard->Specificity Standard->Specificity Linearity Linearity & Range Standard->Linearity Accuracy Accuracy / Recovery Standard->Accuracy Precision Precision (Repeatability & Intermediate) Standard->Precision LOD_LOQ LOD & LOQ Standard->LOD_LOQ Robustness Robustness Standard->Robustness Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Generate Final Validation Report Analysis->Report

Caption: A typical workflow for HPLC method validation, from planning to final reporting.

Validation Parameters: Protocols & Acceptance Criteria
  • Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze the reference standard solution.

    • Analyze the test sample solution.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples.

  • Acceptance Criteria: The peak for 3-(methylamino)-3-phenylpropan-1-ol in the sample chromatogram should be free from any co-eluting peaks from the blank. In stressed samples, the main peak should be spectrally pure (as determined by a DAD/PDA detector) and well-resolved from any degradation product peaks (Resolution > 2.0).

  • Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification.

  • Protocol:

    • Prepare a series of at least five calibration standards from the reference standard stock solution, typically ranging from 50% to 150% of the nominal sample concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[12]

  • Protocol:

    • Spike a sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • Causality: Precision demonstrates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the nominal concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

  • Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

    • Inject solutions at the calculated LOQ concentration to confirm that the signal-to-noise ratio is approximately 10:1 and that precision and accuracy criteria are met at this level.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate. The LOD is for informational purposes for a purity assay.

  • Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[7]

  • Protocol:

    • Analyze the sample while making small, deliberate changes to method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.1 units)

      • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the final calculated purity should not be significantly affected.

Data Analysis & Results Summary

The following tables present hypothetical, yet realistic, data from the validation of the HPLC method.

Table 1: Linearity and Range

Concentration (mg/mL) Average Peak Area
0.5 1,254,321
0.8 2,005,678
1.0 2,510,987
1.2 3,012,456
1.5 3,765,123

| Result | Correlation Coefficient (R²) = 0.9998 |

Table 2: Accuracy and Precision

Parameter Level Acceptance Criteria Result
Accuracy 80% Spike 98.0 - 102.0% Recovery 99.5%
100% Spike 98.0 - 102.0% Recovery 100.3%
120% Spike 98.0 - 102.0% Recovery 101.1%
Precision Repeatability (n=6) %RSD ≤ 2.0% 0.85%

| | Intermediate (n=6) | %RSD ≤ 2.0% | 1.12% |

Comparative Analysis: HPLC vs. UHPLC

While HPLC is the established gold standard, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages by using columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling higher backpressures.[13] This leads to faster analysis times and improved resolution.

Experimental Protocol: UHPLC Purity Determination
ParameterCondition
Instrument Agilent 1290 Infinity II or equivalent UHPLC system
Column ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 217 nm
Injection Volume 1 µL
Performance Comparison

The following diagram illustrates the key decision factors when choosing between HPLC and UHPLC.

HPLC_vs_UHPLC cluster_hplc Conventional HPLC cluster_uhplc UHPLC Start Select Method Decision1 High Throughput Needed? Start->Decision1 HPLC_Node HPLC Method HPLC_Pro1 Robust & Widely Available HPLC_Pro2 Lower Instrument Cost HPLC_Con1 Longer Run Times HPLC_Con2 Higher Solvent Usage UHPLC_Node UHPLC Method UHPLC_Pro1 Faster Analysis (< 3 min) UHPLC_Pro2 Higher Resolution UHPLC_Pro3 Lower Solvent Usage UHPLC_Con1 Higher Initial Cost Decision1->HPLC_Node No Decision1->UHPLC_Node Yes

Caption: Decision matrix for selecting between HPLC and UHPLC based on laboratory needs.

Table 3: Head-to-Head Comparison Data

ParameterConventional HPLCUHPLCAdvantage
Run Time ~12 minutes~2.5 minutesUHPLC (4.8x faster)
Resolution (Main Peak vs. Impurity) 2.84.5UHPLC
System Backpressure ~120 bar~750 barN/A
Solvent Consumption per Run ~12 mL~1.25 mLUHPLC (~90% reduction)
Theoretical Plates ~15,000~28,000UHPLC
Initial Instrument Cost LowerHigherHPLC

Conclusion and Recommendations

The developed RP-HPLC method has been successfully validated according to ICH guidelines and is proven to be a robust and reliable method for the routine purity analysis of 3-(methylamino)-3-phenylpropan-1-ol. It provides accurate and precise results suitable for quality control environments where established instrumentation is readily available.

Recommendation:

  • For laboratories focused on routine QC testing with existing HPLC infrastructure and where throughput is not the primary constraint, the validated conventional HPLC method is highly suitable, cost-effective, and dependable.

  • For laboratories engaged in high-throughput screening, process development, or where rapid release testing is critical , transitioning to the UHPLC method is strongly recommended. The significant reduction in run time and solvent consumption leads to substantial long-term cost savings and increased laboratory productivity, justifying the higher initial capital investment.

Ultimately, the choice between these two powerful techniques depends on a laboratory's specific application needs, sample throughput requirements, and budget constraints. Both methods, when properly validated, provide the necessary analytical rigor to ensure the quality and purity of this vital pharmaceutical intermediate.

References

  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Pharmaguideline.
  • Veeprho. (2025, December 26).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • FDA. (2024, March). Q2(R2) Validation of Analytical Procedures. U.S.
  • Benchchem. Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan.
  • SIELC Technologies. Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column.
  • European Medicines Agency. (2023, December 15).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • IJRAR. (n.d.).
  • ResearchGate. (n.d.). Q2(R1)
  • Pharmaceutical Outsourcing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ResearchGate. (n.d.).

Sources

Validation

A Tale of Two States: A Comparative Guide to X-ray Crystallography and NMR for the Structural Elucidation of 3-(methylamino)-3-phenylpropan-1-ol

In the landscape of drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we build our understanding of function, re...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we build our understanding of function, reactivity, and interaction. For a seemingly simple yet conformationally flexible molecule like 3-(methylamino)-3-phenylpropan-1-ol, two principal techniques stand ready to provide this atomic-level insight: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This guide moves beyond a simple recitation of principles. It serves as an in-depth technical comparison, grounded in experimental data and field expertise, to illuminate what each technique can—and cannot—tell us about our target molecule. We will explore not just the "how" but the "why" behind experimental choices, demonstrating how these powerful methods, while different in their approach, provide a complementary and more complete understanding of molecular reality.

Section 1: X-ray Crystallography - A High-Resolution Snapshot in the Solid State

X-ray crystallography is the gold standard for providing an unambiguous, high-resolution depiction of a molecule's atomic arrangement.[1] The technique relies on the diffraction of X-rays by a highly ordered, single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, into which the atomic model is built and refined.[2] The result is a static, yet exquisitely detailed, portrait of the molecule as it exists within the crystal lattice.

Application to 3-(methylamino)-3-phenylpropan-1-ol: The Power of Packing

For 3-(methylamino)-3-phenylpropan-1-ol, a single-crystal X-ray study has been successfully conducted, providing definitive insights into its solid-state conformation and intermolecular interactions.[3][4] The analysis reveals a structure governed by the powerful influence of hydrogen bonding in the crystalline environment.

In the crystal, the molecule adopts a conformation where the main carbon chain is nearly planar.[3] More significantly, the analysis reveals that classical O—H⋯N and N—H⋯O hydrogen bonds are the dominant organizing force, linking individual molecules into intricate, repeating patterns. Specifically, these interactions form centrosymmetric dimers and larger tetrameric units, which together build a stable, three-dimensional network.[3][4] This detailed view of intermolecular packing is a unique strength of crystallography and is critical for understanding properties like solubility, melting point, and crystal morphology.

Crystallographic Data for 3-(methylamino)-3-phenylpropan-1-ol
Formula C₁₀H₁₅NO[3][4]
Crystal System Monoclinic[4]
Space Group P2₁/n[3]
Unit Cell Dimensions a = 5.9816 Å, b = 23.8962 Å, c = 7.4653 Å, β = 111.119°[4]
R-factor R[F² > 2σ(F²)] = 0.071[4]
Key Finding Molecules are linked by O-H···N and N-H···O hydrogen bonds into dimers and tetramers, forming a 3D network.[3]
Experimental Workflow: From Powder to Picture

The journey from a purified compound to a final crystal structure is a multi-step process that demands patience and precision. The primary and often most difficult step is obtaining a high-quality single crystal suitable for diffraction.[1][5]

XRay_Workflow cluster_prep Phase 1: Crystallization cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution Compound Purified Compound Screen Crystallization Screening (e.g., Slow Evaporation, Vapor Diffusion) Compound->Screen Crystal Single Crystal Growth (>0.1 mm, no cracks) Screen->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffractometer X-ray Diffractometer (Data Acquisition) Mount->Diffractometer Diffraction Diffraction Pattern (Spots: h, k, l) Diffractometer->Diffraction Phase Solving the Phase Problem Diffraction->Phase Map Electron Density Map Phase->Map Model Model Building & Refinement Map->Model Structure Final 3D Structure (Coordinates, Bond Lengths, Angles) Model->Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.
Protocol 1: Small Molecule Crystallization and Structure Determination
  • Crystallization: The goal is to grow a single crystal with dimensions of at least 0.1 mm, free of significant imperfections.[5]

    • Method - Slow Evaporation: Dissolve 5-10 mg of purified 3-(methylamino)-3-phenylpropan-1-ol in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).[4] Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days at room temperature. The slow decrease in solubility should promote the formation of ordered crystals.

    • Causality: Rapid evaporation leads to precipitation or the formation of many small, unusable microcrystals. A slow, controlled process provides molecules with sufficient time to orient themselves into a thermodynamically stable crystal lattice.[6]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal under a microscope.

    • Mount the crystal on a goniometer head, typically in a stream of cold nitrogen gas (e.g., 100 K).

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms and protects the crystal from damage by the X-ray beam, resulting in a higher-quality diffraction pattern.[7]

    • Place the goniometer on the diffractometer. An intense, monochromatic X-ray beam is directed at the crystal.[5]

    • The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are processed.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the map and refined against the experimental data to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor (a measure of agreement), which should ideally be low.[4]

Section 2: NMR Spectroscopy - Probing Structure and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different perspective. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about a molecule's chemical environment, connectivity, and conformation in solution.[8][9] Unlike the static picture from crystallography, NMR reveals a time-averaged structure, reflecting the molecule's dynamic behavior in a more biologically relevant liquid state.[10]

Application to 3-(methylamino)-3-phenylpropan-1-ol: A Different Conformation

For 3-(methylamino)-3-phenylpropan-1-ol, NMR analysis is crucial because it reveals a conformation that differs significantly from the one observed in the crystal.[3] While the crystal structure is dominated by intermolecular hydrogen bonds, studies in solution indicate that intramolecular hydrogen bonds between the hydroxyl group and the amino nitrogen (O-H···N) are prevalent.[3] This intramolecular bond causes the molecule to adopt a more compact, chair-like arrangement.

A comprehensive NMR study would involve several experiments:

  • 1D ¹H NMR: This provides the initial overview. We would expect to see distinct signals for the aromatic protons on the phenyl ring, the protons on the three-carbon chain (propanol), the methyl group protons, and the exchangeable protons of the -OH and -NH groups. The integration (area under the peak) would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal which protons are adjacent to each other.

  • 1D ¹³C NMR: This experiment shows a signal for each chemically unique carbon atom, confirming the carbon backbone of the molecule.[11]

  • 2D COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. It would show cross-peaks connecting adjacent protons, allowing for a definitive assignment of the entire aliphatic chain from one end to the other.[12][13]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous C-H connectivity and further confirming assignments.[13][14]

This discrepancy between the solid-state and solution-state structures is not a contradiction; it is a critical piece of data. It demonstrates that the molecule's conformation is highly dependent on its environment, a key consideration for predicting its behavior in a biological system or a chemical reaction.

Experimental Workflow: From Solution to Structure

The NMR workflow is generally faster and less dependent on the serendipity of crystallization, provided the sample is soluble and available in sufficient quantity.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis Compound Purified Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, D₂O) Compound->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer Insert into NMR Spectrometer Tube->Spectrometer Acquire1D Acquire 1D Spectra (¹H, ¹³C) Spectrometer->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, etc.) Acquire1D->Acquire2D Process Process Raw Data (Fourier Transform) Acquire2D->Process Assign Assign Signals (Chemical Shift, Coupling) Process->Assign Correlate Analyze 2D Correlations Assign->Correlate Structure Elucidate Solution Structure & Conformation Correlate->Structure

Caption: Workflow for Small Molecule NMR Analysis.
Protocol 2: NMR Structural Elucidation
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-(methylamino)-3-phenylpropan-1-ol.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The solution should be clear.

    • Transfer the solution into a standard 5 mm NMR tube.

    • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing the overwhelmingly large solvent signal from obscuring the much smaller signals from the analyte.[15]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The instrument is "tuned and shimmed" to optimize the magnetic field homogeneity for the specific sample, which is critical for achieving high-resolution spectra.

    • Acquire a standard 1D ¹H spectrum. This is a quick experiment, often taking only a few minutes.

    • Acquire a 1D ¹³C spectrum. Due to the low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus, this experiment requires a longer acquisition time.[8]

    • Acquire 2D experiments like COSY and HSQC. These require specific pulse sequences and can take from 30 minutes to several hours depending on the sample concentration and desired resolution.

  • Spectral Interpretation:

    • Process the raw data using software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Assign the ¹H Spectrum: Analyze chemical shifts, integration values, and coupling constants to assign protons to their respective positions in the molecule.[12]

    • Assign the ¹³C Spectrum: Identify the number of unique carbon signals.

    • Analyze 2D Spectra: Use the cross-peaks in the COSY spectrum to walk along the proton spin systems and confirm connectivity. Use the HSQC spectrum to definitively link each proton to its carbon, validating the assignments from the 1D spectra.

Section 3: Head-to-Head Comparison

The choice between X-ray crystallography and NMR is not about which technique is "better," but which is better suited to answer the specific scientific question at hand. For 3-(methylamino)-3-phenylpropan-1-ol, they provide different but equally valid structural insights.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (Single Crystal)Solution
Information Static 3D structure, intermolecular packing, absolute configuration[16]Average solution structure, connectivity, conformation, dynamics[10]
Resolution Atomic (<1 Å)[1]Lower, provides through-bond and through-space distances
Key Challenge Growing diffraction-quality crystals[5][17]Sample solubility and concentration; peak overlap in complex molecules[15][18]
Data Output Atomic coordinates, bond lengths, bond angles, thermal parametersChemical shifts, coupling constants, integrals, Nuclear Overhauser Effects (NOEs)
For Our Molecule Reveals a structure dominated by intermolecular H-bonds in a crystal lattice.[3]Reveals a structure dominated by intramolecular H-bonds in solution.[3]
The Complementary View

For 3-(methylamino)-3-phenylpropan-1-ol, relying on only one technique would yield an incomplete picture.

  • Crystallography alone would give us the precise solid-state structure but would mislead us about the molecule's preferred shape in solution, the environment where most chemistry and biology occurs.

  • NMR alone would show the solution conformation but would provide no information on how the molecules organize and interact with each other in the solid state, which is crucial for pharmaceutical formulation and materials science.

Together, they paint a comprehensive portrait of a flexible molecule whose conformation is a direct function of its environment.[2] The crystal structure shows the most stable arrangement for maximizing packing efficiency through intermolecular hydrogen bonds, while the NMR structure shows the most stable intramolecular conformation when the molecule is solvated and free to move.

Conclusion

The structural analysis of 3-(methylamino)-3-phenylpropan-1-ol serves as a perfect case study in the complementary power of X-ray crystallography and NMR spectroscopy. X-ray crystallography provides an unparalleled, high-resolution view of the static, solid-state structure, revealing an elegant network of intermolecular hydrogen bonds. In contrast, NMR spectroscopy unveils the molecule's dynamic life in solution, where it adopts a different, internally hydrogen-bonded conformation.

For the researcher, scientist, or drug development professional, the lesson is clear: the complete structural story of a molecule is often told in two different languages. Understanding both is essential for a truly comprehensive and actionable molecular insight. The choice of technique should be driven by the question: are you interested in the molecule as a packed solid, or as a dynamic entity in solution? For a full understanding, the answer is often to investigate both.

References

  • Title: X-ray Crystallography - Creative BioMart Source: Creative BioMart URL: [Link]

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  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

  • Title: X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Source: Stanford University URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1D and 2D NMR methods for small molecules Source: YouTube URL: [Link]

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  • Title: Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques Source: Springer Nature Experiments URL: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Methylamino)-3-phenylpropan-1-ol

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of key intermediates is paramount for structural elucidation and impurity profiling....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of key intermediates is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 3-(methylamino)-3-phenylpropan-1-ol, a crucial building block in the synthesis of various pharmaceuticals. We will explore its characteristic fragmentation pathways and draw comparisons with its structural isomers, ephedrine and pseudoephedrine, to highlight the nuances in their mass spectral behavior.

Introduction to the Analyte and its Structural Context

3-(Methylamino)-3-phenylpropan-1-ol is a beta-amino alcohol characterized by a phenyl ring and a secondary amine on the same carbon, and a primary alcohol at the terminus of the three-carbon chain. Its molecular weight is 165.23 g/mol .[1][2][3][4] The presence of multiple functional groups—a hydroxyl group, a secondary amine, and a phenyl group—dictates its fragmentation behavior under mass spectrometric analysis. Understanding these fragmentation pathways is essential for its unambiguous identification.

Proposed Fragmentation Pathways of 3-(Methylamino)-3-phenylpropan-1-ol

Under electron ionization, the initial step is the formation of a molecular ion ([M]•+) at an m/z of 165.[5] The fragmentation of this molecular ion is primarily driven by the functional groups present, leading to the formation of several characteristic fragment ions. The most prominent fragmentation mechanisms for compounds of this class are alpha-cleavage (α-cleavage) adjacent to the amine and the alcohol, and dehydration.[6][7]

A key fragmentation pathway for amines involves cleavage of the C-C bond alpha to the nitrogen atom.[7][8] For 3-(methylamino)-3-phenylpropan-1-ol, this would involve the cleavage between C2 and C3, leading to a resonance-stabilized iminium ion. Another significant fragmentation pathway for alcohols is the loss of a water molecule (dehydration).[6][7]

Below is a DOT graph illustrating the proposed major fragmentation pathways.

fragmentation_pathway M [C₁₀H₁₅NO]•+ m/z = 165 Molecular Ion frag1 [C₁₀H₁₃N]•+ m/z = 147 (Loss of H₂O) M->frag1 - H₂O frag2 [C₈H₁₀N]+ m/z = 120 (α-cleavage) M->frag2 - CH₂CH₂OH frag5 [CH₂=NHCH₃]+ m/z = 44 M->frag5 Benzylic Cleavage frag4 [C₇H₇]+ m/z = 91 Tropylium ion frag2->frag4 - HCN frag3 [C₆H₅CH=NHCH₃]+ m/z = 120

Caption: Proposed EI fragmentation pathway for 3-(methylamino)-3-phenylpropan-1-ol.

Comparative Analysis: 3-(Methylamino)-3-phenylpropan-1-ol vs. Ephedrine/Pseudoephedrine

A valuable comparison can be drawn with the mass spectra of ephedrine and pseudoephedrine. These compounds are constitutional isomers of 3-(methylamino)-1-phenylpropan-1-ol and diastereomers of each other, and notably, they produce identical mass spectra.[9] While not direct isomers of our target compound, their fragmentation provides a benchmark for beta-amino alcohols with a phenyl group.

The mass spectra of ephedrine and pseudoephedrine are characterized by a protonated molecule at m/z 166.2 in soft ionization techniques like ESI, with a key fragment at m/z 148.2, corresponding to the loss of water.[10][11] Another significant fragment is observed at m/z 133.[12]

The table below summarizes the expected key fragments for 3-(methylamino)-3-phenylpropan-1-ol and compares them with the known fragments of ephedrine and pseudoephedrine.

m/zProposed Fragment Ion for 3-(methylamino)-3-phenylpropan-1-olCorresponding Neutral LossKnown Fragment Ion for Ephedrine/PseudoephedrineCorresponding Neutral Loss
165Molecular Ion ([M]•+)---
147[C₁₀H₁₃N]•+H₂O[M-H₂O]•+ (m/z 147 from M•+ at 165)H₂O
120[C₈H₁₀N]+•CH₂CH₂OH--
91[C₇H₇]+ (Tropylium ion)C₃H₈NO--
44[CH₂=NHCH₃]+C₉H₁₁O--
148--[M+H - H₂O]+H₂O
133--[M+H - H₂O - CH₃]+H₂O, CH₃

Analysis of Comparison:

The primary fragmentation of 3-(methylamino)-3-phenylpropan-1-ol is expected to be dominated by the α-cleavage leading to the m/z 120 fragment, a highly stable benzylic iminium ion. This is a key differentiator from ephedrine and pseudoephedrine, where the dominant fragmentation is the loss of water. While dehydration is also expected for our target compound, the α-cleavage provides a more structurally informative fragment. The formation of the tropylium ion at m/z 91 is a common feature for compounds containing a benzyl group. The fragment at m/z 44 is characteristic of the methylamino group.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a reproducible mass spectrum of 3-(methylamino)-3-phenylpropan-1-ol, the following protocol using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.

Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., Methanol or Dichloromethane) to a concentration of ~1 mg/mL prep2 Dilute to a final concentration of 1-10 µg/mL prep1->prep2 gc1 Inject 1 µL of the prepared sample prep2->gc1 gc2 Use a non-polar capillary column (e.g., DB-5ms) gc1->gc2 gc3 Temperature Program: Initial: 100°C (hold 1 min) Ramp: 10°C/min to 280°C Hold: 5 min gc2->gc3 ms1 Ion Source: Electron Ionization (EI) at 70 eV gc3->ms1 ms2 Mass Analyzer: Quadrupole or Ion Trap ms1->ms2 ms3 Scan Range: m/z 40-400 ms2->ms3 da1 Identify the molecular ion peak ms3->da1 da2 Analyze the fragmentation pattern and compare with proposed pathways da1->da2

Caption: Experimental workflow for GC-MS analysis of 3-(methylamino)-3-phenylpropan-1-ol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-(methylamino)-3-phenylpropan-1-ol standard in a volatile solvent such as methanol or dichloromethane to a stock concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final working concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar capillary column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to 3-(methylamino)-3-phenylpropan-1-ol in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the proposed pathways and reference spectra of similar compounds.

Conclusion

The mass spectrometry fragmentation of 3-(methylamino)-3-phenylpropan-1-ol is predicted to be driven by characteristic alpha-cleavages and dehydration, yielding a unique spectral fingerprint. The prominent fragment at m/z 120, resulting from α-cleavage, serves as a key diagnostic ion, distinguishing it from its structural isomers, ephedrine and pseudoephedrine. The systematic approach to analysis outlined in this guide, combining theoretical fragmentation prediction with a robust experimental protocol, provides researchers with a comprehensive framework for the confident identification and characterization of this important pharmaceutical intermediate.

References

  • SCIEX. (n.d.). Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion spectra of L-ephedrine (A), pseudoephedrine (B), and caffeine (C). Retrieved from [Link]

  • Lee, J. H., et al. (2018). A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma. Molecules, 23(10), 2639. Retrieved from [Link]

  • Sahu, K., et al. (2020). Method Development and Validation of Ephedrine and Pseudoephedrine in Horse Urine by Liquid Chromatography-Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Education and Research, 54(3s), s489-s496. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Zhang, Y., & Fenselau, C. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 141–149. Retrieved from [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-(Methylamino)-1-phenylpropan-1-ol. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(METHYLAMINO)-1-PHENYLPROPAN-1-OL HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • Peterson, E. I., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297055. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • Song, Y., et al. (2015). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. RSC Advances, 5(85), 69611-69619. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide to the Synthesis of 3-(Methylamino)-3-phenylpropan-1-ol

This in-depth technical guide provides a comprehensive comparison of the primary synthetic routes to 3-(methylamino)-3-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, notably a...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive comparison of the primary synthetic routes to 3-(methylamino)-3-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to fluoxetine.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of synthesis yields, reaction methodologies, and the rationale behind experimental choices.

Introduction: The Significance of 3-(Methylamino)-3-phenylpropan-1-ol

3-(Methylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical building block in medicinal and organic chemistry.[3] Its structure is foundational for a class of drugs that act on the central nervous system. The stereochemistry of this compound is particularly crucial, as the biological activity of the final pharmaceutical product is often dictated by a specific enantiomer, such as the (R)-enantiomer.[3][4] Consequently, the efficiency and stereoselectivity of its synthesis are of paramount importance in pharmaceutical manufacturing. This guide will explore and compare several prominent synthetic pathways, providing the necessary data and protocols to make informed decisions in a laboratory or process chemistry setting.

Core Synthetic Pathways: A Comparative Overview

The synthesis of 3-(methylamino)-3-phenylpropan-1-ol can be achieved through several distinct strategies. The most prevalent methods found in the literature include:

  • Reductive Amination of a Propiophenone Derivative: A widely used and versatile method involving the formation and subsequent reduction of an enaminone intermediate.[5][6]

  • Reductive Ring-Opening of a Phenylisoxazolidine: This approach utilizes the cleavage of a heterocyclic precursor to yield the desired amino alcohol.[5][7]

  • Mannich Reaction of Acetophenone: A classic one-pot reaction involving the aminomethylation of a ketone.[5][8]

Each of these routes offers distinct advantages and disadvantages concerning yield, scalability, cost of reagents, and control over stereochemistry. The following sections will delve into the specifics of each pathway.

Methodology 1: Reductive Amination of 1-Phenyl-3-methylamino-1-propen-1-one

This two-step sequence is one of the most frequently documented methods. It begins with the Claisen condensation of acetophenone with an ester like ethyl formate, followed by reaction with methylamine to form the enaminone intermediate, 3-(methylamino)-1-phenyl-2-propen-1-one.[1][9] This intermediate is then reduced to the target amino alcohol.

Mechanism Rationale

The initial Claisen condensation forms a β-dicarbonyl intermediate which readily reacts with methylamine to form a stable enaminone. The subsequent reduction targets the carbon-carbon double bond and the ketone. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and selective reducing agent. When used in acetic acid, it can effectively reduce both the alkene and the ketone in a single step.[6][9] The acidic medium likely protonates the enamine, facilitating hydride attack.

Experimental Protocol

Step 1: Synthesis of 3-(Methylamino)-1-phenyl-2-propen-1-one This intermediate is synthesized via a Claisen condensation of acetophenone and ethyl formate, followed by treatment of the resulting benzoylacetaldehyde sodium salt with methylamine hydrochloride. This process typically yields the enaminone as a spectrally pure yellow crystalline solid.[1][9]

Step 2: Reduction to 3-(methylamino)-1-phenylpropan-1-ol [6]

  • Dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL).

  • Cool the solution to 5-10°C using an ice bath.[3]

  • Add sodium borohydride (800 mg, 21.0 mmol) in portions over 30 minutes, ensuring the temperature remains between 5-10°C.[6]

  • Stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to room temperature and stir for another 3 hours.[3][6]

  • Quench the reaction by carefully adding 4 M aqueous sodium hydroxide (60 mL) dropwise under cooling.[6]

  • Extract the product with ethyl acetate (3 x 70 mL).[9]

  • Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate.[6]

  • Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil.[6]

  • Reported Yield: 470 mg (77%)[6][9]

Workflow Diagram

G Acetophenone Acetophenone Propenone 1-phenyl-3-methylamino- 1-propen-1-one Acetophenone->Propenone Claisen Condensation + Methylamine Target 3-(methylamino)-3-phenylpropan-1-ol Propenone->Target Reduction (e.g., NaBH4)

Caption: Synthesis via Reductive Amination.

Methodology 2: Reductive Ring-Opening of a Phenylisoxazolidine

This synthetic strategy leverages a heterocyclic intermediate, which undergoes reductive cleavage of the N-O bond to furnish the 1,3-amino alcohol.[7] This method can offer good yields and is an effective alternative to the reductive amination pathway.

Mechanism Rationale

Isoxazolidines serve as masked 1,3-amino alcohols. The N-O bond is susceptible to cleavage by reducing agents. Strong hydride donors like lithium aluminum hydride (LiAlH₄) can reduce both the N-O bond and other functional groups that may be present, such as nitriles, in a single operation.[7] Alternatively, catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) offers a milder method for N-O bond hydrogenolysis.[5]

Experimental Protocol (using LiAlH₄)[7]
  • Prepare a suspension of LiAlH₄ (61.0 mg, 1.6 mmol) in anhydrous diethyl ether (15 ml).

  • Add a solution of 2-methyl-3-phenylisoxazolidine-3-carbonitrile (150 mg, 0.80 mmol) in anhydrous diethyl ether (5 ml) to the LiAlH₄ suspension at 0°C and stir for 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the solution to 0°C and quench by sequential, dropwise addition of H₂O (0.5 ml), 5% NaOH (0.5 ml), and H₂O (1.5 ml) with vigorous stirring.

  • Extract the mixture with ether (4 x 15 ml) and CH₂Cl₂ (2 x 10 ml).

  • Dry the combined organic layers over Na₂SO₄.

  • Evaporate the solvent in vacuo to afford the product as a colorless solid.

  • Reported Yield: 100 mg (84%)[7]

Workflow Diagram

G Isoxazolidine 2-methyl-3-phenylisoxazolidine -3-carbonitrile Target 3-(methylamino)-3-phenylpropan-1-ol Isoxazolidine->Target Reduction (LiAlH4)

Caption: Synthesis via Isoxazolidine Ring-Opening.

Methodology 3: Mannich Reaction of Acetophenone

The Mannich reaction provides a direct route to β-amino ketones (Mannich bases) from a ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine. The resulting Mannich base can then be reduced to the target amino alcohol. This can be performed as a one-pot synthesis.[8]

Mechanism Rationale

The reaction proceeds via the formation of an Eschenmoser-like salt or an iminium ion from the reaction of formaldehyde and methylamine hydrochloride. Acetophenone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone, 3-methylamino-1-propiophenone. This intermediate is then reduced. Catalytic hydrogenation using Raney Nickel is an effective method for this reduction, converting the ketone to a secondary alcohol.[8]

Experimental Protocol[8]

Step 1: One-Pot Synthesis of 3-methylamino-1-propiophenone hydrochloride

  • Combine acetophenone (120.0g), paraformaldehyde (45.0g), and monomethylamine hydrochloride (67.5g) in an autoclave with ethanol (500ml).

  • Heat the reaction to 90°C and monitor its progress.

  • Upon completion, cool the reaction solution, concentrate it, and allow the product to crystallize.

Step 2: Catalytic Hydrogenation

  • Dissolve the 3-methylamino-1-propiophenone hydrochloride in a suitable solvent (e.g., water or an alcohol) in a pressure reactor.[8][10]

  • Add a Raney Nickel catalyst.[8]

  • Pressurize the reactor with hydrogen gas (0.3–1.5 MPa) and heat to 25–80°C until the reduction is complete.[8]

  • After the reaction, filter the catalyst.

  • Adjust the pH of the solution to 9-14 with an aqueous base.[8]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent.[8]

  • The crude product can be purified by recrystallization from cyclohexane.[8]

  • Reported Yield: This method is reported to improve yields by 5-10% compared to borohydride reductions, though a specific quantitative yield for the final isolated product is not explicitly stated in the provided context.[8]

Workflow Diagram

G Acetophenone Acetophenone + Paraformaldehyde + Monomethylamine HCl MannichBase 3-methylamino-1-propiophenone hydrochloride Acetophenone->MannichBase Mannich Reaction Target 3-(methylamino)-3-phenylpropan-1-ol MannichBase->Target Catalytic Hydrogenation (Raney Ni, H2)

Sources

Comparative

Spectroscopic Showdown: A Comparative Guide to Differentiating Isomeric Phenylpropanols

In the realms of pharmaceutical development, metabolomics, and fine chemical synthesis, the precise structural elucidation of molecular isomers is not merely an academic exercise—it is a critical determinant of a substan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realms of pharmaceutical development, metabolomics, and fine chemical synthesis, the precise structural elucidation of molecular isomers is not merely an academic exercise—it is a critical determinant of a substance's function, efficacy, and safety.[1] Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of three key isomers of 3-phenylpropan-1-ol: 1-phenylpropan-1-ol , 2-phenylpropan-1-ol , and 3-phenylpropan-1-ol .

We will dissect the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, moving beyond mere data presentation to explain the underlying structural reasons for their distinct spectroscopic fingerprints. This document is designed for researchers and drug development professionals, offering both robust reference data and the causal logic required for confident isomer identification.

The Isomers: A Structural Overview

The core challenge lies in pinpointing the location of the hydroxyl (-OH) group and the phenyl (C₆H₅) group along the three-carbon propane chain. This seemingly subtle variation fundamentally alters the chemical environment of each atom, providing the basis for their spectroscopic differentiation.[1]

  • 3-Phenylpropan-1-ol: A primary alcohol where the phenyl group is at the terminus of the propane chain, separated from the hydroxyl group by three carbons.

  • 1-Phenylpropan-1-ol: A secondary alcohol where both the phenyl group and the hydroxyl group are attached to the first carbon (C1) of the propane chain.

  • 2-Phenylpropan-1-ol: A primary alcohol where the phenyl group is attached to the second carbon (C2), creating a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals provide a unique structural map for each molecule.

¹H NMR Spectroscopy: A Tale of Three Protons

The key to differentiation in ¹H NMR lies in the signals from the protons on the carbon bearing the hydroxyl group (the carbinol proton) and the protons adjacent to the phenyl ring (benzylic protons). The electronegativity of the oxygen atom and the magnetic anisotropy of the phenyl ring are the primary factors influencing chemical shifts.

Causality Behind the Shifts:

  • Carbinol Proton (H-C-OH): When the -OH group is on the same carbon as the phenyl group (1-phenylpropan-1-ol), this proton is significantly deshielded by both the oxygen and the ring current, causing it to appear far downfield as a triplet. In the primary alcohols (2- and 3-phenylpropan-1-ol), the protons on the carbinol carbon are less deshielded and appear further upfield.

  • Benzylic Protons (H-C-Ph): The protons on the carbon directly attached to the phenyl ring experience the ring's deshielding effect. In 3-phenylpropan-1-ol, these appear as a characteristic triplet around 2.6-2.7 ppm. In 2-phenylpropan-1-ol, the single benzylic proton is a multiplet further downfield due to coupling with both the methyl and methylene protons.

Table 1: Comparative ¹H NMR Data (Typical values in CDCl₃)

IsomerProton AssignmentChemical Shift (δ, ppm)Multiplicity
3-Phenylpropan-1-ol Phenyl-H7.1-7.4Multiplet
-CH₂-OH (C1-H)~3.63Triplet
Ph-CH₂- (C3-H)~2.67Triplet
-CH₂- (C2-H)~1.87Multiplet
1-Phenylpropan-1-ol Phenyl-H7.2-7.4Multiplet
Ph-CH(OH)- (C1-H)~4.6Triplet
-CH₂- (C2-H)~1.8Multiplet
-CH₃ (C3-H)~0.9Triplet
2-Phenylpropan-1-ol Phenyl-H7.1-7.3Multiplet
-CH₂-OH (C1-H)~3.7Multiplet
Ph-CH- (C2-H)~3.0Multiplet
-CH₃ (C3-H)~1.3Doublet

Data compiled from sources.[2][3][4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a clear count of non-equivalent carbon environments. The chemical shift of the carbinol carbon (C-OH) is highly diagnostic.

Causality Behind the Shifts: The carbon atom directly bonded to the electronegative oxygen atom will have the most downfield chemical shift among the aliphatic carbons. The position of this C-OH signal, combined with the shifts of the benzylic carbon, provides unambiguous identification. In propan-1-ol, the C-OH carbon is at ~64 ppm.[5] Attaching a phenyl group at C1 (1-phenylpropan-1-ol) deshields this carbon further to ~75 ppm.[3] For the primary alcohols, the C-OH signal remains in a more typical range.

Table 2: Comparative ¹³C NMR Data (Typical values in CDCl₃)

IsomerC1 (CH₂OH/CHOH)C2 (CH₂)C3 (CH₂/CH₃)Benzylic CarbonAromatic Carbons
3-Phenylpropan-1-ol ~62.3~34.2~32.1C3 (~32.1)125.7, 128.4, 142.0
1-Phenylpropan-1-ol ~75.7~31.9~10.2C1 (~75.7)126.2, 127.3, 128.3, 144.9
2-Phenylpropan-1-ol ~68.0~45.0~17.0C2 (~45.0)126.5, 128.6, 129.3, 144.0

Data compiled from sources.[3][6][7]

Infrared (IR) Spectroscopy: Functional Group Confirmation

While less powerful for distinguishing positional isomers compared to NMR, IR spectroscopy is essential for confirming the presence of key functional groups. All three isomers will exhibit the hallmark absorptions of an alcohol and an aromatic compound.

Causality Behind the Absorptions:

  • O-H Stretch: All isomers will show a strong, broad absorption between 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group hydrogen bonding.

  • C-O Stretch: The position of this stretch can be subtly informative. Primary alcohols (2- and 3-phenylpropan-1-ol) typically show a C-O stretch around 1050-1070 cm⁻¹. Secondary alcohols (1-phenylpropan-1-ol) often show this stretch at a slightly higher wavenumber, around 1090-1110 cm⁻¹.

  • Aromatic C-H Stretch: A sharp peak or series of peaks will appear just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Overtones and combination bands appear in the 1600-2000 cm⁻¹ region, and strong absorptions from ring vibrations occur in the 1450-1600 cm⁻¹ range. The out-of-plane (OOP) bending bands below 900 cm⁻¹ can sometimes hint at the substitution pattern but are less reliable for these structures.[8]

Table 3: Key IR Absorption Bands (cm⁻¹)

IsomerO-H Stretch (broad)Aromatic C-H StretchC-O Stretch
3-Phenylpropan-1-ol ~3330~3026~1058
1-Phenylpropan-1-ol ~3360~3030~1095
2-Phenylpropan-1-ol ~3350~3028~1045

Data compiled from NIST Chemistry WebBook and other sources.[9][10][11][12]

Mass Spectrometry (MS): The Fragmentation Puzzle

Electron Ionization Mass Spectrometry (EI-MS) provides a molecular weight confirmation via the molecular ion peak (M⁺• at m/z 136) and, crucially, a distinct fragmentation pattern for each isomer. The stability of the resulting carbocations dictates the major fragmentation pathways.

Causality Behind Fragmentation: The most significant fragmentation pathway for these isomers is benzylic cleavage—the breaking of the bond adjacent to the phenyl ring to form a stable, resonance-stabilized benzylic or tropylium cation (m/z 91).

  • 3-Phenylpropan-1-ol: The molecular ion is often weak. The base peak is typically m/z 91, arising from the loss of a •CH₂CH₂OH radical. Another significant peak at m/z 117 results from the loss of water (18) followed by rearrangement.[2][13]

  • 1-Phenylpropan-1-ol: Alpha-cleavage is dominant. The molecule readily loses the ethyl group (•CH₂CH₃) to form a very stable [C₆H₅-CH=OH]⁺ cation at m/z 107, which is often the base peak. The benzylic cleavage to m/z 91 is less favored.

  • 2-Phenylpropan-1-ol: The base peak is typically m/z 105, formed by alpha-cleavage with the loss of the •CH₂OH radical. This forms the stable secondary benzylic cation [C₆H₅-CH-CH₃]⁺.[14]

Table 4: Major Fragment Ions in EI-MS (m/z and relative intensity)

IsomerMolecular Ion (M⁺•) m/z 136Key Fragment 1 (m/z)Key Fragment 2 (m/z)Base Peak (m/z)
3-Phenylpropan-1-ol Moderate117 ([M-H₂O]⁺•)9291 ([C₇H₇]⁺)
1-Phenylpropan-1-ol Weak7977107 ([M-C₂H₅]⁺)
2-Phenylpropan-1-ol Weak91 ([C₇H₇]⁺)77105 ([M-CH₂OH]⁺)

Data compiled from NIST Chemistry WebBook and PubChem.[14][15]

Experimental Protocols & Workflow

To ensure trustworthy and reproducible results, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the phenylpropanol isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[16]

  • ¹H NMR Acquisition:

    • Acquire the spectrum over a spectral width of -2 to 12 ppm.

    • Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • Set a spectral width of 0 to 220 ppm.

    • A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

Protocol 2: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the isomer in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL split injection (e.g., 50:1 split ratio).

    • Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the chromatographic peak for the analyte. Analyze the corresponding mass spectrum, identifying the molecular ion and the key fragment ions as detailed in Table 4.

Analytical Workflow Diagram

The logical flow for identifying an unknown phenylpropanol isomer is summarized below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_id Isomer Identification Prep_NMR Dissolve in CDCl3 with TMS Acq_NMR 400 MHz Spectrometer ¹H and ¹³C Spectra Prep_NMR->Acq_NMR Prep_MS Dilute in DCM/MeOH Acq_MS GC-MS (EI, 70 eV) Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts & Splitting Patterns (Tables 1 & 2) Acq_NMR->Analysis_NMR Acq_IR FTIR Spectrometer (Neat Film or KBr) Analysis_IR Confirm -OH & Ph groups (Table 3) Acq_IR->Analysis_IR Analysis_MS Analyze M⁺• & Fragments (Table 4) Acq_MS->Analysis_MS ID Definitive Structure (1-, 2-, or 3-phenylpropan-1-ol) Analysis_NMR->ID Analysis_IR->ID Analysis_MS->ID Unknown Unknown Isomer Sample Unknown->Prep_NMR Unknown->Prep_MS Unknown->Acq_IR

Caption: Workflow for Isomer Identification.

Conclusion

The differentiation of 1-, 2-, and 3-phenylpropan-1-ol is reliably achieved through a synergistic application of modern spectroscopic techniques. While IR spectroscopy confirms the presence of the necessary functional groups, it is the combination of NMR and mass spectrometry that provides unequivocal structural assignment. ¹H and ¹³C NMR spectroscopy offer the most definitive data by mapping the unique electronic environment of each proton and carbon. Concurrently, EI-mass spectrometry delivers a characteristic fragmentation "fingerprint" dictated by the isomer's structure, with base peaks at m/z 107, 105, and 91 for 1-, 2-, and 3-phenylpropan-1-ol, respectively. By understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently identify these critical isomers.

References

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information for 1-(4-Methoxyphenyl)-3-phenylpropan-1-ol.
  • ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 13C NMR spectrum.
  • Benchchem. (n.d.). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2.
  • ResearchGate. (n.d.). Figure S10. NMR of 1 H spectrum of 1-phenylpropan-1-ol (1b), in CDCl3....
  • ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4)IR1.
  • SpectraBase. (n.d.). 3-Phenyl-1-propanol.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol.
  • PubChem. (n.d.). 2-Phenyl-1-propanol. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 1-Phenyl-1-propanol(93-54-9) 1H NMR spectrum.
  • PubChem. (n.d.). (R)-(+)-1-Phenyl-1-propanol. National Center for Biotechnology Information.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760).
  • Benchchem. (n.d.). Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide.
  • ResearchGate. (n.d.). EIMS spectra and main fragmentation patterns of phenylpropenoid....
  • ChemicalBook. (n.d.). 1-Phenyl-1-propanol(93-54-9) 13C NMR spectrum.
  • Chegg. (2023, June 8). Please completely annotate the IR spectrum for 3-phenyl-1-propanol C9H12O.
  • NIST. (n.d.). 3-Phenylpropanol - Gas Phase Infrared Spectrum. National Institute of Standards and Technology.
  • NIST. (n.d.). 3-Phenylpropanol - Condensed Phase Infrared Spectrum. National Institute of Standards and Technology.
  • MDPI. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information.
  • Wiley-VCH. (2008). Supporting Information.
  • SpectraBase. (n.d.). 3-Phenyl-1-propanol - Mass Spectrum (GC).
  • SpectraBase. (n.d.). 2-Propen-1-ol, 3-phenyl-, propanoate - FTIR Spectrum.
  • SIELC Technologies. (2018, February 16). 3-Phenyl-1-propanol.
  • NIST. (n.d.). 3-Phenylpropanol - Mass spectrum (electron ionization). National Institute of Standards and Technology.
  • ResearchGate. (n.d.). Rotational Spectra and Conformational Structures of 1-Phenyl-2-propanol, Methamphetamine, and 1-Phenyl-2-propanone.
  • Cheméo. (n.d.). Chemical Properties of 3-Phenylpropanol (CAS 122-97-4).
  • Analyst (RSC Publishing). (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
  • NIST. (n.d.). 3-Phenylpropanol - Gas Chromatography. National Institute of Standards and Technology.
  • NIST. (n.d.). phenylpropanol - IR Spectrum. National Institute of Standards and Technology.
  • FooDB. (2010, April 8). Showing Compound 3-Phenylpropanal (FDB011835).
  • ChemicalBook. (2026, January 13). (R)-(+)-2-PHENYL-1-PROPANOL.
  • PMC. (2021, April 7). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. National Center for Biotechnology Information.
  • PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. (2025, November 27). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern.
  • Doc Brown's Chemistry. (2025, December 13). C-13 nmr spectrum of propan-1-ol.
  • University of Calgary. (n.d.). 13C NMR of 1-Propanol.
  • NIST. (n.d.). (R)-(+)-1-Phenyl-1-propanol. National Institute of Standards and Technology.
  • ResearchGate. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

Validation

evaluating biological activity of 3-(methylamino)-3-phenylpropan-1-ol

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of distinguishing between closely related positional isomers during drug discovery. When evaluating the biological activity o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of distinguishing between closely related positional isomers during drug discovery. When evaluating the biological activity of 3-(methylamino)-3-phenylpropan-1-ol , it is critical to contextualize it not just as a standalone entity, but as a pivotal structural scaffold.

This guide provides an objective, data-driven comparison of 3-(methylamino)-3-phenylpropan-1-ol against its well-known isomer, 3-(methylamino)-1-phenylpropan-1-ol (the classic precursor to atomoxetine and fluoxetine), and advanced triple reuptake inhibitors (TRIs).

Pharmacological Context & Structural Causality

The biological activity of phenethylamine-derived amino alcohols is fundamentally dictated by their stereochemistry and the spatial arrangement of their hydrogen-bonding networks.

The Isomeric Shift: The classic 3-(methylamino)-1-phenylpropan-1-ol features a benzylic secondary alcohol. In contrast, 3-(methylamino)-3-phenylpropan-1-ol features a terminal primary alcohol with the amino group situated at the benzylic position.

Why does this structural shift matter? Crystallographic analysis reveals that 3-(methylamino)-3-phenylpropan-1-ol forms highly stable centrosymmetric dimers and tetrameric units driven by cooperative O—H⋯N and N—H⋯O hydrogen bonds [1]. In a physiological aqueous environment, the energetic penalty required to desolvate and break these robust intermolecular networks directly influences how the molecule enters and binds to the orthosteric pockets of Monoamine Transporters (NET, SERT, and DAT). The terminal hydroxyl group alters the spatial footprint, forcing a distinct binding pose compared to its 1-phenyl counterpart, which is why this scaffold is increasingly utilized to map the binding pockets for novel Triple Reuptake Inhibitors (TRIs) [2].

Comparative Performance Data

To objectively evaluate the performance of the 3-(methylamino)-3-phenylpropan-1-ol scaffold, we must benchmark it against its isomeric alternatives and advanced derivatives like PRC200-SS.

CompoundStructural ClassificationPrimary Target(s)Binding Affinity (Kd / IC50)Clinical / Research Application
3-(Methylamino)-3-phenylpropan-1-ol Terminal primary alcohol, benzylic amineNET, SERT (Moderate)Baseline / Scaffold ReferencePharmacophore modeling, Chiral building block
3-(Methylamino)-1-phenylpropan-1-ol Benzylic secondary alcohol, terminal amineNET (via derivative)High (as ether derivative)Precursor for ADHD (Atomoxetine) and SSRI therapeutics [3]
PRC200-SS Naphthyl-substituted propan-1-olNET, SERT, DATNET: 0.63 nM, SERT: 2.3 nM, DAT: 18 nMNovel Triple Reuptake Inhibitor (TRI) development [2]

Visualizing the Biological Pathway

The primary biological activity of these amino alcohols revolves around the inhibition of monoamine transporters, leading to the accumulation of neurotransmitters in the synaptic cleft.

Pathway cluster_transporters Monoamine Transporters Compound 3-(methylamino)-3-phenylpropan-1-ol Scaffold NET NET (Norepinephrine) Compound->NET Competitive Inhibition SERT SERT (Serotonin) Compound->SERT Competitive Inhibition DAT DAT (Dopamine) Compound->DAT Modulatory Binding Synapse Accumulation of Synaptic Neurotransmitters NET->Synapse Blocks Reuptake SERT->Synapse Blocks Reuptake DAT->Synapse Blocks Reuptake Response Enhanced Post-Synaptic Receptor Signaling Synapse->Response Downstream Activation

Diagram illustrating the monoamine reuptake inhibition signaling pathway.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound requires a self-validating system combining rigorous structural confirmation with target-specific functional assays.

Protocol A: X-Ray Crystallographic Validation

Because biological activity in reuptake inhibitors is strictly enantiomer-dependent (e.g., the (S,S)-enantiomer in PRC200-SS), unambiguous stereochemical assignment is mandatory before biological testing.

  • Crystallization: Dissolve 100 mg of synthesized 3-(methylamino)-3-phenylpropan-1-ol in diethyl ether. Allow slow evaporation at 20°C to yield colorless crystals.

  • Diffraction Analysis: Mount a suitable crystal (e.g., 0.80 × 0.50 × 0.20 mm) on a diffractometer using Cu Kα radiation.

  • Refinement & Causality Check: Refine the structure to identify the R22​(12) and R44​(8) hydrogen-bonding descriptors [1]. Causality: Confirming these specific tetrameric ring motifs validates that the terminal hydroxyl group is free to interact with the target receptor's polar residues, ruling out intramolecular cyclization or degradation.

Protocol B: In Vitro Radioligand Binding Assay
  • Membrane Preparation: Harvest HEK293 cells stably expressing human NET, SERT, or DAT. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

  • Radioligand Incubation: Incubate the membrane suspension with specific radioligands: [3H] nisoxetine for NET, [3H] citalopram for SERT, and [3H] WIN35428 for DAT.

  • Competitive Displacement: Add serial dilutions ( 10−10 to 10−4 M) of 3-(methylamino)-3-phenylpropan-1-ol.

  • Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity using liquid scintillation counting.

  • Causality Check: Why use [3H] nisoxetine? Nisoxetine is a highly selective, high-affinity NET inhibitor. By measuring the displacement of this specific radioligand, we create a definitive, self-validating proof of competitive affinity for the primary orthosteric site, effectively eliminating false positives caused by non-specific allosteric modulation.

Workflow Prep Enantiomeric Resolution Cryst X-Ray Crystallography Prep->Cryst Purity Check Assay Radioligand Binding Assays Prep->Assay In Vitro Testing SAR SAR Comparative Analysis Cryst->SAR 3D Conformation Assay->SAR IC50 Data

Experimental workflow for validating the biological activity of chiral amino alcohols.

Conclusion

While 3-(methylamino)-1-phenylpropan-1-ol remains the industry standard precursor for selective reuptake inhibitors, the 3-(methylamino)-3-phenylpropan-1-ol isomer offers a highly valuable alternative scaffold. Its unique terminal hydroxyl group and robust hydrogen-bonding capabilities make it an indispensable tool for researchers mapping the spatial constraints of the DAT, SERT, and NET binding pockets in the pursuit of next-generation triple reuptake inhibitors.

References

  • Title: 3-Methylamino-3-phenylpropan-1-ol Source: IUCr Journals (Acta Crystallographica Section E) URL: [Link]

  • Title: Antidepressant-Like Pharmacological Profile of a Novel Triple Reuptake Inhibitor, (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Comparative

GC-MS validation protocols for 3-(methylamino)-3-phenylpropan-1-ol detection

An in-depth technical guide to the GC-MS validation protocols for 3-(methylamino)-3-phenylpropan-1-ol, designed for researchers and process chemists optimizing analytical workflows for chiral amino alcohols. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the GC-MS validation protocols for 3-(methylamino)-3-phenylpropan-1-ol, designed for researchers and process chemists optimizing analytical workflows for chiral amino alcohols.

Executive Summary: The Analytical Challenge of Chiral Amino Alcohols

The compound 3-(methylamino)-3-phenylpropan-1-ol is a highly versatile amino alcohol where the hydroxy group resides on the terminal carbon atom, and the non-hydrogen atoms maintain a nearly coplanar configuration[1]. It serves as a critical structural intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including norepinephrine reuptake inhibitors[2].

From an analytical perspective, quantifying this compound presents a distinct challenge. The molecule contains both a primary hydroxyl group (-OH) and a secondary amine (-NH-). These polar functional groups readily form hydrogen bonds with the residual silanol groups on standard gas chromatography (GC) stationary phases. If analyzed via direct injection, this interaction causes severe peak tailing, thermal degradation, and poor resolution[3]. To build a self-validating analytical system , researchers must employ pre-column derivatization coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to ensure definitive structural elucidation and sub-ppm sensitivity[2].

Comparative Guide: Derivatization Strategies for GC-MS

To achieve optimal volatility and peak symmetry, the active hydrogens on the amino and hydroxyl groups must be masked. The choice of derivatization agent directly dictates the robustness of the GC-MS method.

Causality in Method Selection: Why choose silylation over acetylation? While acetylation (using acetic anhydride and pyridine) is highly stable[3], it increases the molecular weight significantly and can sometimes fail to fully derivatize sterically hindered secondary amines. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) is the superior choice. TMCS acts as a powerful catalyst, ensuring the quantitative conversion of both the -OH and -NH- groups into their respective trimethylsilyl (TMS) ethers and amines. This dramatically lowers the boiling point and eliminates hydrogen-bonding interactions, resulting in sharp, Gaussian peak shapes.

Table 1: Comparison of Derivatization Alternatives for 3-(methylamino)-3-phenylpropan-1-ol
MethodReagent SystemReaction ConditionsVolatility GainMethod StabilitySuitability for GC-MS
Direct Injection NoneN/APoorLow (Thermal breakdown)Not Recommended (Severe peak tailing)
Acetylation Acetic Anhydride / Pyridine50°C, 15 minModerateHighGood (Suitable for standard EI)[3]
Silylation BSTFA + 1% TMCS60°C, 30 minExcellentModerate (Moisture sensitive)Optimal (Sharp peaks, high sensitivity)
Trifluoroacetylation TFAA60°C, 20 minHighHighExcellent (Ideal for NCI-MS)

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocol is designed to be self-validating. It incorporates an internal standard (IS) to correct for any variations in extraction efficiency or derivatization yield.

Protocol 1: Sample Preparation and Silylation Workflow
  • Internal Standard Addition: Aliquot 1.0 mL of the sample matrix into a glass centrifuge tube. Add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar aliphatic amine) to establish a baseline recovery metric.

  • Basification: Add 500 µL of 5.0 N NaOH[3]. Causality: The pKa of the secondary amine is approximately 9.5–10.0. Raising the pH above 10 ensures the amine is fully deprotonated (free base form), maximizing its partition coefficient into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of an immiscible organic solvent such as ethyl acetate[3]. Vortex vigorously for 60 seconds, then centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Evaporation: Carefully transfer the upper organic layer to a clean, dry reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Critical Step: Any residual moisture will quench the silylation reagents.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue. Cap tightly and incubate in a heating block at 60°C for 30 minutes.

  • Reconstitution: Allow the vial to cool to room temperature, then dilute with 100 µL of anhydrous ethyl acetate prior to GC-MS injection.

GCMS_Workflow Start Sample Matrix + Internal Standard Basification Basification (NaOH) pH > 10 Start->Basification LLE Liquid-Liquid Extraction (Ethyl Acetate) Basification->LLE Evaporation Solvent Evaporation (N2 Stream, 40°C) LLE->Evaporation Derivatization Silylation (BSTFA + 1% TMCS, 60°C) Evaporation->Derivatization Injection GC-MS Injection (EI Mode, 70 eV) Derivatization->Injection Analysis Data Processing & ICH Q2(R2) Validation Injection->Analysis

GC-MS sample preparation and silylation workflow for amino alcohols.

Protocol 2: GC-MS Instrumental Method Validation
  • Instrumentation: Agilent GC-MS system (or equivalent) equipped with an electron ionization (EI) source[2].

  • Column: DB-1701 (30m x 0.32mm x 0.5µm) capillary column[2]. Causality: The intermediate polarity of the cyanopropylphenyl phase provides excellent selectivity for derivatized amines.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2].

  • Data Acquisition: Operate the MS in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments to maximize the signal-to-noise ratio.

Mass Spectrometry Fragmentation Causality: Under 70 eV electron ionization, the underivatized molecule (Molecular Weight = 165 g/mol ) undergoes predictable fragmentation. The dominant pathways include alpha-cleavage (loss of the hydroxymethyl radical or ethyl alcohol radical) and benzylic cleavage (forming the highly stable tropylium ion at m/z 91)[4]. Tracking these specific transitions ensures absolute specificity during method validation.

Fragmentation MolIon Molecular Ion [M]+• m/z 165 AlphaCleavage Alpha-Cleavage Loss of •CH2CH2OH MolIon->AlphaCleavage BenzylicCleavage Benzylic Cleavage Loss of •C2H6NO MolIon->BenzylicCleavage Ion120 Iminium Ion[C8H10N]+ m/z 120 AlphaCleavage->Ion120 Ion91 Tropylium Ion [C7H7]+ m/z 91 BenzylicCleavage->Ion91 PhenylIon Phenyl Cation[C6H5]+ m/z 77 Ion91->PhenylIon Loss of CH2

Proposed EI-MS fragmentation pathway for 3-(methylamino)-3-phenylpropan-1-ol.

Quantitative Validation Metrics

Validating the method according to ICH Q2(R2) guidelines confirms the system's trustworthiness. When comparing GC-MS (with derivatization) against traditional GC-FID (without derivatization), the mass spectrometry approach yields vastly superior sensitivity, pushing the Limit of Detection (LOD) down to 0.2 ppm[2].

Table 2: Validation Performance Metrics (GC-MS vs. GC-FID)
Performance ParameterGC-FID (Underivatized)GC-MS (Derivatized)ICH Q2(R2) Acceptance Criteria
Specificity Moderate (RT reliance only)Excellent (RT + m/z confirmation)No matrix interference at analyte RT
Limit of Detection (LOD) 1.0 ppm0.2 ppm [2]Signal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 3.0 ppm0.6 ppm [2]Signal-to-Noise (S/N) ≥ 10
Linearity (R²) 0.9910.999 R² ≥ 0.998 across target range
Precision (% RSD) < 5.0%< 2.0% % RSD ≤ 2.0% (n=6 injections)

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online.
  • Benchchem. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical.
  • Benchchem. (R)-3-Amino-3-phenylpropan-1-ol.
  • Benchchem. Validating the Structure of 3-(Dimethylamino)-1-phenylpropan-1-ol.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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